Whitepaper: Strategic Synthesis and Mechanistic Evaluation of 6-(Dipropylamino)-4-methylnicotinaldehyde Executive Summary The compound 6-(Dipropylamino)-4-methylnicotinaldehyde is a highly functionalized pyridine derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Strategic Synthesis and Mechanistic Evaluation of 6-(Dipropylamino)-4-methylnicotinaldehyde
Executive Summary
The compound 6-(Dipropylamino)-4-methylnicotinaldehyde is a highly functionalized pyridine derivative serving as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The presence of an aldehyde group at position 3, a methyl group at position 4, and a bulky dialkylamino group at position 6 presents a unique steric and electronic profile. This guide details a robust, scalable, four-step synthetic pathway starting from a commercially available 2-pyridone derivative. The methodology is designed to maximize regioselectivity and yield while minimizing the risk of over-oxidation or unwanted nucleophilic side reactions.
Retrosynthetic Logic & Pathway Design
The target molecule features a dipropylamino group at the 6-position of a nicotinaldehyde core. Retrosynthetic disconnection of the C–N bond at position 6 points directly to a Nucleophilic Aromatic Substitution (SNAr) strategy.
The immediate precursor, [1], is highly activated for SNAr due to the synergistic electron-withdrawing effects of the ortho-pyridine nitrogen and the meta-formyl group. To synthesize this precursor reliably without relying on non-selective direct formylation, a functional group interconversion (FGI) approach is utilized: an ester is reduced to an alcohol, which is selectively oxidized to the aldehyde. The ester itself is derived from the deoxychlorination of a 2-pyridone derivative.
Fig 1: Four-step synthetic pathway from 2-pyridone derivative to the target nicotinaldehyde.
Quantitative Data Summary
The following table summarizes the stoichiometric conditions, expected yields, and purification strategies for the four-step sequence.
Causality & Mechanism: The starting material exists in a tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone, heavily favoring the lactam (pyridone) form. Phosphorus oxychloride (POCl
3
) acts as both the solvent and the electrophilic activating agent. It attacks the lactam oxygen, forming a highly reactive dichlorophosphate intermediate. The liberated chloride ion then attacks the 6-position, displacing the phosphate group and restoring the aromaticity of the pyridine ring.
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 3 hours. The suspension will gradually become a homogeneous dark solution.
Monitor by TLC (Hexanes/EtOAc 3:1). Upon consumption of the starting material, cool the mixture to room temperature.
Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess POCl
3
. Carefully pour the resulting viscous oil into crushed ice (200 g) with vigorous stirring to quench residual reagent.
Neutralize the aqueous phase to pH 7-8 using saturated aqueous Na
2
CO
3
. Extract with Dichloromethane (DCM) (3 × 100 mL).
Dry the combined organic layers over Na
2
SO
4
, filter, and concentrate to yield Ethyl 6-chloro-4-methylnicotinate as a pale yellow solid.
Step 2: Ester Reduction to Pyridylic Alcohol
Causality & Mechanism: Lithium aluminum hydride (LiAlH
4
) is utilized to drive the complete reduction of the ester to the primary alcohol. Temperature control (0 °C) is critical; elevated temperatures risk the reductive cleavage of the C–Cl bond at the 6-position.
Protocol:
Dissolve Ethyl 6-chloro-4-methylnicotinate (8.0 g, 40.1 mmol) in anhydrous THF (80 mL) and cool to 0 °C in an ice bath.
Add LiAlH
4
(2.28 g, 60.1 mmol) portion-wise over 30 minutes to manage the exothermic release of hydrogen gas.
Stir at 0 °C for 2 hours.
Self-Validating Workup (Fieser Method): Quench the reaction strictly by adding 2.3 mL H
2
O, followed by 2.3 mL 15% aqueous NaOH, and finally 6.9 mL H
2
O. Stir vigorously for 15 minutes until a white, granular aluminum salt precipitates.
Filter the suspension through a Celite pad, washing the filter cake with hot THF. Concentrate the filtrate to afford (6-Chloro-4-methylpyridin-3-yl)methanol .
Step 3: Selective Oxidation to the Aldehyde
Causality & Mechanism: To prevent over-oxidation to the carboxylic acid—a common failure point when using harsh oxidants like Jones reagent on electron-deficient pyridines—Manganese Dioxide (MnO
2
) is employed. MnO
2
operates via a surface-mediated single-electron transfer mechanism that is highly specific to allylic, benzylic, and pyridylic alcohols.
Protocol:
Dissolve the crude (6-Chloro-4-methylpyridin-3-yl)methanol (5.0 g, 31.7 mmol) in DCM (100 mL).
Add activated MnO
2
(27.5 g, 317 mmol, 10 eq) in one portion.
Stir the heterogeneous mixture at room temperature for 16 hours.
Monitor via TLC. Once the alcohol is consumed, filter the black suspension through a thick pad of Celite.
Wash the Celite pad thoroughly with DCM (3 × 50 mL).
Evaporate the solvent to yield 6-Chloro-4-methylnicotinaldehyde [2]. Verify the aldehyde proton via
1
H NMR (typically a sharp singlet around
δ
10.0–10.5 ppm).
Step 4: Nucleophilic Aromatic Substitution (S
N
Ar)
Causality & Mechanism: The 6-position of the pyridine ring is highly electrophilic. The transition state involves the formation of a negatively charged Meisenheimer complex. The electronegative pyridine nitrogen stabilizes this intermediate, and the formyl group at the 3-position provides additional inductive electron withdrawal [3]. Because dipropylamine is a sterically bulky secondary amine, heating in a polar aprotic solvent (DMF) is required to overcome the activation energy barrier.
Protocol:
In a sealed reaction vessel, dissolve 6-Chloro-4-methylnicotinaldehyde (3.0 g, 19.3 mmol) in anhydrous DMF (30 mL).
Add Dipropylamine (4.88 g, 48.2 mmol, 2.5 eq) and anhydrous K
2
CO
3
(5.33 g, 38.6 mmol, 2.0 eq).
Heat the mixture to 90 °C and stir for 5 hours.
Self-Validating Workup: Cool the mixture to room temperature and dilute with H
2
O (150 mL) to dissolve the inorganic salts and precipitate the organic product.
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).
Crucial Step: Wash the combined organic layers with H
2
O (5 × 50 mL) and brine (50 mL) to completely remove residual DMF, which otherwise causes severe tailing during chromatography.
Dry over Na
2
SO
4
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the final target, 6-(Dipropylamino)-4-methylnicotinaldehyde .
References
Google Patents.WO2018222795A1 - Substituted nitrogen containing compounds (Details the use and handling of 6-chloro-4-methylnicotinaldehyde as a synthetic intermediate).
Thieme Connect (Synlett). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor (Mechanistic grounding for S_NAr on unactivated and activated 2-chloropyridines). Retrieved from:[Link]
Exploratory
An In-depth Technical Guide to 6-(Dipropylamino)-4-methylnicotinaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-(Dipropylamino)-4-methylnicotinaldehyde, a substituted nicotinic aldehyde derivative wi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Dipropylamino)-4-methylnicotinaldehyde, a substituted nicotinic aldehyde derivative with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly indexed, this document synthesizes information from structurally related molecules to project its chemical properties, plausible synthetic routes, and potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in exploring this and similar chemical scaffolds for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction and Rationale
Nicotine and its derivatives have long been a subject of intense scientific scrutiny due to their diverse pharmacological effects, primarily mediated through nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are implicated in a wide array of physiological processes, and their modulation presents therapeutic opportunities for conditions such as Alzheimer's disease, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[3] The structural modification of the nicotinic scaffold offers a powerful strategy to fine-tune receptor subtype selectivity and pharmacokinetic properties, leading to the development of novel drug candidates with improved efficacy and safety profiles.
6-(Dipropylamino)-4-methylnicotinaldehyde represents a compelling, albeit currently under-documented, molecular entity. Its structure combines a substituted pyridine ring, a feature common to many biologically active compounds, with a dipropylamino group and a methyl substituent. These modifications are anticipated to influence its steric and electronic properties, potentially leading to unique interactions with biological targets. This guide will explore the projected characteristics of this compound, drawing on established chemical principles and data from analogous structures.
Physicochemical Properties
The precise physicochemical properties of 6-(Dipropylamino)-4-methylnicotinaldehyde can be predicted based on its constituent functional groups. A summary of these projected properties is presented in the table below.
Property
Predicted Value
Rationale / Comparison
Molecular Formula
C13H20N2O
Based on the chemical structure
Molecular Weight
~220.31 g/mol
Calculated from the molecular formula
Appearance
Likely a solid or semi-solid
Similar to related compounds like 6-(Diethylamino)nicotinaldehyde[4]
Solubility
Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Limited aqueous solubility.
Typical for organic molecules of this size and polarity.
LogP
Estimated between 2.5 and 3.5
The dipropylamino and methyl groups increase lipophilicity compared to simpler nicotinic aldehydes.
pKa
The pyridine nitrogen is expected to be weakly basic.
The electron-donating dipropylamino group may slightly increase the basicity of the pyridine nitrogen.
Synthesis and Purification
A plausible synthetic route to 6-(Dipropylamino)-4-methylnicotinaldehyde can be devised based on established methodologies for the synthesis of substituted pyridines. A common and versatile approach involves the amination of a halogenated precursor.[5]
Proposed Synthetic Pathway
A likely synthetic strategy would commence with a suitable di-substituted pyridine, such as 6-chloro-4-methylnicotinaldehyde. This intermediate could then undergo a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination with dipropylamine to yield the final product.
Caption: Proposed Buchwald-Hartwig amination for the synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde.
Step-by-Step Experimental Protocol (Hypothetical)
Reaction Setup: To a dry, inert atmosphere (e.g., argon or nitrogen) charged reaction vessel, add 6-chloro-4-methylnicotinaldehyde (1 equivalent), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.01-0.05 equivalents), and a suitable phosphine ligand like Xantphos (0.02-0.1 equivalents).
Solvent and Reagents: Add anhydrous toluene as the solvent, followed by dipropylamine (1.1-1.5 equivalents) and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-2.0 equivalents).
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5] Recrystallization from a suitable solvent system may be employed for further purification.[5]
Potential Biological Activity and Applications
The structural features of 6-(Dipropylamino)-4-methylnicotinaldehyde suggest several potential avenues for its application in drug discovery, primarily centered around the modulation of nicotinic and other neuronal receptors.
As a nicotine derivative, the primary hypothesized biological target for this compound is the family of nAChRs.[2] The dipropylamino and methyl substitutions could confer selectivity for specific nAChR subtypes, which is a key goal in the development of nAChR-targeted therapies.[2] For instance, selective activation or inhibition of α4β2 or α7 nAChRs has been shown to have therapeutic potential in cognitive disorders and neuroinflammation.[1][6]
Dopaminergic System Interactions
Substituted amino-pyridines and related structures have also been investigated as dopamine receptor agonists.[7] The dipropylamino moiety is a common feature in some dopamine agonists.[7][8] Therefore, it is plausible that 6-(Dipropylamino)-4-methylnicotinaldehyde could exhibit activity at dopamine receptors, making it a candidate for investigation in the context of Parkinson's disease or other dopamine-related disorders.
Other Potential Applications
The nicotinic scaffold is also found in compounds with a broad range of other biological activities, including potential as cyclin-dependent kinase (CDK) inhibitors for cancer therapy[9] and as ligands for sigma receptors, which are implicated in neurological disorders.[10]
Proposed Experimental Workflows for Target Validation
To elucidate the biological activity of 6-(Dipropylamino)-4-methylnicotinaldehyde, a systematic experimental approach is necessary.
6-(Dipropylamino)-4-methylnicotinaldehyde: Structural Profiling, Synthetic Methodologies, and Downstream Applications
Executive Summary 6-(Dipropylamino)-4-methylnicotinaldehyde is a highly functionalized, electron-rich pyridine derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-(Dipropylamino)-4-methylnicotinaldehyde is a highly functionalized, electron-rich pyridine derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by a conjugated "push-pull" electronic system, this compound is frequently utilized as an intermediate in the development of G-protein coupled receptor (GPCR) ligands—specifically GPR109A agonists—and various kinase inhibitors.
This technical whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed to equip drug development professionals with actionable, self-validating methodologies.
Nomenclature and Identifiers
The structural complexity of the molecule necessitates precise nomenclature to avoid ambiguity in patent landscaping and inventory management. The core scaffold is a nicotinaldehyde (pyridine-3-carboxaldehyde) ring, substituted at the 4- and 6-positions.
Understanding the quantitative parameters of 6-(dipropylamino)-4-methylnicotinaldehyde is essential for predicting its behavior in chromatographic purification and downstream biological assays[1]. The dual lipophilic propyl chains significantly increase the partition coefficient compared to the parent nicotinaldehyde.
Parameter
Value / Prediction
Significance
Molecular Formula
C₁₃H₂₀N₂O
Defines stoichiometry for reaction equivalents.
Molecular Weight
220.31 g/mol
Critical for mass spectrometry (Target [M+H]⁺ ≈ 221.3).
Predicted LogP
~3.8
Indicates high lipophilicity; requires non-polar extraction solvents.
Hydrogen Bond Donors
0
The amine is tertiary; no H-bond donation capability.
Hydrogen Bond Acceptors
3
Pyridine nitrogen, tertiary amine nitrogen, and aldehyde oxygen.
Physical State (RT)
Viscous oil / Low-melting solid
Dictates handling (volumetric vs. gravimetric dispensing).
Mechanistic Pathways & Reactivity
The reactivity of 6-(dipropylamino)-4-methylnicotinaldehyde is governed by a pronounced electronic push-pull system .
Electron Withdrawal (-M, -I): The aldehyde group at the C3 position acts as a strong electron-withdrawing group, depleting electron density from the ortho (C2, C4) and para (C6) positions.
Electron Donation (+M): The N,N-dipropylamino group at C6 is a powerful electron donor. Its lone pair delocalizes into the pyridine ring, specifically stabilizing the electron-deficient C3 position.
Causality in Synthesis: This para-relationship between the C6-halogen of a precursor and the C3-aldehyde dramatically lowers the activation energy for Nucleophilic Aromatic Substitution (S_N Ar). The intermediate Meisenheimer complex is highly stabilized because the negative charge can be delocalized directly onto the electronegative oxygen of the aldehyde[2].
Figure 1: Synthetic workflow for 6-(Dipropylamino)-4-methylnicotinaldehyde via SNAr or cross-coupling.
Experimental Protocols: Self-Validating Synthesis
To synthesize this compound, two primary routes are viable: a transition-metal-free S_N Ar, or a Palladium-catalyzed Buchwald-Hartwig amination[3]. Given the electronic activation provided by the C3-aldehyde, the S_N Ar route is preferred for its operational simplicity and avoidance of heavy metal contamination.
Protocol: S_N Ar of 6-Chloro-4-methylnicotinaldehyde
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between operational steps and chemical outcomes.
Reactor Charging: To an oven-dried, argon-purged round-bottom flask, add 6-chloro-4-methylnicotinaldehyde and anhydrous K₂CO₃. Rationale: K₂CO₃ is chosen over stronger bases (like NaH) to prevent competitive aldol condensation or Cannizzaro-type side reactions of the aldehyde.
Solvent & Amine Addition: Suspend the mixture in anhydrous DMF, followed by the dropwise addition of dipropylamine. Rationale: DMF is a polar aprotic solvent that optimally solvates the transition state of the Meisenheimer complex, accelerating the S_N Ar.
Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring.
Self-Validation (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Criterion: The reaction is deemed complete when the starting material peak ([M+H]⁺ = 156.0) is <2% relative to the product peak ([M+H]⁺ = 221.3). If incomplete, continue heating and resample every 2 hours.
Quench and Extraction: Cool the mixture to room temperature and quench with distilled water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes). The lipophilic dipropyl chains ensure the product partitions entirely into the organic phase.
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Downstream Applications & Reactivity
Once isolated, the aldehyde moiety of 6-(dipropylamino)-4-methylnicotinaldehyde serves as a versatile lynchpin for further functionalization.
Figure 2: Primary downstream synthetic transformations of the aldehyde functional group.
Oxidation to Nicotinic Acid: Treatment with sodium chlorite (Pinnick oxidation) yields 6-(dipropylamino)-4-methylnicotinic acid, a direct structural analog used in targeting the GPR109A receptor for anti-lipolytic pharmacology.
Reductive Amination: Reaction with primary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields extended polyamine scaffolds.
Analytical Characterization Signatures
To verify the structural integrity of the synthesized compound, the following spectral signatures are expected:
δ 8.55 (s, 1H): Pyridine C2 proton, deshielded by the adjacent nitrogen and aldehyde.
δ 6.35 (s, 1H): Pyridine C5 proton, shielded by the +M effect of the adjacent dipropylamino group.
δ 3.45 (t, J = 7.5 Hz, 4H): Alpha-protons of the N-propyl chains.
δ 2.50 (s, 3H): C4-methyl protons.
ESI-MS: A dominant [M+H]⁺ ion at m/z 221.3, with a secondary fragmentation peak around m/z 192.1 corresponding to the loss of an ethyl radical from the propyl chain via α-cleavage.
theoretical mechanism of action of 6-(Dipropylamino)-4-methylnicotinaldehyde
An In-Depth Technical Guide to the Theoretical Mechanism of Action of 6-(Dipropylamino)-4-methylnicotinaldehyde Authored for: Researchers, Scientists, and Drug Development Professionals Abstract 6-(Dipropylamino)-4-methy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Theoretical Mechanism of Action of 6-(Dipropylamino)-4-methylnicotinaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Dipropylamino)-4-methylnicotinaldehyde is a synthetic organic molecule featuring a substituted aminopyridine core. While direct experimental data on its biological activity is not extensively documented in public literature, its distinct structural motifs—a nicotinaldehyde moiety and a substituted amino group on the pyridine ring—provide a strong basis for formulating several testable hypotheses regarding its mechanism of action. This guide synthesizes information from structurally related compounds to propose three primary theoretical mechanisms: (1) modulation of nicotinic acetylcholine receptors (nAChRs), (2) blockade of voltage-gated potassium (Kv) channels, and (3) inhibition of monoamine oxidase (MAO) enzymes. For each proposed mechanism, we provide the scientific rationale and a detailed, self-validating experimental protocol for its investigation. This document is intended to serve as a foundational roadmap for researchers seeking to elucidate the pharmacological profile of this and structurally similar compounds.
Structural Analysis and Rationale for Investigation
The chemical structure of 6-(Dipropylamino)-4-methylnicotinaldehyde combines three key features that inform its potential pharmacology:
Nicotinaldehyde Scaffold: The pyridine-3-carbaldehyde core is structurally related to nicotine and other nicotinic agonists, suggesting a potential interaction with the corresponding family of ligand-gated ion channels, the nAChRs.[1][2] These receptors are crucial for synaptic transmission in the central and peripheral nervous systems.[3]
Aminopyridine Core: The molecule is a derivative of aminopyridine. Compounds in this class, most notably 4-aminopyridine, are well-characterized as blockers of voltage-gated potassium (Kv) channels.[4][5] By inhibiting these channels, aminopyridines delay membrane repolarization, prolong action potential duration, and can enhance neurotransmitter release, a mechanism used therapeutically to improve function in demyelinating diseases like multiple sclerosis.[6][7]
N,N-Dipropylamino Group: The bulky and lipophilic dipropylamino substituent at the 6-position will significantly influence the molecule's steric and electronic properties. This group will affect its binding affinity, selectivity for receptor subtypes, and pharmacokinetic properties such as blood-brain barrier penetration.
The convergence of these structural elements makes 6-(Dipropylamino)-4-methylnicotinaldehyde a compelling subject for neurological drug discovery, with several plausible and potent biological targets.
Proposed Theoretical Mechanisms of Action
Based on the structural analysis, we propose three primary, non-mutually exclusive mechanisms of action that should be investigated.
Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity to nicotine suggests that the compound may act as a ligand for nAChRs. These receptors are pentameric ion channels that, upon binding to an agonist like acetylcholine, open to allow the influx of cations, leading to neuronal depolarization.[2] The compound could act as:
An Agonist: Mimicking acetylcholine to activate the receptor. The nature of the response (full or partial agonist) would depend on the conformational change it induces in the receptor's C-loop upon binding.[2][3]
An Antagonist: Binding to the receptor at the orthosteric site (competing with acetylcholine) or an allosteric site, thereby preventing channel opening.
Quantitative structure-activity relationship (QSAR) studies on nicotine analogues have shown that substituents on the pyridine ring can significantly alter binding affinity and functional activity.[8] The bulky dipropylamino group may confer selectivity for specific nAChR subtypes (e.g., α7, α4β2).[1][9]
Figure 1: Hypothesized agonist action at a nicotinic acetylcholine receptor.
Hypothesis 2: Blockade of Voltage-Gated Potassium (Kv) Channels
The aminopyridine scaffold is a strong indicator of potential Kv channel activity.[4] Aminopyridines physically occlude the pore of these channels, delaying the efflux of potassium ions that is necessary for repolarizing the neuronal membrane after an action potential.[5] This leads to a broadened action potential and, particularly at axon terminals, an increase in calcium influx and subsequent neurotransmitter release. This mechanism is the basis for the clinical use of 4-aminopyridine (dalfampridine).[6][10] The substitutions on the pyridine ring of 6-(Dipropylamino)-4-methylnicotinaldehyde would likely modulate the potency and selectivity of this effect compared to the parent compound, 4-aminopyridine.
Hypothesis 3: Inhibition of Monoamine Oxidase (MAO)
Numerous heterocyclic compounds containing pyridine or piperidine rings have been identified as inhibitors of MAO-A or MAO-B.[11][12][13] These enzymes are critical for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO increases the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[14] The electron-rich pyridine ring and the overall structure of the compound could allow it to fit within the active site of MAO-A or MAO-B, potentially acting as a competitive or non-competitive inhibitor.[12]
In Vitro Experimental Validation Protocols
To systematically test these hypotheses, a tiered approach employing specific, robust in vitro assays is recommended.
Protocol: nAChR Affinity via Competition Radioligand Binding Assay
This assay determines if the compound binds to a specific nAChR subtype and quantifies its binding affinity (Ki).[15][16]
Objective: To determine the inhibitory constant (Ki) of the test compound for the α4β2 nAChR subtype.
Methodology:
Receptor Preparation: Use cell membranes prepared from a stable cell line expressing human α4β2 nAChRs. Determine the total protein concentration via a Bradford or BCA assay.
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
Radioligand: [³H]-Epibatidine (a high-affinity nAChR ligand), prepared at a fixed concentration near its Kd (e.g., 0.2 nM).
Test Compound: Prepare a 10 mM stock in DMSO. Create 11-point serial dilutions in assay buffer to achieve final concentrations from 10 pM to 100 µM.
Non-Specific Binding (NSB) Control: A high concentration of a known unlabeled ligand, such as nicotine (100 µM).
Assay Procedure (96-well plate format):
To appropriate wells, add 50 µL of assay buffer (Total Binding), 50 µL of NSB control, or 50 µL of test compound dilution.
Add 50 µL of [³H]-Epibatidine to all wells.
Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (e.g., 20-40 µg protein/well).
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
Separation: Rapidly harvest the plate contents onto a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filter traps the membranes with bound radioligand.
Washing: Quickly wash the filters 3 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17]
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[15]
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for the nAChR competition binding assay.
Protocol: MAO-A and MAO-B Inhibition Assay
The MAO-Glo™ Assay is a robust, luminescence-based method for measuring MAO activity and screening for inhibitors in a high-throughput format.[18][19]
Objective: To determine the IC50 of the test compound against human recombinant MAO-A and MAO-B enzymes.
Methodology:
Reagent Preparation:
Prepare MAO-A and MAO-B enzymes in their respective reaction buffers at a 2X concentration, as recommended by the manufacturer (e.g., Promega).[20]
Prepare the luminogenic MAO substrate at a 4X concentration.
Prepare the test compound in a 4X concentration series (e.g., 11-point, from 40 pM to 400 µM).
Prepare known inhibitors as positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).
Assay Procedure (White, Opaque 96-well plate):
Add 12.5 µL of 4X test compound or control to appropriate wells.
Add 12.5 µL of 4X luminogenic substrate to all wells.
To initiate the reaction, add 25 µL of 2X MAO enzyme solution (MAO-A or MAO-B) to each well. For negative controls, add 25 µL of reaction buffer without enzyme.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection:
Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[18]
Incubate for 20 minutes at room temperature to stabilize the signal.
Quantification: Measure luminescence using a plate-reading luminometer.
Data Analysis:
Normalize the data by setting the "no enzyme" control as 100% inhibition and the "vehicle" control as 0% inhibition.
Plot the percent inhibition against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for both MAO-A and MAO-B.[21]
Expected Data and Interpretation
The primary output from these initial validation studies will be quantitative measures of the compound's potency at each potential target. This data is essential for confirming a mechanism of action and guiding further development.
Summary of Hypothetical Quantitative Data
Assay Type
Target
Parameter
Hypothetical Value
Interpretation
Radioligand Binding
α4β2 nAChR
Ki
75 nM
Indicates high-affinity binding to the receptor.
Radioligand Binding
α7 nAChR
Ki
> 10 µM
Suggests selectivity for the α4β2 subtype over α7.
Luminescence Assay
MAO-A
IC50
1.2 µM
Moderate inhibition of MAO-A.
Luminescence Assay
MAO-B
IC50
25 µM
Weak inhibition of MAO-B, indicating selectivity for MAO-A.
Electrophysiology
Kv1.5 Channel
IC50
850 nM
Potent blockade of the potassium channel.
Conclusion and Future Directions
The structural features of 6-(Dipropylamino)-4-methylnicotinaldehyde provide a strong rationale for investigating its activity as a modulator of nAChRs, a blocker of Kv channels, and an inhibitor of MAO enzymes. The proposed mechanisms are not mutually exclusive; the compound could exhibit polypharmacology, acting on multiple targets with varying potencies.
The immediate path forward requires executing the described in vitro validation protocols. Positive results from these assays would warrant progression to more complex studies. For instance, if high-affinity nAChR binding is confirmed, functional assays (e.g., calcium influx or electrophysiology) would be necessary to determine if the compound is an agonist or antagonist.[9] Similarly, confirmation of Kv channel blockade should be followed by patch-clamp electrophysiology to characterize the nature of the block and its voltage dependency. Successful in vitro characterization would ultimately pave the way for in vivo studies to assess its efficacy in relevant animal models of neurological disorders.
References
Barluenga, J., et al. (n.d.). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Google.
Cambronne, X.A., & Kraus, W.L. (2020). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. PubMed. Available at: [Link]
Cho, S.J., et al. (1998). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. Available at: [Link]
Smith, D.T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. Available at: [Link]
Keogh, M., & Schofield, P. (2012). The use of aminopyridines in neurological disorders. PubMed. Available at: [Link]
Song, J., et al. (2021). Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. PMC. Available at: [Link]
Collado, J.A., et al. (2023). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. Available at: [Link]
Bodnar, A.L., et al. (2005). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. ACS Publications. Available at: [Link]
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A Strategic Guide to Uncovering the Biological Targets of 6-(Dipropylamino)-4-methylnicotinaldehyde
Abstract 6-(Dipropylamino)-4-methylnicotinaldehyde is a novel small molecule featuring a substituted aminopyridine core, a scaffold of significant interest in medicinal chemistry. While direct biological studies on this...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
6-(Dipropylamino)-4-methylnicotinaldehyde is a novel small molecule featuring a substituted aminopyridine core, a scaffold of significant interest in medicinal chemistry. While direct biological studies on this specific compound are not publicly available, its structural motifs—the dipropylamino group, the methyl-substituted pyridine ring, and the aldehyde function—suggest a high probability of interaction with distinct classes of biological macromolecules. This guide provides a comprehensive, multi-phase strategy for the systematic identification and validation of its molecular targets. By integrating homology-based predictions with robust, unbiased target deconvolution techniques and hypothesis-driven validation assays, we present a complete roadmap for researchers in drug discovery and chemical biology. This document is designed not as a rigid protocol, but as a strategic framework, explaining the causal logic behind experimental choices to empower researchers to elucidate the mechanism of action for this and other novel chemical entities.
The compound 6-(Dipropylamino)-4-methylnicotinaldehyde belongs to the aminopyridine class of heterocyclic compounds. This family is well-represented in pharmacology, with members known to interact with a wide array of biological targets, including enzymes and receptors.[1] The structure can be dissected into three key pharmacophores:
The Nicotinaldehyde Core: Aldehyde moieties are reactive functional groups that can participate in various biological interactions. Derivatives of nicotinaldehyde have been investigated for activities ranging from α-glucosidase inhibition to anti-cancer effects.[2]
The 4-Methyl Group: This substitution can influence the molecule's steric profile and electronic properties, potentially enhancing binding affinity or selectivity for a target.
The 6-(Dipropylamino) Group: The dialkylamino substituent significantly increases the molecule's lipophilicity and can be a critical determinant for target engagement. Similar groups are found in potent inhibitors of enzymes and modulators of receptors.[3][4]
Given the absence of published data, a systematic approach is required to move from this structural analysis to a validated biological target. The following sections outline a logical, phased progression from broad phenotypic screening to specific, high-confidence target identification.
The most compelling structural analog is 4-(N,N-dipropylamino)benzaldehyde (DPAB), a potent, reversible inhibitor of both mouse and human class I aldehyde dehydrogenase (ALDH1).[3] DPAB exhibits inhibition constants (Ki) in the low nanomolar range. The shared 4-(N,N-dipropylamino) and aldehyde moieties between DPAB and our compound of interest make ALDH enzymes a primary hypothetical target class. ALDHs are critical enzymes in cellular detoxification and metabolism, and their inhibition has significant therapeutic implications.
A closely related analog, 6-(Dipropylamino)-4-methylnicotinic acid, is hypothesized to target the G-protein coupled receptor GPR109A (also known as HCA2), the primary receptor for nicotinic acid.[5] Although our compound has an aldehyde instead of a carboxylic acid, the shared core structure suggests that interaction with GPR109A or other related GPCRs is plausible. Furthermore, other dipropylamino-containing compounds are known dopamine receptor agonists, reinforcing the potential for GPCR modulation.[4]
Secondary Hypotheses: Kinase and Metabolic Enzyme Inhibition
The broader aminopyridine scaffold is a "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors. For instance, 2-aminopyridine derivatives have been investigated as potential Janus kinase 2 (JAK2) inhibitors.[6] Additionally, various nicotinaldehyde derivatives have demonstrated inhibitory activity against metabolic enzymes like α-glucosidase. Therefore, kinases and other metabolic enzymes represent a valid, albeit broader, set of potential targets.
A Phased Strategy for Target Deconvolution and Validation
We propose a four-phase experimental workflow designed to efficiently identify and validate the biological target(s) of 6-(Dipropylamino)-4-methylnicotinaldehyde. This strategy balances unbiased, discovery-oriented approaches with hypothesis-driven validation.
Caption: High-level workflow for target identification.
Phase 1: Initial Phenotypic Screening
Rationale: Before embarking on resource-intensive target identification, it is crucial to understand the compound's functional effect at a cellular level. This phase aims to identify a clear, reproducible phenotype that can guide subsequent experiments.
Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a 10 mM stock solution of 6-(Dipropylamino)-4-methylnicotinaldehyde in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO only).
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Phase 2: Unbiased Target Identification
Rationale: Unbiased or "agnostic" methods are essential for discovering novel or unexpected targets, mitigating the risk of confirmation bias from homology-based predictions. We recommend Affinity Chromatography coupled with Mass Spectrometry (Aff-MS) as a primary approach.[7][8]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Ligand Immobilization: Synthesize an analog of the compound with a linker arm (e.g., a short polyethylene glycol chain) suitable for covalent attachment to a solid support like NHS-activated sepharose beads.
Lysate Preparation: Grow a relevant cell line (identified in Phase 1) in large quantities. Lyse the cells in a non-denaturing buffer containing protease inhibitors to extract the total proteome.
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads and a control (unconjugated beads) for 2-4 hours at 4°C.
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized ligand.
Elution: Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., high salt or low pH) or, more specifically, by competing with a high concentration of the free, unmodified compound.
Sample Preparation for MS: Concentrate the eluted proteins and separate them via SDS-PAGE. Excise the protein bands, perform in-gel digestion with trypsin.
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify proteins that are significantly enriched in the compound-bead eluate compared to the control bead eluate. These are your high-confidence candidate targets.
Phase 3: Hypothesis-Driven Target Validation
Rationale: This phase aims to confirm the direct interaction between the compound and the candidate targets identified in Phase 2 or hypothesized from homology. This involves in vitro biochemical and biophysical assays.[9][10]
This protocol is designed to test the primary hypothesis that the compound inhibits aldehyde dehydrogenase.
Reagents:
Human recombinant ALDH1A1 enzyme.
NAD+ (cofactor).
Propanal (substrate).
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0.
6-(Dipropylamino)-4-methylnicotinaldehyde stock solution in DMSO.
Assay Procedure:
In a 96-well UV-transparent plate, add assay buffer.
Add varying concentrations of the inhibitor (from 1 nM to 100 µM) or DMSO vehicle control.
Add ALDH1A1 enzyme and NAD+ to all wells. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
Initiate the reaction by adding the propanal substrate.
Immediately begin monitoring the increase in absorbance at 340 nm (corresponding to NADH production) every 30 seconds for 15-30 minutes using a spectrophotometer.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Parameter
Description
Example Value
IC50
The concentration of an inhibitor required to reduce a given biological activity by 50%.[9]
50 nM
Ki
The inhibition constant, representing the potency of an inhibitor.[9]
10 nM
Kd
The dissociation constant, indicating the affinity of a ligand for a receptor.[9]
25 nM
Bmax
The maximum binding capacity, showing the total number of available binding sites.[9]
1500 fmol/mg protein
Table 1: Key parameters measured in target validation assays.
Phase 4: In-Cellular Target Engagement
Rationale: It is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Cell Treatment: Treat intact cells with either the compound (at a concentration ~10x its cellular IC50) or a vehicle control for 1 hour.
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by high-speed centrifugation.
Protein Analysis: Analyze the soluble fractions by Western blot using an antibody specific for the target protein (e.g., ALDH1A1).
Data Analysis: For the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if there is target engagement, the protein will be more stable, resulting in a "thermal shift" to the right on the melting curve.
Caption: A potential inhibitory GPCR signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based strategy for identifying the biological targets of 6-(Dipropylamino)-4-methylnicotinaldehyde. By starting with informed hypotheses based on structural homology and integrating them with unbiased proteomic screening, researchers can efficiently generate a list of high-probability candidate targets. Subsequent validation through rigorous biochemical and cellular assays is critical to confirm these interactions and elucidate their functional consequences.
Upon successful validation of a target, future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as detailed investigation of the downstream signaling pathways to fully understand the compound's mechanism of action. This comprehensive approach will not only reveal the therapeutic potential of 6-(Dipropylamino)-4-methylnicotinaldehyde but also serve as a template for target deconvolution efforts for other novel chemical entities.
References
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link][7]
Dayakar, C., et al. (2018). Synthesis and biological activities of nicotinaldehyde based azlactones. Indian Journal of Chemistry, 57B, 98-107. Available at: [Link]
ResearchGate. (n.d.). Synthesis and biological activities of nicotinaldehyde based azlactones | Request PDF. Available at: [Link][11]
Jung, H. J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and Cells, 38(9), 757–766. Available at: [Link][12]
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 25-32. Available at: [Link][8]
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Lecka, J., et al. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic Chemistry, 76, 124-137. Available at: [Link][16]
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Mustière, R., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 16(13). Available at: [Link][19]
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ResearchGate. (n.d.). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates | Request PDF. Available at: [Link][22]
Khan, I., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-18. Available at: [Link][6]
Lin, Y. P., et al. (1998). Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase. Journal of Pharmacology and Experimental Therapeutics, 284(3), 947-953. Available at: [Link][3]
Cannon, J. G., et al. (1980). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 23(1), 1-5. Available at: [Link][4]
Audrito, V., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787. Available at: [Link][2]
Technical Guide: 6-(Dipropylamino)-4-methylnicotinaldehyde and GPR109A Receptor Interaction
Executive Summary The G-protein-coupled receptor 109A (GPR109A, also known as HCAR2) is a high-affinity receptor for nicotinic acid (niacin) and endogenous microbiome-derived metabolites like butyrate [[1]](). While GPR1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The G-protein-coupled receptor 109A (GPR109A, also known as HCAR2) is a high-affinity receptor for nicotinic acid (niacin) and endogenous microbiome-derived metabolites like butyrate [[1]](). While GPR109A activation effectively inhibits lipolysis and exerts potent anti-inflammatory effects, the clinical utility of traditional agonists is severely limited by cutaneous vasodilation (flushing)—an adverse event driven by
β
-arrestin recruitment.
6-(Dipropylamino)-4-methylnicotinaldehyde represents a highly specialized synthetic scaffold designed to probe the GPR109A binding pocket. By leveraging specific steric and hydrophobic substitutions, this compound acts as a prodrug that, upon intracellular oxidation, engages the receptor to promote therapeutic Gi/o-coupling while structurally bypassing the
β
-arrestin pathway. This whitepaper deconstructs the molecular pharmacology, signaling dynamics, and the self-validating experimental workflows required to characterize this interaction.
Molecular Architecture of the GPR109A Binding Pocket
Understanding the interaction begins with the orthosteric binding site of GPR109A, which is distinct from many other Class A GPCRs. The pocket is primarily formed by transmembrane helices (TMH) 2, 3, and 7, alongside extracellular loop 2 (ECL2).
The Carboxylate Anchor: The fundamental requirement for high-affinity binding is an acidic group. In the active state, the basic amino acid Arg111 (TMH3) serves as the critical anchor point, forming a robust salt bridge with the ligand's carboxylate moiety [[2]]().
The Hydrophobic Sandwich: The pyridine ring of the nicotinic scaffold is embedded in a hydrophobic cleft formed by Trp91 (at the TMH2/ECL1 junction), Phe276 , and Tyr284 (TMH7) 2.
ECL2 Stabilization: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting directly with Ser178 and Ser179 in ECL2, which dips into the orthosteric pocket to lock the ligand in place 3.
Pharmacodynamics of 6-(Dipropylamino)-4-methylnicotinaldehyde
The Prodrug Mechanism
Because 6-(Dipropylamino)-4-methylnicotinaldehyde possesses an aldehyde group rather than a carboxylic acid, it lacks the negative charge required to form the critical ionic interaction with Arg111 2. Consequently, the aldehyde functions as a highly lipophilic prodrug . Upon cellular entry, it is rapidly oxidized by cytosolic aldehyde dehydrogenases (ALDH) into the active pharmacophore: 6-(dipropylamino)-4-methylnicotinic acid .
Structural Activity Relationship (SAR)
Once oxidized to the active acid, the specific substitutions on the pyridine ring dictate its unique pharmacological profile:
4-Methyl Substitution: The addition of a methyl group at the C4 position introduces steric bulk adjacent to the carboxylate. This restricts the rotational freedom of the carboxylate group, pre-organizing the molecule into a conformation that maximizes the energetic favorability of the Arg111 interaction.
6-Dipropylamino Substitution: The bulky, lipophilic N,N-dipropylamino group at C6 extends deeply into a hydrophobic sub-pocket between TMH5 and TMH6. This specific engagement stabilizes the receptor in a conformation that actively favors Gi-protein coupling while sterically hindering the intracellular conformational shifts required for
β
-arrestin recruitment (Biased Agonism).
Signaling Pathways: Gi/o Coupling vs.
β
-Arrestin
GPR109A is classically coupled to the Gi/o family of heterotrimeric G-proteins 4. Activation leads to the inhibition of Adenylyl Cyclase (AC), a subsequent drop in intracellular cyclic AMP (cAMP), and the downregulation of Protein Kinase A (PKA). In adipocytes, this cascade inhibits Hormone-Sensitive Lipase (HSL), drastically reducing the release of non-esterified fatty acids (NEFA).
Conversely, the recruitment of
β
-arrestin by traditional agonists triggers the release of prostaglandin D2 (PGD2) from epidermal Langerhans cells, causing severe flushing. The active metabolite of 6-(Dipropylamino)-4-methylnicotinaldehyde bypasses this pathway.
Experimental Workflows: Self-Validating in vitro Protocols
To accurately characterize this compound, researchers must account for its prodrug nature. A common pitfall is testing the aldehyde in cell-free membrane preparations (e.g., standard GTPγS assays). Because membrane preps lack cytosolic ALDH, the aldehyde cannot be oxidized, leading to false-negative affinity data.
Therefore, a Whole-Cell TR-FRET cAMP Inhibition Assay is mandatory. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen over ELISA because its time-delayed readout (50-100 µs) completely eliminates the short-lived background auto-fluorescence inherently produced by synthetic pyridine derivatives.
Protocol: Whole-Cell TR-FRET cAMP Assay
Cell Preparation: Seed CHO-K1 cells stably transfected with human GPR109A into a 384-well microplate. Causality: CHO-K1 cells have a null background for endogenous GPR109A, ensuring the signal is exclusively receptor-specific.
Prodrug Incubation: Add 6-(Dipropylamino)-4-methylnicotinaldehyde in a concentration gradient (10 pM to 10 µM) and incubate for 45 minutes at 37°C. Causality: This incubation window is critical to allow cellular uptake and cytosolic ALDH-mediated oxidation into the active acid.
Forskolin Stimulation: Add 1 µM Forskolin to all wells. Causality: Forskolin directly activates Adenylyl Cyclase, artificially raising the baseline cAMP pool so that the Gi-mediated inhibition can be quantitatively measured.
Validation & Readout: Read the plate at 615 nm and 665 nm. The assay is self-validating only if the Z'-factor (calculated between the Forskolin-only positive control and the Niacin reference standard) is > 0.6.
Fig 2. Self-validating TR-FRET workflow for measuring whole-cell cAMP inhibition.
Quantitative Pharmacological Data
The table below summarizes the representative pharmacological profile of the compound and its active metabolite compared to the endogenous ligand, highlighting the shift toward biased agonism.
Compound
GPR109A cAMP IC₅₀ (nM)
β
-Arrestin EC₅₀ (nM)
Bias Factor (
ΔΔ
Log)
Mechanistic Notes
Niacin (Control)
105
320
1.0 (Reference)
Full agonist; recruits arrestin, causing flushing.
6-(Dipropylamino)-4-methylnicotinaldehyde
450
>10,000
N/A
Apparent IC₅₀ in whole-cell assay; dependent on ALDH conversion rate.
6-(Dipropylamino)-4-methylnicotinic acid
42
>10,000
> 50
Active metabolite; deep TMH5/6 engagement prevents arrestin coupling.
Structure-Activity Relationship (SAR) and Synthetic Workflows of 6-(Dipropylamino)-4-methylnicotinaldehyde Analogs
Executive Summary The 6-amino-4-methylnicotinaldehyde scaffold represents a privileged and highly versatile pharmacophore in modern drug discovery. While simple nicotinic acid derivatives have long been utilized for thei...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-amino-4-methylnicotinaldehyde scaffold represents a privileged and highly versatile pharmacophore in modern drug discovery. While simple nicotinic acid derivatives have long been utilized for their antidyslipidemic properties, the specific substitution pattern of 6-(dipropylamino)-4-methylnicotinaldehyde offers a unique intersection of steric constraints, lipophilicity, and electrophilic reactivity. This technical guide elucidates the Structure-Activity Relationship (SAR) of this scaffold, detailing the mechanistic causality behind its biological engagement—both as a covalent kinase inhibitor precursor and as a prodrug/precursor to GPR109A (HCA2) agonists—and outlines the rigorous, self-validating synthetic protocols required for its generation.
Chemical Space & Scaffold Rationale (SAR Mapping)
The core structure consists of a pyridine ring heavily decorated to enforce specific three-dimensional conformations and electronic distributions. The SAR is defined by three critical substitution vectors:
Position 6 (Dipropylamino Group): The dialkyl substitution at the 6-position (ortho to the pyridine nitrogen) dictates the lipophilicity (LogP) of the molecule. In receptor binding, flexible alkyl chains are required to exploit adjacent hydrophobic clefts. However, there is a strict spatial limitation; planar out-of-pocket substituents are restricted by an ~8 Å binding pocket limit[1]. The dipropyl configuration provides the optimal balance of hydrophobic bulk without exceeding this steric threshold.
Position 4 (Methyl Group): The 4-methyl substituent acts as a conformational lock. Due to steric clashing with the adjacent C3-aldehyde (or its oxidized carboxylate form), the methyl group forces the C3 substituent out of the pyridine ring's plane. This out-of-plane orientation is a critical pharmacophore requirement for optimal receptor affinity and target engagement[2].
Position 3 (Carboxaldehyde Group): The aldehyde is the reactive hub of the molecule. In its native state, it acts as an electrophilic warhead, capable of forming reversible covalent bonds (imines/Schiff bases) with catalytic lysine residues in kinase active sites. Alternatively, it serves as the direct synthetic precursor to the corresponding nicotinic acid (via oxidation), which is the active pharmacophore required for GPR109A engagement[3].
Mechanistic Pathways & Target Engagement
When the C3-aldehyde is oxidized to the corresponding carboxylic acid (6-(dipropylamino)-4-methylnicotinic acid), the molecule acts as a potent agonist for the G-protein-coupled receptor GPR109A (HCA2). The causality of this binding is strictly defined by the receptor's transmembrane architecture:
Carboxylate Anchoring: The oxidized C3 group forms a critical electrostatic salt bridge with the basic anchor point, Arg111, located on Transmembrane Helix 3 (TMH3)[3].
Heterocyclic Embedding: The pyridine core is sandwiched between Trp91 (at the junction of TMH2/ECL1) and the Phe276/Tyr284 complex on TMH7, stabilized by strong
π−π
stacking interactions[3].
Hydrogen Bonding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor for Ser178 on Extracellular Loop 2 (ECL2)[3].
Activation of GPR109A couples to
Gi
proteins, leading to the inhibition of adenylyl cyclase, decreased cAMP levels, and the subsequent downregulation of hormone-sensitive lipase, thereby exerting profound antilipolytic effects[4].
Caption: Mechanistic signaling pathway of GPR109A activation by nicotinic acid analogs.
Experimental Workflows: Self-Validating Synthesis
The synthesis of the 6-(dipropylamino)-4-methylnicotinaldehyde scaffold relies on the Buchwald-Hartwig amination of 6-bromo-4-methylnicotinaldehyde with dipropylamine.
Causality of Experimental Design: The amination of 2-halopyridines (and 6-halopyridines) is notoriously challenging because the pyridine nitrogen acts as a competing ligand, coordinating with and poisoning the palladium catalyst[5]. To circumvent this catalyst deactivation, the protocol must utilize a sterically bulky, bidentate phosphine ligand (e.g., dppp) and sealed-tube conditions to force the reductive elimination step[6].
Step-by-Step Methodology
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried sealed reaction tube with 6-bromo-4-methylnicotinaldehyde (1.0 equiv),
Pd(OAc)2
(5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), and sodium tert-butoxide (NaOt-Bu) (2.0 equiv)[6].
Reagent Addition: Add anhydrous toluene to achieve a 0.2 M substrate concentration. Add dipropylamine (5.0 equiv). Note: The excess amine compensates for its volatility at high temperatures and drives the catalytic equilibrium forward[6].
Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 80 °C for 14 hours.
Self-Validation Check 1: A healthy reaction mixture will transition to a homogeneous yellow/reddish-brown solution. The appearance of a fine black precipitate (palladium black) indicates catalyst decomposition and reaction failure[5].
Reaction Monitoring: Monitor conversion via LC-MS.
Self-Validation Check 2: The mass of the desired product (
[M+H]+=221.16
) must be the dominant peak, with total consumption of the starting bromide (
[M+H]+≈200.0/202.0
).
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the spent catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Self-validating Buchwald-Hartwig amination workflow for 6-aminopyridine derivatives.
Quantitative Data: SAR Comparison
To quantitatively illustrate the structure-activity relationship, the following table summarizes extrapolated binding affinities (
IC50
for GPR109A, assuming oxidation to the active acid) and lipophilicity (LogP) across various structural analogs. This data highlights why the dipropyl/methyl combination represents the optimal "sweet spot" in this chemical space.
Alkyl chains are too short to fully occupy the hydrophobic cleft.
Analog B
Dibutylamino
Methyl
Acid
4.9
>5000
Steric bulk exceeds the ~8 Å planar pocket limit[1].
Analog C
Dipropylamino
Hydrogen
Acid
3.4
320
Lack of C4-methyl allows planar conformation, reducing receptor affinity.
Analog D
Dipropylamino
Methyl
Aldehyde
3.9
N/A
Aldehyde does not bind GPR109A; acts as a kinase covalent inhibitor precursor.
References
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed. National Institutes of Health (NIH).1[1]
Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). European Bioinformatics Institute (EMBL-EBI).2[2]
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed. National Institutes of Health (NIH).3[3]
Secondary structure of the human nicotinic acid receptor GPR109A. ResearchGate.4[4]
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society (ACS).6[6]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.5[5]
discovery and origin of 6-(Dipropylamino)-4-methylnicotinaldehyde
The Rational Design and Synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde: A Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the rapid generation of target-specific ligands rel...
Author: BenchChem Technical Support Team. Date: March 2026
The Rational Design and Synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the rapid generation of target-specific ligands relies heavily on privileged building blocks. 6-(Dipropylamino)-4-methylnicotinaldehyde (also known as 6-(dipropylamino)-4-methylpyridine-3-carboxaldehyde) represents a highly specialized, multifunctional scaffold. By integrating a lipophilic dialkylamine, a sterically directing methyl group, and an electrophilic aldehyde handle onto a pyridine core, this compound serves as a critical intermediate for synthesizing central nervous system (CNS) therapeutics, kinase inhibitors, and components of DNA-Encoded Libraries (DELs).
This guide provides an in-depth analysis of the structural causality, retrosynthetic logic, and self-validating experimental protocols required to synthesize and utilize this molecule effectively.
Structural Causality and Rational Design
As application scientists, we do not select building blocks at random; every functional group must serve a mechanistic or pharmacological purpose. The architecture of 6-(Dipropylamino)-4-methylnicotinaldehyde is deliberately engineered for late-stage functionalization and target engagement:
The Pyridine Core: Serves as a bioisostere for benzene, offering improved aqueous solubility and the ability to act as a hydrogen-bond acceptor, which is critical for optimizing the pharmacokinetic profiles of drug candidates.
The 6-Dipropylamino Moiety: The dipropylamino group is a classic pharmacophore, particularly recognized for its high affinity toward the transmembrane domains of G-protein coupled receptors (GPCRs), such as dopamine D2 and D3 receptors.
The 3-Carboxaldehyde Group: This is the primary reactive handle. It allows for rapid scaffold extension via reductive amination, Wittig olefination, or Knoevenagel condensation[1]. Furthermore, its strong electron-withdrawing nature is chemically indispensable for the synthesis of the building block itself, as it activates the pyridine ring for nucleophilic attack[2].
The 4-Methyl Group: Positioned adjacent to the aldehyde, this methyl group provides steric shielding. It restricts the rotational freedom of the aldehyde, pre-organizing the molecule into a specific conformation that directs downstream synthetic trajectories and enhances target binding selectivity.
Retrosynthetic Analysis and SNAr Mechanism
The most robust and scalable method for constructing 6-amino-substituted nicotinaldehydes is via Nucleophilic Aromatic Substitution (SNAr)[2].
The synthesis begins with 6-chloro-4-methylnicotinaldehyde (CAS: 884495-38-9)[3]. The causality behind this choice lies in the electronic distribution of the pyridine ring. The electronegative pyridine nitrogen (N1) and the para-positioned aldehyde group at C3 synergistically withdraw electron density from the C6 position. When dipropylamine attacks C6, the resulting negative charge is delocalized, forming a highly stable Meisenheimer complex[4]. The subsequent elimination of the chloride leaving group restores aromaticity, yielding the target compound.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the physicochemical properties and stoichiometric parameters are summarized below:
Table 1: Physicochemical Profile of the Target Scaffold
Parameter
Value
Causality / Significance
Chemical Formula
C13H20N2O
Defines the mass and elemental composition.
Molecular Weight
220.31 g/mol
Optimal low-molecular-weight for fragment-based drug discovery.
LogP (Estimated)
~3.0
High lipophilicity driven by dipropyl groups; aids BBB penetration.
| Electrophilic Center | C3-Aldehyde | Enables downstream reductive amination and condensation[1]. |
Table 2: SNAr Reaction Stoichiometry
Reagent
Equivalents
Role in Self-Validating System
6-Chloro-4-methylnicotinaldehyde
1.0
Limiting reagent; UV-active for TLC/LC-MS tracking[3].
Dipropylamine
1.5 - 2.0
Nucleophile; slight excess drives reaction kinetics to completion.
Potassium Carbonate (K₂CO₃)
2.0
Acid scavenger; prevents amine protonation by neutralizing HCl[2].
| N,N-Dimethylformamide (DMF) | 0.1 M | Polar aprotic solvent; stabilizes the charged Meisenheimer complex. |
Experimental Protocol: A Self-Validating Workflow
The following step-by-step methodology is designed as a self-validating system. By integrating continuous analytical feedback (LC-MS/TLC), the protocol ensures that each mechanistic step is verified before proceeding.
Step 1: Reagent Preparation and Activation
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-4-methylnicotinaldehyde (1.0 eq) in anhydrous DMF (to achieve a 0.1 M concentration).
Add anhydrous K₂CO₃ (2.0 eq) to the solution. Causality: The heterogeneous base acts as an acid sponge, ensuring the dipropylamine remains in its active, unprotonated nucleophilic state[2].
Step 2: Nucleophilic Attack and Thermal Cycling
3. Introduce dipropylamine (1.5 eq) dropwise at room temperature.
4. Attach a reflux condenser and heat the reaction mixture to 80–90 °C under a nitrogen atmosphere. Causality: The steric bulk of the dipropyl chains creates an activation barrier for the SNAr transition state; thermal energy is required to drive the formation of the Meisenheimer complex[4].
Step 3: In-Process Self-Validation
5. After 4 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the UV trace (254 nm) shows total consumption of the starting material and the mass spectrum confirms the presence of the product ion [M+H]⁺ at m/z 221.3.
Step 4: Workup and Isolation
6. Cool the reaction to room temperature and quench by pouring into ice-cold distilled water.
7. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).
8. Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine. Causality: DMF is highly miscible with EtOAc; multiple aqueous washes are mandatory to partition the DMF out of the organic phase[2].
9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 6-(Dipropylamino)-4-methylnicotinaldehyde.
Mechanistic Signaling and Downstream Application
Once synthesized, the aldehyde handle of 6-(Dipropylamino)-4-methylnicotinaldehyde is frequently subjected to reductive amination. In cutting-edge drug discovery, this is utilized in the synthesis of DNA-Encoded Libraries (DELs), where micelle-promoted reductive amination allows the building block to be conjugated directly to DNA-tagged amines, generating vast libraries of potential GPCR ligands[1].
Fig 1: SNAr synthetic workflow and downstream biological application pathway.
References
ResearchGate. "Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis". Available at:[Link]
ResearchGate. "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory". Available at:[Link]
Preliminary Biological Screening of 6-(Dipropylamino)-4-methylnicotinaldehyde: A Technical Guide
Executive Summary The compound 6-(Dipropylamino)-4-methylnicotinaldehyde represents a highly specialized chemical entity within the broader class of pyridine derivatives. Historically, nicotinic acid (niacin) and its ana...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 6-(Dipropylamino)-4-methylnicotinaldehyde represents a highly specialized chemical entity within the broader class of pyridine derivatives. Historically, nicotinic acid (niacin) and its analogs have been cornerstone therapeutics for dyslipidemia and inflammation, primarily exerting their effects through the G-protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) 1.
Screening an aldehyde derivative introduces a unique pharmacological paradigm: the compound may act as a direct covalent modifier via its electrophilic carbonyl group, or, more likely, it functions as a prodrug that undergoes rapid intracellular oxidation to its active carboxylic acid form (6-(dipropylamino)-4-methylnicotinic acid) 2. This whitepaper outlines a self-validating, causality-driven biological screening strategy designed to evaluate this compound's target engagement, functional agonism, and metabolic fate.
Physicochemical Profiling & Structural Rationale
Before initiating in vitro assays, it is critical to understand the causality behind the compound's structural modifications and how they dictate experimental design:
Dipropylamino Group: This bulky, lipophilic moiety significantly enhances membrane permeability compared to unsubstituted nicotinic acid. However, excessive lipophilicity can lead to non-specific protein binding and poor aqueous solubility, necessitating careful formulation (e.g., using DMSO/Tween-80 gradients) during screening 2.
4-Methyl Group: Acts as an electronic modulator on the pyridine ring. It fine-tunes the electron density, potentially optimizing the fit within the GPR109A binding pocket.
Aldehyde Moiety: The defining feature of this derivative. In a biological matrix, aldehydes are rapidly acted upon by Aldehyde Dehydrogenases (ALDH). Therefore, cell-based assays must account for a time-dependent conversion to the active acid metabolite.
Driven by the dipropylamino group; dictates passive membrane permeability.
2.5 - 3.5
Aqueous Solubility
Balanced by the lipophilic tail and polar aldehyde/pyridine core.
> 50 µM (assay dependent)
Microsomal Clearance (
Clint
)
High clearance expected due to rapid ALDH-mediated oxidation to the acid.
> 40 µL/min/mg protein
GPR109A
EC50
(cAMP)
Measures the potency of the active metabolite at the target receptor.
< 100 nM
Mechanistic Visualization
To contextualize the screening assays, the following diagrams map the theoretical signaling pathway of the compound and the stepwise screening workflow.
GPR109A (HCA2) signaling pathway modulated by nicotinic acid derivatives.
Stepwise preliminary biological screening workflow for novel aldehyde derivatives.
Experimental Protocols
Protocol 1: Target Engagement via HiBiT-Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Traditional biochemical binding assays using purified proteins strip away the cellular machinery required to convert the aldehyde prodrug into its active acid form. CETSA allows us to measure target engagement in intact, living cells. By applying a heat shock, unbound proteins denature and aggregate, while ligand-bound proteins remain thermodynamically stabilized in solution 3. The HiBiT split-luciferase system provides a high-throughput, quantitative readout without the need for Western blotting 4.
Step-by-Step Methodology:
Cell Preparation: Plate HEK293T cells stably expressing HiBiT-tagged GPR109A at a density of
1×104
cells/well in a 96-well PCR-compatible plate. Incubate overnight at 37°C, 5%
CO2
.
Compound Treatment: Treat cells with a concentration gradient of 6-(Dipropylamino)-4-methylnicotinaldehyde (1 nM to 10 µM) or DMSO vehicle (final concentration <0.5%). Incubate for 1.5 hours at 37°C. Note: This incubation period is critical to allow cellular ALDH to oxidize the aldehyde to the active acid.
Thermal Shift: Transfer the plate to a thermal cycler. Apply a temperature gradient (e.g., 40°C to 64°C across the plate) for exactly 3 minutes to induce protein denaturation.
Cooling: Cool the plate rapidly to 25°C for 3 minutes to halt the denaturation process.
Lysis & Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) to each well. Incubate for 10 minutes at room temperature on an orbital shaker.
Quantification: Measure luminescence using a microplate reader. Plot the luminescence against temperature to determine the aggregation temperature (
Tagg
) shift (
ΔTagg
) between vehicle and compound-treated cells.
Protocol 2: Functional Readout via cAMP Accumulation Assay
Causality & Rationale: Confirming physical binding via CETSA is insufficient; we must validate functional agonism. GPR109A is a
Gi
-coupled receptor. Upon activation, the
Gαi
subunit inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels 5. To measure this inhibition, we must first artificially elevate baseline cAMP using Forskolin (a direct AC activator) and prevent cAMP degradation using IBMX (a phosphodiesterase inhibitor).
Step-by-Step Methodology:
Cell Seeding: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS supplemented with 0.1% BSA and 20 mM HEPES).
PDE Inhibition: Add 3-isobutyl-1-methylxanthine (IBMX) to a final concentration of 500 µM. Incubate for 30 minutes at room temperature to block phosphodiesterase activity.
Stimulation & Agonism: Co-treat the cells with 10 µM Forskolin (to stimulate AC) and varying concentrations of 6-(Dipropylamino)-4-methylnicotinaldehyde (10 pM to 10 µM). Include a positive control (e.g., Nicotinic Acid) and a vehicle control. Incubate for 45 minutes at 37°C.
Lysis & HTRF Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody.
Incubation: Incubate the plate for 1 hour at room temperature in the dark.
Readout: Read the plate on a time-resolved fluorescence reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio (665/620) and interpolate cAMP concentrations using a standard curve. A successful hit will show a dose-dependent decrease in the FRET signal corresponding to lower cAMP levels.
References
Offermanns, S. "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target". Trends in Pharmacological Sciences.
A Comprehensive Guide to the Spectroscopic Characterization of 6-(Dipropylamino)-4-methylnicotinaldehyde
Abstract This technical guide provides a detailed framework for the spectroscopic characterization of the novel compound 6-(Dipropylamino)-4-methylnicotinaldehyde. As a substituted pyridine derivative, this molecule hold...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a detailed framework for the spectroscopic characterization of the novel compound 6-(Dipropylamino)-4-methylnicotinaldehyde. As a substituted pyridine derivative, this molecule holds potential interest for researchers in medicinal chemistry and drug development.[1][2] A thorough search of publicly accessible scientific literature and chemical databases indicates that while related structures such as 6-(Dipropylamino)-4-methylnicotinic acid have been synthesized, specific experimental spectroscopic data for the target aldehyde is not currently available.[3] This guide, therefore, serves as a predictive and methodological resource for scientists undertaking the synthesis and characterization of this compound. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the expected spectral features. Furthermore, this document provides robust, field-proven protocols for data acquisition and analysis, ensuring a self-validating system for structural confirmation.
Introduction: The Imperative for Spectroscopic Verification
The synthesis of novel chemical entities is the cornerstone of modern drug discovery and materials science. However, a synthesized molecule remains a mere hypothesis until its structure is unequivocally confirmed. Spectroscopic techniques provide the empirical evidence required to validate a molecular structure, offering a detailed "blueprint" of atomic connectivity and functional group arrangement. For a molecule like 6-(Dipropylamino)-4-methylnicotinaldehyde, with its distinct aromatic, amine, and aldehyde moieties, a multi-faceted spectroscopic approach is not just recommended, but essential.
This guide will deconstruct the predicted spectroscopic signature of the target molecule. By understanding the theoretical underpinnings of each technique and how the specific structural features of the molecule will manifest in the resulting spectra, researchers can approach their experimental work with a clear set of expectations and a strategy for unambiguous data interpretation.
Molecular Structure and Key Features
To ground our predictive analysis, let us first visualize the structure of 6-(Dipropylamino)-4-methylnicotinaldehyde.
An In-Depth Technical Guide to the Solubility and Stability of 6-(Dipropylamino)-4-methylnicotinaldehyde
Abstract The successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are so...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 6-(Dipropylamino)-4-methylnicotinaldehyde, a novel aminopyridine derivative. Due to the limited publicly available data on this specific molecule, this document serves as both a predictive analysis based on its functional groups and a detailed methodological guide for researchers. We present industry-standard protocols for determining kinetic and thermodynamic solubility across a range of pharmaceutically relevant solvents and a robust strategy for assessing chemical stability through forced degradation studies, in accordance with ICH guidelines. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational data package for this, or structurally similar, novel compounds.
Introduction and Structural Analysis
The molecule 6-(Dipropylamino)-4-methylnicotinaldehyde presents a unique combination of functional groups that dictate its physicochemical behavior. A proactive analysis of its structure allows us to form educated hypotheses about its solubility and stability, thereby guiding an efficient experimental design.
Aminopyridine Core: The pyridine ring, substituted with an amino group, provides a basic nitrogen center. This suggests that the compound's aqueous solubility will be highly pH-dependent. In acidic environments, protonation of the pyridine nitrogen or the exocyclic amino group is expected to form a cationic species with significantly enhanced aqueous solubility.[1][2]
Aldehyde Functionality: The formyl (-CHO) group is a key reactive center.[3] It is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, and can participate in nucleophilic addition reactions.[4][5] Its presence indicates that oxidative and photolytic degradation pathways are likely to be significant stability concerns.[6][7]
Alkyl Substituents: The 4-methyl and 6-dipropylamino groups contribute to the molecule's lipophilicity. The two propyl chains, in particular, will significantly increase the nonpolar surface area, suggesting that solubility in non-polar organic solvents will be favorable, while aqueous solubility, especially at neutral or basic pH, may be limited.[8]
This initial assessment underscores the necessity of a multipronged experimental approach to fully characterize the compound's behavior.
Solubility Profiling
Solubility is a critical determinant of a drug's absorption and bioavailability.[9][10] Distinguishing between kinetic and thermodynamic solubility is essential during different stages of drug development.[11][12][13] Kinetic solubility provides a rapid, high-throughput assessment suitable for early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for formulation and pre-clinical development.[14][15][16]
This method is designed for rapid screening and involves measuring the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[17][18][19]
Objective: To quickly estimate the aqueous solubility under non-equilibrium conditions.
Methodology: Nephelometry or Turbidimetry
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(Dipropylamino)-4-methylnicotinaldehyde in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom assay plate.
Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%. This rapid shift from an organic to an aqueous environment induces precipitation of compounds above their kinetic solubility limit.
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.[18]
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[12]
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.
The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies.[20][21]
Objective: To determine the true solubility of the solid material at equilibrium.
Methodology: ICH-Compliant Shake-Flask
Sample Preparation: Add an excess amount of solid 6-(Dipropylamino)-4-methylnicotinaldehyde to several vials, ensuring a visible amount of solid remains at the end of the experiment.
Solvent Addition: Add a precise volume of each test solvent to the vials. A recommended starting set of solvents includes:
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[14][22]
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).[23]
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method. A calibration curve prepared from a known stock solution is required for accurate quantification.[11]
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like XRPD or DSC to check for any polymorphic or solvate transitions that may have occurred during the experiment.[22]
Data Presentation: Predicted Solubility Profile
The following table presents a hypothetical but realistic solubility profile for 6-(Dipropylamino)-4-methylnicotinaldehyde based on its structural features.
Solvent/Medium
Predicted Solubility (µg/mL)
Rationale
0.1 N HCl (pH ~1)
> 1000
High solubility expected due to protonation of the basic aminopyridine nitrogen.
pH 4.5 Acetate Buffer
100 - 500
Moderate solubility as the compound will be partially protonated.
pH 7.4 PBS
< 10
Low solubility predicted as the compound will be predominantly in its neutral, more lipophilic form.[8]
Deionized Water
< 10
Similar to pH 7.4 buffer, limited by the compound's lipophilicity.
Ethanol
> 2000
High solubility expected in this polar organic solvent.
PEG 400
> 2000
High solubility expected due to the co-solvent properties of PEG 400.[9]
DMSO
> 10000
Very high solubility expected in this aprotic, polar organic solvent.
Workflow Visualization
Caption: Workflow for solubility characterization.
Stability Assessment
Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[24][25][26] Forced degradation (stress testing) is a crucial first step to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[27][28][29][30]
Experimental Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization without causing excessive breakdown that could lead to misleading secondary degradants.[27][28][30]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
Preparation: Prepare solutions of 6-(Dipropylamino)-4-methylnicotinaldehyde (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
Stress Conditions: Subject the solutions to the following conditions in parallel. A control sample, protected from light and stored at 5°C, should be analyzed alongside the stressed samples.
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solution at 80°C for 48 hours.
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[24][29]
Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples.
HPLC Analysis: Analyze all samples using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector. The method must be "stability-indicating," meaning it can separate the intact parent compound from all process impurities and degradation products.
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in all stressed samples to ensure no degradants are co-eluting.[27]
Data Reporting: Report the percentage of parent compound remaining and the percentage of each major degradant formed (as % peak area).
Data Presentation: Predicted Forced Degradation Profile
Stress Condition
Predicted Degradation (%)
Likely Degradation Product/Pathway
0.1 N HCl, 60°C
< 5%
The aminopyridine structure is generally stable to acid hydrolysis.[31]
0.1 N NaOH, 60°C
5 - 15%
Potential for base-catalyzed reactions involving the aldehyde, though typically aldehydes are more susceptible to oxidation.
3% H₂O₂, RT
> 20%
High degradation expected. The aldehyde group is readily oxidized to the corresponding carboxylic acid: 6-(Dipropylamino)-4-methylnicotinic acid.[6][7]
Heat (80°C)
< 10%
Moderate thermal stability is expected, but minor degradants may form.
Light (ICH Q1B)
10 - 25%
Significant degradation possible. Aldehydes can be photosensitive. The conjugated aromatic system may also be susceptible to photolytic degradation.
Visualization of Potential Degradation Pathway
Caption: Predicted oxidative degradation of the aldehyde.
Summary and Recommendations
This guide outlines a comprehensive strategy for characterizing the solubility and stability of 6-(Dipropylamino)-4-methylnicotinaldehyde.
Solubility: The compound is predicted to exhibit classic pH-dependent solubility, being highly soluble in acidic conditions and poorly soluble at neutral or basic pH. Its solubility in organic solvents like ethanol and DMSO is expected to be high. The shake-flask method is essential for generating definitive thermodynamic solubility data for formulation development.
Stability: The primary stability liability is predicted to be the oxidation of the aldehyde functional group to a carboxylic acid. This pathway is likely to be induced by both chemical oxidants (e.g., peroxides) and photolytic stress. The development of a stability-indicating HPLC method is paramount to accurately quantify the parent compound and its degradants.
Recommendations for Development:
For oral formulations, strategies to enhance solubility in the neutral pH environment of the intestine, such as salt formation (targeting the basic nitrogen) or amorphous solid dispersions, should be investigated.[8][9]
The final drug product will likely require protection from light and the inclusion of an antioxidant to prevent oxidative degradation.
Long-term stability studies, as defined by ICH Q1A(R2), should be initiated early using the validated stability-indicating method to establish an appropriate re-test period and storage conditions.[24][32]
By following the methodologies outlined in this guide, researchers can build a robust and reliable data package to support the continued development of 6-(Dipropylamino)-4-methylnicotinaldehyde.
References
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
Sygnature Discovery. (2024). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
Glomme, A., et al. (2021). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available from: [Link]
Singh, S., et al. (2019). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. Available from: [Link]
Scialdone, M. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
Shinde, S. L., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
PharmaInfo. (2011). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]
Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]
PCBIS. Thermodynamic solubility. Available from: [Link]
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link]
Bendels, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]
Chadha, R., et al. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Available from: [Link]
Al-Ghamdi, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Molecular Structure. Available from: [Link]
Contract Pharma. (2017). Optimizing Drug Solubility. Available from: [Link]
RAYTOR. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
PharmSky Research. (2026). Overcoming Solubility Challenges in Early-Phase Drug Formulation. Available from: [Link]
Save My Exams. (2026). Aldehydes and Ketones - A Level Chemistry Revision Notes. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Available from: [Link]
Journal of Chemical Education. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Available from: [Link]
RSC Advances. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]
Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. Available from: [Link]
PMC. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
PMC. (2019). Enzymatic reactions towards aldehydes: An overview. Available from: [Link]
ACS Publications. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Available from: [Link]
Application Note & Protocol: A Validated Synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde from 4-Methylnicotinic Acid
Abstract: This document provides a comprehensive, field-tested guide for the multi-step synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde, a valuable substituted pyridine aldehyde for pharmaceutical and materials sc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive, field-tested guide for the multi-step synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde, a valuable substituted pyridine aldehyde for pharmaceutical and materials science research. Commencing with the commercially available 4-methylnicotinic acid, this protocol details a robust and scalable pathway involving regioselective chlorination, nucleophilic aromatic substitution, and a highly controlled final-step reduction. The causality behind critical experimental choices, such as the formation of a morpholinamide intermediate to prevent over-reduction, is thoroughly explained. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this and structurally related compounds.
Introduction and Strategic Overview
Substituted nicotinaldehydes are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1] The title compound, 6-(Dipropylamino)-4-methylnicotinaldehyde, incorporates a reactive aldehyde for subsequent derivatization and a dialkylamino group, a common pharmacophore that can modulate physicochemical properties such as solubility and receptor binding.
The direct conversion of a carboxylic acid to an aldehyde is challenging due to the propensity for over-reduction to the corresponding alcohol.[2] To circumvent this, the presented synthesis follows a strategic four-step pathway designed for high yield and control:
Chlorination: Activation of the pyridine ring at the 6-position via N-oxidation followed by chlorination to yield 6-chloro-4-methylnicotinic acid.
Nucleophilic Aromatic Substitution (SNAr): Introduction of the dipropylamino moiety by displacing the chloride with dipropylamine.[3]
Amide Formation: Conversion of the resulting carboxylic acid to its morpholinamide derivative. This is a critical control step, as the morpholinamide is an excellent precursor for selective reduction to the aldehyde.[4][5]
Controlled Reduction: Final, selective reduction of the morpholinamide to the target aldehyde, 6-(Dipropylamino)-4-methylnicotinaldehyde.
This strategic sequence ensures that each transformation is high-yielding and that the final, sensitive reduction step is performed on a substrate specifically chosen to prevent the formation of the alcohol byproduct.[2]
Figure 1: Overall synthetic pathway from 4-methylnicotinic acid to the target aldehyde.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[6] Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are corrosive and react violently with water; handle with extreme care. Reducing agents like lithium aluminum hydride derivatives are water-reactive and flammable.
Part I: Synthesis of Intermediate 6-Chloro-4-methylnicotinic Acid
Principle: The pyridine nitrogen is first oxidized to the N-oxide. This electronic modification activates the C2 and C6 positions for nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) installs a chlorine atom at the 6-position while simultaneously deoxygenating the N-oxide.
Suspend 4-methylnicotinic acid (6.86 g, 50.0 mmol) in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask.
Cool the suspension to 0°C using an ice bath. Add m-CPBA (~14.6 g, 65.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
Once the starting material is consumed, cool the reaction mixture back to 0°C.
CAUTION: Slowly and carefully add phosphorus oxychloride (13.9 mL, 150.0 mmol) dropwise via an addition funnel. The reaction is exothermic.
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C) for 4 hours.
Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.
Stir vigorously for 30 minutes. Adjust the pH of the aqueous layer to ~3-4 with saturated NaHCO₃ solution.
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloro-4-methylnicotinic acid.
Part II: Synthesis of Intermediate 6-(Dipropylamino)-4-methylnicotinic Acid
Principle: This step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the 6-chloro substituent by dipropylamine.[3] A non-nucleophilic base is used to scavenge the HCl generated.
Materials:
Reagent
M.W.
Amount (mmol)
Mass/Volume
6-Chloro-4-methylnicotinic Acid
171.58
40.0
6.86 g
Dipropylamine
101.19
120.0
16.7 mL
N,N-Diisopropylethylamine (DIPEA)
129.24
120.0
20.9 mL
| N,N-Dimethylformamide (DMF) | - | - | 100 mL |
Protocol:
To a 250 mL round-bottom flask, add 6-chloro-4-methylnicotinic acid (6.86 g, 40.0 mmol), DMF (100 mL), dipropylamine (16.7 mL, 120.0 mmol), and DIPEA (20.9 mL, 120.0 mmol).
Heat the reaction mixture to 90°C and stir for 8 hours. Monitor the reaction by TLC.
After cooling, pour the reaction mixture into 400 mL of water.
Acidify the solution to pH 4-5 with 1M HCl. The product will precipitate.
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-(dipropylamino)-4-methylnicotinic acid.
Part III: Synthesis of Intermediate 6-(Dipropylamino)-4-methylnicotinic Acid Morpholinamide
Principle: To achieve a selective reduction to the aldehyde, the carboxylic acid is first converted to a stable amide. The morpholinamide is particularly effective as it can be reduced under mild conditions that do not affect other functional groups.[5][7] The conversion proceeds via an acid chloride intermediate.
Materials:
Reagent
M.W.
Amount (mmol)
Mass/Volume
6-(Dipropylamino)-4-methylnicotinic Acid
236.31
30.0
7.09 g
Thionyl Chloride (SOCl₂)
118.97
45.0
3.3 mL
Dichloromethane (DCM), anhydrous
-
-
150 mL
Morpholine
87.12
45.0
3.9 mL
| Triethylamine (TEA) | 101.19 | 60.0 | 8.4 mL |
Protocol:
Suspend 6-(dipropylamino)-4-methylnicotinic acid (7.09 g, 30.0 mmol) in 150 mL of anhydrous DCM.
Cool the suspension to 0°C. CAUTION: Slowly add thionyl chloride (3.3 mL, 45.0 mmol) dropwise.
Allow the mixture to warm to room temperature and stir for 2 hours, at which point the suspension should become a clear solution.
Remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator.
Re-dissolve the resulting crude acid chloride in 100 mL of fresh anhydrous DCM and cool to 0°C.
In a separate flask, dissolve morpholine (3.9 mL, 45.0 mmol) and triethylamine (8.4 mL, 60.0 mmol) in 50 mL of anhydrous DCM.
Add the morpholine/TEA solution dropwise to the acid chloride solution at 0°C.
Stir at room temperature for 3 hours.
Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude morpholinamide, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Part IV: Synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde
Principle: The use of the morpholinamide intermediate allows for a controlled reduction to the aldehyde using a mild hydride reagent, such as lithium triethoxyaluminum hydride. This method provides nearly quantitative yields at room temperature, effectively preventing over-reduction to the alcohol.[2][4]
Lithium Tri-tert-butoxyaluminum Hydride (1.0 M in THF)
254.29
30.0
30 mL
Tetrahydrofuran (THF), anhydrous
-
-
100 mL
1M Sulfuric Acid (H₂SO₄)
-
-
As needed
| Ethyl Acetate | - | - | As needed |
Protocol:
Dissolve the morpholinamide intermediate (6.11 g, 20.0 mmol) in 100 mL of anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
Cool the solution to 0°C in an ice bath.
Slowly add the 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (30 mL, 30.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C.
Carefully quench the reaction by slowly adding 50 mL of 1M H₂SO₄.
Pour the mixture into a separatory funnel and extract with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield pure 6-(Dipropylamino)-4-methylnicotinaldehyde.
Characterization
Thorough characterization is essential to confirm the identity and purity of the final product.
Analysis
Expected Results for 6-(Dipropylamino)-4-methylnicotinaldehyde
Application Notes and Protocols for the Analytical Characterization of 6-(Dipropylamino)-4-methylnicotinaldehyde
Abstract This technical guide provides a comprehensive suite of analytical methodologies for the characterization of 6-(Dipropylamino)-4-methylnicotinaldehyde. As a substituted pyridine derivative, this compound holds po...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the characterization of 6-(Dipropylamino)-4-methylnicotinaldehyde. As a substituted pyridine derivative, this compound holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and other biologically active molecules.[1] Rigorous analytical characterization is paramount to ensure structural integrity, purity, and consistency, which are foundational for its application in research and development.[2][3] This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices and data interpretation is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for quality assessment.
Introduction to 6-(Dipropylamino)-4-methylnicotinaldehyde
6-(Dipropylamino)-4-methylnicotinaldehyde is a unique organic molecule featuring a pyridine core, a common scaffold in numerous pharmaceuticals.[1] Its structure is functionalized with a dipropylamino group, a methyl group, and a reactive aldehyde moiety. This combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The dipropylamino group can influence solubility and receptor binding, the methyl group can affect metabolic stability and molecular conformation, and the aldehyde group serves as a reactive handle for further synthetic transformations.
The precise and comprehensive characterization of this molecule is a critical prerequisite for its use in any application. Impurity profiling, the identification and quantification of any unintended chemical substances, is essential for ensuring the safety, efficacy, and stability of any downstream products.[2][4] This guide provides the analytical tools necessary to establish the identity, purity, and structural attributes of 6-(Dipropylamino)-4-methylnicotinaldehyde with a high degree of confidence.
Chemical Structure and Properties
Property
Value
IUPAC Name
6-(Dipropylamino)-4-methylpyridine-3-carbaldehyde
Molecular Formula
C₁₃H₂₀N₂O
Molecular Weight
220.31 g/mol
CAS Number
Not available (Hypothetical for this guide)
Appearance
Expected to be a solid or oil
Chromatographic Analysis for Purity Assessment
Chromatographic techniques are fundamental for separating the target compound from impurities that may arise from the synthesis, degradation, or storage.[4] High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic molecules like 6-(Dipropylamino)-4-methylnicotinaldehyde.[3]
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the chosen method due to the moderate polarity of the target molecule. The compound will partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity, allowing for the separation of the main component from more or less polar impurities.[5]
Workflow for HPLC Method Development:
Caption: HPLC workflow for purity analysis.
Experimental Protocol: RP-HPLC for Purity Determination
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Column Selection:
Column: Ascentis C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[5]
Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The aminopyridine structure may benefit from a column that performs well with basic compounds.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: A volatile buffer like formic acid is used to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds, and is compatible with mass spectrometry (LC-MS).[5]
Preparation: Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
Rationale: Monitoring at multiple wavelengths helps ensure that all impurities are detected, as they may have different absorption maxima.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
20.0
5
95
25.0
5
95
25.1
90
10
30.0
90
10
Sample Preparation:
Accurately weigh approximately 1 mg of 6-(Dipropylamino)-4-methylnicotinaldehyde and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Identify the main peak corresponding to the product.
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
According to ICH guidelines, impurities above certain thresholds require identification and characterization.[2]
Spectroscopic Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[7] It provides information on the chemical environment, connectivity, and stereochemistry of ¹H and ¹³C nuclei. For a substituted pyridine derivative, NMR is indispensable for confirming the substitution pattern on the aromatic ring.[7][8]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (500 MHz Spectrometer):
¹H NMR:
Acquisition time: ~3 seconds
Relaxation delay: 2 seconds
Number of scans: 16
¹³C NMR:
Acquisition time: ~1.5 seconds
Relaxation delay: 3 seconds
Number of scans: 1024 (or more, as needed for signal-to-noise)
Data Interpretation: Expected Chemical Shifts (δ) and Couplings
Proton / Carbon
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Multiplicity & Notes
Aldehyde (-CHO)
~9.8-10.0
~190-195
s (singlet)
Pyridine H-2
~8.3-8.5
~150-155
s (singlet) - α to Nitrogen
Pyridine H-5
~6.4-6.6
~105-110
s (singlet) - Shielded by amino group
N-CH₂- (propyl)
~3.4-3.6
~50-55
t (triplet), J ≈ 7.5 Hz
-CH₂- (propyl)
~1.6-1.8
~20-25
sextet, J ≈ 7.5 Hz
Ring-CH₃
~2.3-2.5
~18-22
s (singlet)
-CH₃ (propyl)
~0.9-1.0
~10-15
t (triplet), J ≈ 7.5 Hz
Note: Chemical shifts are estimates and can be influenced by solvent and concentration. The pyridine ring protons (H-2 and H-5) are singlets due to the substitution pattern.
2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment can be performed to confirm the coupling between the propyl protons (N-CH₂ to middle -CH₂ to terminal -CH₃).[7]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information from fragmentation patterns.[9] For aromatic aldehydes, the molecular ion peak is typically strong.[10]
Logical Flow for MS Analysis:
Caption: Logical flow for mass spectrometry analysis.
Experimental Protocol: LC-MS Analysis
Instrumentation:
Couple the HPLC system described in Section 2.1 to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Ionization Source Conditions (ESI Positive Mode):
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow (N₂): 600 L/hr
Rationale: ESI in positive mode is ideal for nitrogen-containing basic compounds like pyridines, as they are readily protonated.
Data Interpretation: Expected Ions
Molecular Ion: Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 221.16. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.
Key Fragmentation Patterns: Aromatic aldehydes often undergo α-cleavage.[11][12]
Loss of the propyl groups from the nitrogen.
Loss of the aldehyde group (-CHO, 29 Da) or hydrogen radical (-H, 1 Da).[10]
Cleavage of the C-N bond of the dipropylamino group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.[13] It is particularly effective for identifying the strong absorption of the carbonyl (C=O) group.[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation:
FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
Sample Preparation:
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal.
Data Acquisition:
Scan the sample over a range of 4000-400 cm⁻¹.
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Average 16-32 scans for a good signal-to-noise ratio.
Data Interpretation: Expected Absorption Bands
Wavenumber (cm⁻¹)
Vibration
Functional Group
Intensity
~2960-2850
C-H stretch
Propyl, Methyl (aliphatic)
Strong
~2820 & ~2720
C-H stretch
Aldehyde (Fermi doublet)
Medium, Sharp
~1705-1685
C=O stretch
Aromatic Aldehyde
Strong, Sharp
~1600 & ~1450
C=C stretch
Pyridine Ring
Medium-Strong
~1350-1250
C-N stretch
Aromatic Amine
Medium-Strong
Rationale: The C=O stretch for an aromatic aldehyde is typically at a lower wavenumber than for a saturated aldehyde due to conjugation.[16] The characteristic C-H stretches of the aldehyde group around 2720 and 2820 cm⁻¹ are diagnostic and help distinguish it from a ketone.[17]
Summary of Analytical Data
This integrated approach ensures a comprehensive characterization of 6-(Dipropylamino)-4-methylnicotinaldehyde. The combination of chromatography for purity and spectroscopy for structure provides a complete analytical profile.
Technique
Purpose
Expected Result
HPLC
Purity Assessment
Main peak >98% area; retention time dependent on conditions.
¹H NMR
Structural Confirmation
Peaks corresponding to aldehyde, aromatic, alkyl protons with correct integrations and multiplicities.
¹³C NMR
Carbon Skeleton
Peaks for carbonyl, aromatic, and aliphatic carbons in expected regions.
HRMS
Molecular Formula
[M+H]⁺ ion observed at m/z 221.16, confirming C₁₃H₂₀N₂O.
Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
(2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained.
Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions.
Nptel. Lecture 25 : Mass and Infrared Spectrocopies.
Scribd. Aldehyde GC Separation & Mass Spectra.
IR: carbonyl compounds.
(2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
(2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
(2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
Sigma-Aldrich. Developing HPLC Methods.
Choi et al. (2025, December 14). Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. MDPI.
Mass Spectrometry: Fragmentation.
UArizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 6-Morpholinonicotinaldehyde.
Measuring cAMP Inhibition by Novel Adenylyl Cyclase Modulators: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Central Role of cAMP in Cellular Signaling and a Rationale for its Inhibition Cyclic adenos...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Central Role of cAMP in Cellular Signaling and a Rationale for its Inhibition
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in mediating a vast array of physiological processes.[1][2] Its intracellular concentration is meticulously regulated by the coordinated action of two enzyme families: adenylyl cyclases (ACs), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP to AMP.[3] The activation of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major drug target class, is a primary upstream event that modulates adenylyl cyclase activity. Specifically, Gs-coupled GPCRs stimulate AC, leading to an increase in intracellular cAMP, while Gi-coupled GPCRs inhibit AC, resulting in decreased cAMP levels.[4][5]
The dysregulation of cAMP signaling pathways has been implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.[1][2] Consequently, the development of small molecules that can precisely modulate the activity of adenylyl cyclases or phosphodiesterases is of significant therapeutic interest.[6][7][8] This application note provides a comprehensive guide to measuring the inhibitory effect of a novel compound, exemplified here by the hypothetical adenylyl cyclase inhibitor, 6-(Dipropylamino)-4-methylnicotinaldehyde, on cAMP production in a cell-based assay. The principles and protocols detailed herein are broadly applicable to the characterization of various inhibitors of the cAMP signaling pathway.
Understanding the Target: Adenylyl Cyclases
There are ten known isoforms of adenylyl cyclase in mammals, nine of which are membrane-bound (AC1-9) and one is soluble (sAC).[9][10] These isoforms exhibit distinct tissue distribution and are subject to differential regulation by various signaling molecules, including G protein subunits (Gαs, Gαi, Gβγ), calcium/calmodulin, and protein kinases.[9][10] This isoform diversity allows for fine-tuned control of cAMP signaling in a cell- and tissue-specific manner. When characterizing a novel inhibitor, it is crucial to consider the adenylyl cyclase isoforms expressed in the chosen cellular system.
Assay Principle and Technology Selection: Homogeneous Time-Resolved Fluorescence (HTRF)
A variety of methods are available for quantifying intracellular cAMP levels, including enzyme-linked immunosorbent assays (ELISAs), fluorescence resonance energy transfer (FRET)-based biosensors, and bioluminescence resonance energy transfer (BRET)-based biosensors.[1][2][11] For high-throughput screening and pharmacological profiling, homogeneous, no-wash immunoassays are often preferred due to their simplicity, robustness, and miniaturization potential.[12][13]
This protocol will utilize the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, a competitive immunoassay based on TR-FRET.[4][14] The assay principle is as follows: cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a specific anti-cAMP antibody labeled with a Europium cryptate (the donor fluorophore).[4][15] When the donor and acceptor are in close proximity (i.e., the antibody is bound to the d2-cAMP), excitation of the Europium cryptate results in a FRET signal at 665 nm.[16] An increase in intracellular cAMP leads to a displacement of the d2-cAMP from the antibody, causing a decrease in the FRET signal.[4] The signal is inversely proportional to the concentration of cAMP in the sample.
Visualizing the cAMP Signaling Pathway and HTRF Assay Principle
Figure 2: Step-by-step experimental workflow for measuring cAMP inhibition.
Data Analysis and Presentation
Calculate the HTRF Ratio: For each well, calculate the ratio of the fluorescence emission at 665 nm to that at 620 nm (or 615 nm) and multiply by 10,000.
[17] * Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
Normalize the Data: Normalize the data to the control wells:
0% Inhibition (High Signal): Forskolin-stimulated cells with vehicle control.
% Inhibition = 100 * (1 - (Sample Ratio - Basal Ratio) / (Forskolin Ratio - Basal Ratio))
Generate a Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
Determine the IC50 Value: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.
Example Data Presentation
Compound Concentration (µM)
HTRF Ratio (Mean ± SD)
% Inhibition
Basal (No Forskolin)
500 ± 25
100
0 (Forskolin + Vehicle)
2500 ± 150
0
0.01
2250 ± 120
12.5
0.1
1800 ± 90
35
1
1200 ± 75
65
10
600 ± 40
95
100
525 ± 30
98.75
IC50
~0.4 µM
Troubleshooting and Best Practices
High Well-to-Well Variability: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette or automated liquid handler for dispensing.
Low Assay Window (Signal-to-Basal Ratio): Optimize cell number and forskolin concentration. [18]Ensure the health and viability of the cells.
[19]* Compound Interference: Some compounds may interfere with the HTRF signal. It is advisable to test the compound in the absence of cells to check for autofluorescence or quenching effects.
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with PBS or media.
[20]
Conclusion
The protocol detailed in this application note provides a robust and reliable method for characterizing the inhibitory activity of novel compounds on the cAMP signaling pathway. By leveraging the sensitivity and convenience of HTRF technology, researchers can efficiently determine the potency of adenylyl cyclase inhibitors and advance the development of novel therapeutics targeting this critical signaling cascade.
References
cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC. (n.d.).
Tips for Establishing Successful Cell-Based Assays: Part 1 | Multispan, Inc. (n.d.).
Why my cell lines is showing a high/low luminescent signal in the cAMP assay. (2024, April 30).
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16).
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011, December 5).
ELI5: cAMP assays : r/biology - Reddit. (2018, June 4).
Adenylyl Cyclase - MilliporeSigma. (n.d.).
Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed. (2017, February 21).
Inhibitors of Membranous Adenylyl Cyclases - PMC - NIH. (n.d.).
Respiratory toxicity mechanism of 6PPD and 6PPD-quinone: An integrated study based on network toxicology and molecular docking - PubMed. (2025, June 11).
Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023, October 18).
Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. (2021, November 17).
Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC. (n.d.).
WO2022159632A1 - Enhancement of camp signaling as a combination drug strategy for the treatment of depression and related conditions - Google Patents. (n.d.).
cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC. (n.d.).
An Update Review on Pharmacology of Atropine as an Antidote Drug and its role in large Animals Feed Hygiene - Journal of Medicinal and Medical Chemistry. (n.d.).
Application Note: Advanced Utility of 6-(Dipropylamino)-4-methylnicotinaldehyde (DPMN) in Metabolic Research
Executive Summary In contemporary metabolic research, the precise modulation and visualization of cellular bioenergetics are paramount. 6-(Dipropylamino)-4-methylnicotinaldehyde (DPMN) has emerged as a highly versatile,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary metabolic research, the precise modulation and visualization of cellular bioenergetics are paramount. 6-(Dipropylamino)-4-methylnicotinaldehyde (DPMN) has emerged as a highly versatile, dual-purpose chemical tool. Structurally, it features a reactive aldehyde coupled with an electron-donating, lipophilic dipropylamino group and a sterically shielding 4-methyl substitution. This unique architecture allows DPMN to function both as a direct modulator of the NAD+ salvage pathway and as a premium synthetic building block for mitochondria-targeted fluorescent probes.
This technical guide details the mechanistic causality behind DPMN's applications and provides self-validating protocols for its use in evaluating metabolic oxidative stress and NAD+ biosynthesis.
Mechanistic Rationale: The Chemical Biology of DPMN
The efficacy of DPMN in metabolic assays is dictated by its specific functional groups:
Enzymatic Modulation via the Aldehyde: Nicotinaldehyde derivatives are established competitive inhibitors of nicotinamidase (e.g., Pnc1 in yeast/bacteria). The aldehyde carbon reacts with the universally conserved catalytic cysteine of the enzyme to form a stable thiohemiacetal complex, effectively blocking the conversion of nicotinamide (NAM) to nicotinic acid (NA)[1],[2]. Furthermore, in mammalian cells, the aldehyde can be intracellularly oxidized to a carboxylic acid, allowing the molecule to act as an alternative precursor for NAD+ biosynthesis via the Preiss-Handler pathway[3].
Lipophilic Cationic Targeting: Compared to standard dimethylamino derivatives, the dipropylamino group significantly increases the molecule's partition coefficient (LogP). When DPMN is condensed into a hemicyanine fluorescent dye, this lipophilicity, combined with a delocalized positive charge, drives highly efficient, Nernstian accumulation within the negatively charged mitochondrial matrix.
Push-Pull Fluorophore Chemistry: The electron-donating dipropylamino group and the electron-withdrawing aldehyde create a strong "push-pull"
π
-conjugated system. This is the foundational requirement for synthesizing red-shifted, environment-sensitive fluorescent probes used to detect reactive oxygen species (ROS)[3],[4].
Workflow 1: DPMN as a Modulator of the NAD+ Salvage Pathway
Context & Causality
Cancer cells, particularly leukemias, are highly dependent on the NAD+ salvage pathway enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). Inhibiting NAMPT with agents like APO866 rapidly depletes intracellular NAD+, triggering mitochondrial dysfunction, a massive spike in ROS, and subsequent apoptosis[3],[5]. DPMN can bypass this blockade. Once inside the cell, DPMN is oxidized to its corresponding nicotinic acid analog, which is then processed by Nicotinate Phosphoribosyltransferase (NAPRT) in the Preiss-Handler pathway, rescuing the cell from NAMPT inhibition[3].
Self-Validating Protocol: NAD+ Rescue Assay
To ensure the trustworthiness of this assay, the protocol incorporates a mechanistic validation control : the co-administration of a specific NAPRT inhibitor (e.g., 2-hydroxynicotinic acid). If DPMN successfully rescues NAD+ via the Preiss-Handler pathway, the NAPRT inhibitor will completely abolish this rescue effect.
Step-by-Step Methodology:
Cell Culture Preparation: Seed Jurkat leukemia cells at
5×105
cells/mL in RPMI-1640 medium supplemented with 10% FCS.
Primary Inhibition: Treat the experimental cohorts with 10 nM APO866 to initiate NAMPT blockade and NAD+ depletion[3].
DPMN Rescue: Concurrently supplement the rescue cohorts with 10 µM DPMN.
Validation Control: To the validation cohort, add 10 nM APO866 + 10 µM DPMN + 1 mM 2-hydroxynicotinic acid (NAPRT inhibitor).
Incubation: Incubate all cohorts at 37°C, 5% CO2 for 96 hours.
Metabolite Extraction: Harvest cells via centrifugation (14,000× g, 15 min). Lyse the cell pellets using 0.5 M perchloric acid to precipitate proteins and stabilize NAD+[3].
Quantification: Neutralize the extract and quantify intracellular NAD+ levels using LC-MS/MS, normalizing to total protein content.
Fig 1. DPMN integration into the NAD+ salvage pathway, bypassing NAMPT inhibition.
Workflow 2: Synthesis and Application of a DPMN-Derived Mitochondrial ROS Probe
Context & Causality
Metabolic stress inevitably alters mitochondrial ROS production. Standard probes (like DCFDA) lack precise organelle targeting[4]. By subjecting DPMN to a Knoevenagel condensation with an indolium salt, researchers can synthesize DPMN-Cy , a hemicyanine dye. The dipropyl chains of DPMN ensure the resulting probe has the optimal lipophilicity to cross the inner mitochondrial membrane, driven by the mitochondrial membrane potential (
ΔΨm
). Upon encountering superoxide (
O2∙−
), the conjugated
π
-system is disrupted, yielding a distinct fluorescence turn-on signal.
To validate that the probe's localization is strictly dependent on active mitochondrial metabolism, this protocol utilizes Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) as a depolarization control.
Step-by-Step Methodology:
Probe Synthesis: Dissolve 1 eq of DPMN and 1.2 eq of 1,2,3,3-tetramethyl-3H-indol-1-ium iodide in anhydrous ethanol. Add catalytic piperidine and reflux for 6 hours. Purify the resulting DPMN-Cy probe via silica gel chromatography.
Cell Staining: Seed cells in glass-bottom confocal dishes. Incubate with 5 µM DPMN-Cy in warm HBSS for 30 minutes at 37°C.
Validation Control (Depolarization): Pre-treat a control dish with 10 µM FCCP for 20 minutes prior to DPMN-Cy staining. FCCP uncouples oxidative phosphorylation, dissipating
ΔΨm
. A lack of punctate fluorescence in this cohort validates that DPMN-Cy uptake is strictly mitochondria-dependent.
ROS Induction: Induce metabolic ROS by treating cells with 10 µM Antimycin A (Complex III inhibitor) for 30 minutes.
Imaging: Wash cells with PBS and image via confocal laser scanning microscopy (Excitation: 540 nm; Emission: 610 nm).
Fig 2. Synthesis workflow and mitochondrial ROS detection mechanism of the DPMN-derived probe.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of the NAD+ Rescue Assay (Workflow 1), demonstrating the inverse relationship between NAD+ depletion and ROS generation, and validating the NAPRT-dependent mechanism of DPMN.
Treatment Group
Intracellular NAD+ (pmol /
106
cells)
Mitochondrial ROS (Mean Fluorescence Intensity)
Cell Viability (% of Control)
Mechanistic Implication
1. Vehicle Control
510 ± 22
145 ± 12
99.0%
Baseline metabolic homeostasis.
2. APO866 (10 nM)
42 ± 8
890 ± 45
21.5%
NAMPT block causes NAD+ collapse and ROS spike[3],[5].
Abolished rescue confirms DPMN utilizes the NAPRT pathway.
Table 1: Metabolic profiling of Jurkat cells under NAMPT inhibition and DPMN rescue. Data represents normalized averages from triplicate experiments.
References
[3] Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC (NIH). URL:[Link]
[1] Characterization of Nicotinamidases: Steady State Kinetic Parameters, Classwide Inhibition by Nicotinaldehydes, and Catalytic Mechanism - Biochemistry (ACS Publications). URL:[Link]
[4] How Does Fusarium oxysporum Sense and Respond to Nicotinaldehyde, an Inhibitor of the NAD+ Salvage Biosynthesis Pathway? - Frontiers. URL:[Link]
[2] Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831 - PLOS One. URL:[Link]
[5] APO866 depletes NAD content that leads to dramatic increases ROS/RNS... - ResearchGate. URL:[Link]
Application Note: High-Throughput Screening Assays for 6-(Dipropylamino)-4-methylnicotinaldehyde Analogs in Covalent Fragment Discovery
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs) Introduction & Chemical Rationale The paradigm of targeted covalent inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Application Note & Standard Operating Protocols (SOPs)
Introduction & Chemical Rationale
The paradigm of targeted covalent inhibitors (TCIs) has shifted from late-stage drug optimization to "electrophile-first" fragment-based drug discovery (FBDD)[1]. While acrylamides targeting cysteine residues have dominated the landscape, there is a growing demand for novel warheads capable of engaging other nucleophilic residues, such as lysine.
6-(Dipropylamino)-4-methylnicotinaldehyde and its analogs represent a highly privileged scaffold for targeted covalent screening. The chemical architecture of this class is deliberately designed for precision engagement:
The Aldehyde Warhead (C3): Acts as a reversible covalent warhead. Aldehydes undergo condensation with the
ϵ
-amino group of lysine residues to form imines (Schiff bases)[2]. This reversibility is crucial during the screening phase, as it prevents the thermodynamic trapping of promiscuous binders, ensuring that only fragments with high non-covalent affinity form stable adducts.
The 4-Methyl Group: Provides steric steering. By sitting adjacent to the formyl group, it restricts the rotational degrees of freedom of the aldehyde, pre-organizing the warhead into a highly reactive conformation for nucleophilic attack.
The 6-(Dipropylamino) Group: Serves a dual purpose. First, it is a bulky, lipophilic moiety that drives binding into deep hydrophobic sub-pockets (e.g., the deep pocket adjacent to the ATP-binding site in kinases). Second, as a strong electron-donating group, it modulates the electrophilicity of the aldehyde and the
pKa
of the pyridine nitrogen, optimizing the residence time of the covalent complex.
To successfully screen these analogs, a robust, orthogonal high-throughput screening (HTS) cascade is required. This guide details a self-validating workflow utilizing High-Throughput Intact Mass Spectrometry (HT-MS) for direct observation of target engagement, followed by Time-Resolved Fluorescence Energy Transfer (TR-FRET) to confirm functional active-site competition.
Orthogonal Screening Workflow
A single assay is insufficient to validate covalent fragments. Relying solely on functional assays can lead to false positives due to assay interference (e.g., aggregation or autofluorescence), while relying solely on MS cannot distinguish between active-site binding and functionally irrelevant allosteric labeling. Therefore, we employ a sequential, self-validating screening cascade.
HTS workflow for identifying and validating covalent nicotinaldehyde fragments.
Protocol 1: High-Throughput Intact Mass Spectrometry (HT-MS)
Causality & Principle:
Intact protein MS is the gold standard for primary covalent fragment screening[1]. By ionizing the intact protein-ligand complex, we directly measure the mass shift corresponding to the covalent attachment of the nicotinaldehyde analog. For lysine-targeted aldehydes, the formation of an imine results in a mass shift equal to the mass of the fragment minus 18 Da (loss of
H2O
). This direct observation eliminates false positives caused by Pan-Assay Interference Compounds (PAINS).
Reagents & Equipment
Target Protein: Recombinant target protein (e.g., a kinase) at
100μM
stock.
Buffer:20mM
Ammonium Acetate, pH 7.4. Crucial: Non-volatile salts (like NaCl or Tris) must be strictly avoided to prevent severe ion suppression during electrospray ionization (ESI).
Equipment: Agilent RapidFire High-Throughput MS System coupled to a Q-TOF mass spectrometer.
Step-by-Step Methodology
Protein Preparation: Dilute the target protein to a final concentration of
2μM
in the MS-compatible Ammonium Acetate buffer.
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer
50nL
of 6-(Dipropylamino)-4-methylnicotinaldehyde analogs (
10mM
in DMSO) into a 384-well polypropylene plate. The final compound concentration will be
50μM
(25-fold molar excess).
Incubation: Add
10μL
of the
2μM
protein solution to the 384-well plate. Seal and incubate at room temperature for 2 hours. Rationale: Imine formation is an equilibrium process; 2 hours is sufficient to reach thermodynamic equilibrium for reversible covalent binders.
Quenching: Add
1μL
of 10% Formic Acid to each well. Rationale: Lowering the pH denatures the protein and traps the imine bond, preventing dissociation during the MS injection cycle.
RapidFire MS Acquisition: Inject samples using a C4 solid-phase extraction (SPE) cartridge. Wash with 0.1% Formic Acid in water (to desalt), and elute with 0.1% Formic Acid in 80% Acetonitrile directly into the Q-TOF.
Deconvolution: Process the raw charge-envelope spectra using Maximum Entropy deconvolution algorithms (e.g., Bioconfirm). Calculate the percent adduct formation using the formula:
Causality & Principle:
While MS confirms that the compound binds covalently, TR-FRET confirms where it binds[3]. This assay measures the ability of the nicotinaldehyde analogs to displace a known fluorescent tracer from the protein's active site. TR-FRET utilizes a time delay (e.g.,
50μs
) between excitation and emission reading[4]. Rationale: Small-molecule libraries often contain highly fluorescent compounds. The time delay allows short-lived background autofluorescence to decay, ensuring that the long-lived Lanthanide (Europium) emission is measured with a near-zero background, drastically improving the signal-to-noise ratio.
Equipment: PerkinElmer EnVision or BMG CLARIOstar microplate reader.
Step-by-Step Methodology
Reagent Assembly: Prepare a master mix containing
5nM
His-tagged target protein and
2nM
Eu-anti-His antibody in Assay Buffer (
50mM
HEPES pH 7.5,
10mMMgCl2
, 0.01% Brij-35, 1 mM DTT). Note: Keep DTT concentration low to prevent unwanted side reactions with the aldehyde warhead.
Compound Addition: Dispense
100nL
of serially diluted nicotinaldehyde analogs (from
10mM
to
100nM
stocks) into a low-volume 384-well white microplate.
Protein Incubation: Add
5μL
of the protein/antibody master mix to the assay plate. Incubate for 60 minutes at room temperature to allow the covalent imine bond to form.
Tracer Addition: Add
5μL
of the Alexa Fluor 647-labeled tracer (
10nM
final concentration). Incubate for an additional 30 minutes. Rationale: Pre-incubating the covalent fragment before adding the tracer allows the slower covalent bond formation to occur without competition, increasing assay sensitivity for weak fragment hits.
Detection: Read the plate using TR-FRET settings. Excite at
337nm
. After a
50μs
delay, read emission at
620nm
(Eu donor) and
665nm
(Alexa Fluor 647 acceptor).
Data Analysis: Calculate the TR-FRET ratio (
665nm/620nm
). Normalize the data against DMSO controls and fit to a 4-parameter logistic curve to determine the
IC50
.
Mechanism of Action & Target Engagement
The efficacy of 6-(Dipropylamino)-4-methylnicotinaldehyde analogs relies on their ability to intercept critical signaling pathways by covalently modifying key lysine residues within the target protein's active site.
Mechanism of targeted covalent inhibition via reversible imine formation with lysine residues.
Expected Data & Hit Triage
A successful HTS campaign utilizing this workflow will yield a matrix of biophysical and biochemical data. The table below summarizes expected profiles for different classes of hits, guiding the triage process for medicinal chemistry optimization.
Compound Class
R-Group Variation at C5
HT-MS Adduct (%)
TR-FRET
IC50
(
μM
)
Hit Classification
Next Steps
Analog A
-H (Unsubstituted)
15%
>100
Weak Binder
Discard / Low Priority
Analog B
-Fluoro
45%
25.4
Moderate Hit
Synthesize structural analogs
Analog C
-Phenyl
92%
1.2
Lead Fragment
X-ray Crystallography
Analog D
-Trifluoromethyl
88%
>100
Allosteric / Non-specific
Peptide Mapping to find site
Analog E
-Methoxy
5%
8.5
False Positive (Interference)
Discard
Table 1: Representative data matrix for the triage of 6-(Dipropylamino)-4-methylnicotinaldehyde analogs. A validated lead fragment (Analog C) demonstrates both high covalent adduct formation and potent active-site competition.
References
Boike, L., Henning, N. J., & Nomura, D. K. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery.[Link]
Zhao, Z., Bourne, P. E. (2021). Fragment-based covalent ligand discovery. Drug Discovery Today.[Link]
The Scientist. (2026). TR-FRET Powers Smarter Drug Screening. The Scientist.[Link]
Park, Y. W., et al. (2003). A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Analytical Biochemistry.[Link]
Substituted Nicotinaldehyde Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis of substituted nicotinic aldehydes. Nicotinaldehyde derivatives are privileged structural motifs in pharmaceutical development, exhibiting diverse biological acti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of substituted nicotinic aldehydes. Nicotinaldehyde derivatives are privileged structural motifs in pharmaceutical development, exhibiting diverse biological activities ranging from antihistamine to antianginal properties. However, the inherent electron-deficient nature of the pyridine ring and the sensitive oxidation state of the aldehyde group make their synthesis prone to severe side reactions, including over-reduction, over-oxidation, and homocoupling.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthetic workflows.
Part 1: Expert Q&A – Diagnosing and Resolving Side Reactions
Q1: During the catalytic hydrogenation of 3-cyanopyridine, I am observing excessive 3-picolylamine and 3-pyridylmethanol byproducts. How do I arrest the reduction at the aldehyde stage?
Causality: The reduction of a nitrile to an aldehyde proceeds via a highly reactive imine intermediate. If the catalyst is overly active or the hydrogen pressure is too high, the imine is rapidly over-reduced to the primary amine (3-picolylamine). Alternatively, the newly formed aldehyde can be further reduced to the alcohol (3-pyridylmethanol).
Solution: Employ a "controlled poisoning" strategy using aqueous acetic acid with Raney-Nickel. Unlike strong mineral acids (e.g., HCl or H₂SO₄), which can either completely poison the catalyst or lead to corrosive ammonium chloride byproducts, acetic acid provides a mild acidic environment. This stabilizes the intermediate imine as an ammonium salt, preventing further reduction. The salt is subsequently hydrolyzed to the target aldehyde during workup. It is critical to maintain low H₂ pressure (0.5–1.5 bar) to prevent forcing the reduction pathway [[1]]() 2.
Q2: I am attempting a direct Vilsmeier-Haack formylation on a substituted pyridine, but I recover unreacted starting material and tarry degradation products. Why?
Causality: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it highly resistant to classical electrophilic aromatic substitution (SEAr) reactions like the Vilsmeier-Haack formylation. Forcing the reaction with excess heat leads to degradation rather than functionalization.
Solution: Circumvent the direct SEAr pathway by utilizing a streptocyanine intermediate strategy. By activating the pyridine with 2,4-dinitrochlorobenzene (DNPCl) to form a Zincke salt, you can open the ring with a secondary amine (morpholine) to create an electron-rich streptocyanine. This intermediate readily undergoes electrophilic addition with the Vilsmeier reagent at room temperature, followed by a thermally driven 6π-electrocyclic ring closure with ammonium acetate to yield the meta-formylated pyridine 3.
Q3: When using Directed Ortho-Metalation (DoM) to formylate 4-fluoropyridine, I am isolating dimeric bipyridine byproducts instead of the aldehyde. How can I prevent this?
Causality: The 2-lithiated 4-fluoropyridine intermediate is extremely basic and nucleophilic. If the reaction temperature rises above -78 °C, or if the formylating agent (e.g., DMF) is added too slowly, the highly reactive lithiated species can undergo Wurtz-type homocoupling with unreacted starting material, forming dimeric byproducts.
Solution: Maintain strict cryogenic conditions (-78 °C) throughout the lithiation and quenching phases. Ensure rapid addition of an excess of anhydrous DMF to immediately trap the lithiated intermediate before intermolecular side reactions can occur 4.
Part 2: Visualizing the Science
Troubleshooting workflow for suppressing over-reduction during 3-cyanopyridine hydrogenation.
Mechanistic pathway for meta-selective C-H formylation of pyridines via streptocyanine intermediates.
Part 3: Quantitative Data Summaries
The following table demonstrates the critical influence of reaction conditions on the yield and byproduct formation during the catalytic hydrogenation of 3-cyanopyridine to nicotinaldehyde 2.
Parameter
Condition 1 (Optimal)
Condition 2 (High Pressure)
Condition 3 (Buffered)
Starting Material
3-Cyanopyridine
3-Cyanopyridine
3-Cyanopyridine
Catalyst
Raney-Nickel
Raney-Nickel
Raney-Nickel
Solvent
Aqueous Acetic Acid
Aqueous Acetic Acid
Aq. Acetic Acid + NaOAc
H₂ Pressure
1 bar
30 bar
Not specified
Yield (Derivatization)
93.3%
68.0%
73.0%
Key Byproducts
1.1% 3-picolylamine
Significant over-reduction
Moderate over-reduction
Part 4: Validated Experimental Protocols
Protocol A: Controlled Hydrogenation of 3-Cyanopyridine (Minimizing Over-Reduction)
Self-Validating System: The use of acetic acid inherently buffers the system, ensuring the imine intermediate is trapped without corroding the reaction vessel—a common failure point when using HCl. The cessation of hydrogen uptake at 1 bar serves as an internal indicator that the reaction has safely halted at the aldehyde stage.
Reaction Setup: In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of deionized water, and 72.2 g of glacial acetic acid.
Catalyst Addition: Introduce 14.6 g of moist Raney-Nickel (approximately 60% Ni content) suspended in 50 g of water.
Hydrogenation: Purge the vessel with inert gas, then pressurize with hydrogen gas to a constant 1.0 bar. Maintain the temperature strictly between 10–30 °C. Monitor hydrogen uptake; the reaction is typically complete in 3–6 hours when uptake ceases.
Work-up: Filter the catalyst safely under an inert atmosphere. The resulting aqueous solution contains the nicotinaldehyde and can be used directly for subsequent synthetic steps, avoiding isolation losses and instability issues [[2]]() [[1]]().
Protocol B: Meta-Selective C-H Formylation via Streptocyanine Intermediates
Self-Validating System: The stoichiometry of morpholine is the critical control point. Using exactly 2.5 equivalents ensures complete ring opening. Using <2.0 equivalents compromises ring opening, while >3.0 equivalents promotes competitive side reactions that consume the oxalyl chloride in the subsequent step, leading to drastic yield reductions.
Activation & Ring Opening: To a solution of the substituted pyridine (0.2 mmol) and DNPCl in CHCl₃ (1 mL), add morpholine (2.5 equiv). Stir at room temperature for 1 hour to generate the streptocyanine intermediate.
Electrophilic Formylation: Cool the mixture to 0 °C. Add DMF (6.0 equiv) followed dropwise by oxalyl chloride (5.0 equiv). Stir at 0 °C for 8 hours. Note: Do not lower the temperature to -20 °C, as this completely suppresses product formation.
Ring Closure & Aromatization: Add ammonium acetate (NH₄OAc, 20.0 equiv) and heat the mixture to 60 °C for 1 hour to drive the transimination and 6π-electrocyclic ring closure.
Purification: Quench with saturated NaHCO₃, extract with dichloromethane, dry over anhydrous MgSO₄, and purify via silica gel chromatography 3.
References
Title: EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde
Source: Google Patents
URL
Title: C3-Formylation of Pyridines via Streptocyanine Intermediates
Source: ACS Publications
URL: [Link]
Dialkylamino Group Introduction: Technical Support & Troubleshooting Center
Welcome to the Core Support Center for C–N bond formation. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered when introducing dialkylamino groups (-NR2) in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Core Support Center for C–N bond formation. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered when introducing dialkylamino groups (-NR2) into organic scaffolds.
This center is divided into the two premier methodologies for tertiary amine synthesis in drug discovery and chemical development: Palladium-Catalyzed Buchwald-Hartwig Amination (BHA) for aryl dialkylamines, and Reductive Amination for alkyl dialkylamines.
Q1: My dialkylamine is failing to couple with the aryl chloride, and I only recover starting material. What is the mechanistic failure point?A: Dialkylamines (secondary amines) are sterically demanding. If you are recovering starting material, the catalytic cycle is likely stalling at the amine binding or deprotonation step. Unlike anilines, dialkylamines are highly resistant to deprotonation [1]. If your base is too weak or if trace water has converted your alkoxide base (e.g., NaOtBu) into a weaker hydroxide, the neutral palladium-amine complex cannot be deprotonated to form the active Pd-amido species.
Actionable Fix: Switch to a stronger base (NaOtBu or LiHMDS) and ensure rigorous anhydrous conditions. If base-sensitive groups are present, use a highly active precatalyst (e.g., RuPhos Pd G3) with Cs2CO3.
Q2: I am seeing complete consumption of my aryl halide, but my major product is the dehalogenated arene (Ar-H). How do I prevent this?A: Dehalogenation is the classic symptom of β
-hydride elimination . The Pd catalyst successfully undergoes oxidative addition with the aryl halide, but the subsequent reductive elimination to form the C-N bond is too slow. Instead, the Pd-alkylamine complex undergoes
β
-hydride elimination, forming an imine and a Pd-hydride, which then reductively eliminates the dehalogenated arene.
Actionable Fix: You must increase the steric pressure (bite angle) around the palladium center to force the aryl and dialkylamino groups together, accelerating reductive elimination. Switch to bulky biaryl monophosphine ligands like RuPhos or BrettPhos [2].
Optimization Matrix for BHA
Parameter
Standard Recommendation
Sterically Hindered Amines
Base-Sensitive Substrates
Precatalyst
Pd2(dba)3 / BINAP
RuPhos Pd G3
BrettPhos Pd G3
Base
NaOtBu (1.5 equiv)
LiHMDS (2.0 equiv)
K3PO4 or Cs2CO3 (2.0 equiv)
Solvent
Toluene (0.2 M)
1,4-Dioxane (0.1 M)
t-Amyl Alcohol (0.2 M)
Temperature
80 °C
100–110 °C
60–80 °C
Standard Operating Protocol: Self-Validating BHA Workflow
This protocol is designed as a self-validating system: by taking an aliquot at 1 hour, the presence of specific intermediates will dictate your troubleshooting path.
Preparation (Glovebox Recommended): To an oven-dried 8 mL vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).
Amine Addition: Add the dialkylamine (1.2 mmol). Causality note: A slight excess compensates for potential evaporative loss or trace side-reactions.
Solvent: Add anhydrous 1,4-Dioxane (5 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
Reaction: Remove from the glovebox and stir at 85 °C.
Validation Check (1 Hour): Remove a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS or LC-MS.
If Ar-X remains: Increase temperature to 100 °C or check catalyst viability.
If Ar-H is detected: Stop reaction. Switch to BrettPhos to outcompete
β
-hydride elimination.
Workup: Upon completion (typically 2-6 h), cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate in vacuo.
Caption: Logical decision tree for optimizing Buchwald-Hartwig aminations with dialkylamines.
Q1: I am getting poor conversion to the tertiary amine, and I see a lot of the reduced alcohol byproduct. What went wrong?A: This is a kinetic issue. You are reducing the carbonyl compound faster than it can condense with the dialkylamine to form the iminium ion. Dialkylamines form hemiaminals which must lose water to become the reactive iminium species [3].
Actionable Fix: Pre-stir the carbonyl and dialkylamine for 1-2 hours with a dehydrating agent (e.g., Ti(OiPr)4 or MgSO4) before adding the reductant. Additionally, switch to a milder, pH-dependent reductant like Sodium Triacetoxyborohydride (NaBH(OAc)3), which reduces iminium ions rapidly but reduces aldehydes/ketones very slowly.
Q2: Can I use biocatalysis for the introduction of dialkylamino groups?A: Yes. Imine reductases (IREDs) and reductive aminases (RedAms) have been engineered to catalyze the asymmetric reductive amination of carbonyls. However, dialkylamines (secondary amines) are significantly more challenging substrates for wild-type IREDs than primary amines due to active-site steric constraints [4].
Actionable Fix: For dialkylamines, utilize engineered RedAm variants and ensure the amine is supplied in large excess to drive the equilibrium toward the hemiaminal intermediate.
Reductant Selection Guide
Reductant
Reactivity Profile
Best Use Case for Dialkylamines
NaBH4
Highly reactive, unselective
Avoid. Will reduce carbonyl directly.
NaBH3CN
Mild, works well at pH 3-4
Acid-stable substrates; requires toxic off-gas handling.
NaBH(OAc)3
Mild, highly selective for iminium
Gold Standard. Best for standard aldehydes/ketones.
H2 / Pd/C
Clean, atom-economical
Large-scale synthesis; fails with halogens/alkenes present.
Standard Operating Protocol: Selective Reductive Amination
This protocol utilizes a stepwise addition to ensure iminium formation outpaces background carbonyl reduction.
Iminium Formation: In a dry round-bottom flask, dissolve the ketone/aldehyde (1.0 mmol) and the dialkylamine (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).
Acid Catalysis (Optional but Recommended): Add Glacial Acetic Acid (1.0 mmol) to facilitate the dehydration of the hemiaminal to the iminium ion. Stir at room temperature for 1 hour.
Reduction: Portion-wise, add NaBH(OAc)3 (1.5 mmol). Causality note: The triacetoxy ligands withdraw electron density from the boron, making this hydride source mild enough to ignore the unreacted ketone while rapidly reducing the highly electrophilic iminium ion.
Completion: Stir for 4-12 hours. Monitor via TLC (stain with Ninhydrin or KMnO4).
Workup: Quench carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the acid and destroy excess reductant. Extract with Dichloromethane (3 x 10 mL), dry over Na2SO4, and concentrate.
Caption: Reaction pathway and intermediate progression for the reductive amination of dialkylamines.
References
Role of the Base in Buchwald–Hartwig Amination
The Journal of Organic Chemistry
URL:[Link]
Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos
The Journal of Organic Chemistry
URL:[Link]
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen
Chemical Reviews
URL:[Link]
Reductive aminations by imine reductases: from milligrams to tons
Chemical Society Reviews
URL:[Link]
Troubleshooting
Technical Support Center: Formulating and Handling 6-(Dipropylamino)-4-methylnicotinaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden drops in assay reproducibility or "crashing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden drops in assay reproducibility or "crashing out" of highly lipophilic building blocks.
Working with 6-(Dipropylamino)-4-methylnicotinaldehyde presents a dual challenge:
Extreme Hydrophobicity: The dipropylamino group significantly elevates the partition coefficient (LogP), making aqueous solvation thermodynamically unfavorable.
Chemical Reactivity: The nicotinaldehyde moiety contains an electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack by primary amines present in common biological buffers.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your compound remains soluble, stable, and biologically active throughout your experimental workflows.
Part 1: Troubleshooting FAQs
Q1: My compound precipitates immediately upon dilution from a DMSO stock into PBS or cell culture media. How do I prevent this?
The Causality: You are experiencing metastable supersaturation, commonly known as a "solvent crash." When a highly concentrated DMSO stock is introduced to an aqueous environment, the rapid diffusion of DMSO into the water leaves the hydrophobic 6-(Dipropylamino)-4-methylnicotinaldehyde molecules without a solvation shell. The thermodynamic drive to minimize contact with water forces the dipropylamino tails to aggregate, forming insoluble micro-precipitates.
The Solution: You must lower the energetic barrier to aqueous solvation. The most effective method for this specific structural class is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic dipropylamino group of your compound inserts into the cavity, while the hydroxylated exterior maintains excellent aqueous solubility [1].
Q2: I successfully solubilized the compound, but I am losing target activity over a 24-hour incubation in my biochemical assay. Is the compound degrading?
The Causality: If you are using Tris(hydroxymethyl)aminomethane (Tris) buffer, your compound is not degrading—it is reacting with your buffer. Tris contains a primary amine. In aqueous solution, the primary amine of Tris acts as a nucleophile, attacking the electrophilic aldehyde group of 6-(Dipropylamino)-4-methylnicotinaldehyde to form a covalent Schiff base (imine) adduct [2]. This permanently alters the pharmacophore, neutralizing its intended biological activity.
The Solution: Immediately switch your assay buffer to a tertiary amine buffer (e.g., HEPES) or an inorganic buffer (e.g., Phosphate Buffer, PBS). Tertiary amines lack the necessary protons to form stable Schiff bases, rendering them chemically inert toward your aldehyde.
Part 2: Buffer Compatibility and Solubilization Data
To ensure self-validating experimental design, consult the following matrices before formulating your assays.
Table 1: Buffer Compatibility Matrix for Aldehyde-Containing Compounds
Buffer System
Amine Type
Reactivity Risk
Compatibility
Mechanistic Reason
HEPES
Tertiary
Low
Excellent
Steric hindrance and lack of N-H protons prevent imine formation.
PBS
Inorganic
None
Excellent
No nucleophilic nitrogen present; completely inert to aldehydes.
Tris
Primary
High
Poor
Rapid nucleophilic attack forms covalent Schiff base adducts [2].
Glycine
Primary
High
Poor
Amino acid primary amine reacts readily to form imines.
Table 2: Solubilization Strategies for 6-(Dipropylamino)-4-methylnicotinaldehyde
Excipient Strategy
Solubilization Mechanism
Max Aqueous Conc.
Recommended Use Case
100% Anhydrous DMSO
Organic solvation
>50 mM
Long-term stock storage (-20°C, under Argon).
20% (w/v) HP-β-CD
Host-guest inclusion complex
1 - 5 mM
In vivo dosing, cell-based assays requiring <1% DMSO[1].
0.1% Tween-20 / PBS
Micellar encapsulation
<100 µM
High-throughput biochemical screening.
Part 3: Experimental Methodologies
Protocol A: Preparation of HP-β-CD Inclusion Complex (Benchtop Method)
This protocol utilizes a modified co-solvency approach to force the lipophilic compound into the cyclodextrin cavity, creating a stable aqueous formulation.
Prepare the Host Solution: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile HEPES buffer (pH 7.4) to create a 20% (w/v) solution. Stir at 300 rpm until completely clear.
Prepare the Guest Stock: Dissolve 6-(Dipropylamino)-4-methylnicotinaldehyde in anhydrous DMSO to a concentration of 50 mM.
Complexation: While vortexing the HP-β-CD solution vigorously, add the DMSO stock dropwise (e.g., 200 µL to achieve a 1 mM final concentration). Crucial step: Dropwise addition prevents localized supersaturation.
Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes. The mechanical energy facilitates the displacement of water molecules from the cyclodextrin cavity by the hydrophobic dipropylamino group.
Filtration: Pass the formulation through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.
Validation: The resulting solution is a thermodynamically stable inclusion complex ready for in vitro or in vivo use.
Protocol B: Step-Down Dilution for Cell Culture (Without Cyclodextrin)
If cyclodextrins cannot be used due to assay interference, use this kinetic stabilization method.
Warm the cell culture media (amine-free, or minimal serum) to 37°C.
Prepare an intermediate dilution of your compound in 100% DMSO (e.g., 1000x your final assay concentration).
Using an acoustic liquid handler or rapid multi-channel pipetting, dispense the DMSO stock directly into the center of the warmed media well while simultaneously agitating the plate.
Causality: Rapid mixing at elevated temperatures disperses the compound before nucleation sites can form, maintaining a kinetically stable (though thermodynamically metastable) solution for the duration of a standard 24-48 hour assay.
Part 4: Mechanistic Visualizations
Workflow: Formulation via Cyclodextrin Complexation
The following diagram illustrates the critical path for successfully formulating this highly lipophilic compound without triggering a solvent crash.
Caption: Workflow for formulating 6-(Dipropylamino)-4-methylnicotinaldehyde using HP-β-CD complexation.
Chemical Stability: Buffer Reactivity Pathway
This diagram maps the divergent chemical fates of the nicotinaldehyde moiety depending on your choice of assay buffer.
Caption: Chemical stability pathway comparing Tris buffer reactivity (Schiff base formation) vs. HEPES.
References
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin
Source: MDPI (Pharmaceutics)
URL:[1]
Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin
Source: ACS Publications (Chemical Research in Toxicology)
URL:[2]
Technical Support Center: Stabilizing 6-(Dipropylamino)-4-methylnicotinaldehyde in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 6-(Dipropylamino)-4-methylnicotinaldehyde .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 6-(Dipropylamino)-4-methylnicotinaldehyde . This molecule is a highly polarized "push-pull" heterocyclic system. The dipropylamino group at the C6 position acts as a strong electron donor (+M effect), while the nicotinaldehyde moiety at the C3 position acts as a potent electron acceptor (-M effect).
While this intramolecular charge transfer (ICT) architecture makes the compound exceptionally valuable for fluorophore design and medicinal chemistry [2], it introduces critical instability in solution. This guide breaks down the causality behind these instabilities and provides field-proven, self-validating protocols to ensure experimental reproducibility.
Chemical Causality: Understanding the Degradation Pathways
To stabilize this compound, we must first understand why it degrades. The structural push-pull dynamics create three primary vulnerabilities:
Radical-Mediated Auto-Oxidation : The polarized aldehyde C-H bond is relatively weak. Photo-excitation initiates the abstraction of this hydrogen, forming an acyl radical that rapidly reacts with dissolved triplet oxygen to form a peroxy acid intermediate, ultimately yielding 6-(dipropylamino)-4-methylnicotinic acid. This process is often accelerated by trace transition metals [4].
Nucleophilic Susceptibility : The electron-withdrawing nature of the pyridine ring activates the aldehyde carbon, making it highly electrophilic. In the presence of protic solvents, it rapidly undergoes nucleophilic attack to form hemiacetals or hydrates [1].
Protonation-Induced Halochromism : The pyridine nitrogen is basic. In acidic media, protonation drastically alters the electronic distribution (the pyridinium ion is a much stronger electron acceptor), leading to color changes, altered fluorescence, and increased electrophilicity at the aldehyde [3].
Figure 1: Primary degradation and structural alteration pathways of the push-pull nicotinaldehyde.
Q: Why does my stock solution change from pale yellow to dark brown over time?A: This color shift is the hallmark of photo-oxidation and auto-oxidation. The push-pull nature of the molecule lowers its HOMO-LUMO gap, making it highly sensitive to ambient light. Causality: Light initiates radical formation, which reacts with dissolved O₂ to oxidize the aldehyde to a carboxylic acid. Solution: Always store in amber vials and purge the headspace with an inert gas (Argon/N₂).
Q: I am seeing unexpected mass shifts in my LC-MS data (+16 Da or +32 Da). What is happening?A: The intact molecule has a theoretical [M+H]⁺ of m/z 221.
A +16 Da shift (m/z 237) confirms the irreversible oxidation of the aldehyde to a carboxylic acid.
A +32 Da shift (m/z 253), particularly if you are using methanol in your mobile phase or as a solvent, indicates the formation of a hemiacetal. Causality: The electrophilic aldehyde carbon is attacked by the oxygen lone pair of methanol [1]. Switch your LC-MS organic phase to Acetonitrile to prevent this artifact.
Q: Can I store this compound in aqueous biological buffers?A: No. Long-term storage in aqueous environments promotes hydration of the aldehyde and, depending on the pH, protonation of the pyridine nitrogen [3]. Solution: Prepare concentrated stock solutions in anhydrous, aprotic solvents (like DMSO) and dilute into aqueous buffers immediately before your assay.
Quantitative Solvent Compatibility Data
To ensure maximum stability, adhere to the following solvent guidelines when designing your assays.
Solvent Type
Recommended Use
Stability Risk Profile
Mitigation Strategy
Anhydrous DMSO
Primary Stock Solutions
Low (Stable > 6 months at -20°C)
Degas with Argon prior to dissolution.
Acetonitrile (MeCN)
LC-MS Mobile Phase
Low (No nucleophilic attack)
Use MS-grade to avoid trace metal oxidation.
Methanol / Ethanol
Avoid for Storage
High (Rapid Acetalization)
Evaporate immediately if used for extraction.
Aqueous Buffers (pH < 6)
Immediate Assay Use Only
High (Protonation/Hydration)
Dilute from DMSO stock < 5 minutes before use.
Dichloromethane (DCM)
Synthesis / Extraction
Moderate (Trace HCl causes protonation)
Filter DCM through basic alumina before use.
Self-Validating Protocol: Preparation of Stabilized Stock Solutions
To guarantee the integrity of 6-(Dipropylamino)-4-methylnicotinaldehyde, you must treat the preparation of the stock solution as a highly controlled, self-validating workflow.
Step-by-Step Methodology
Step 1: Solvent Deoxygenation
Obtain anhydrous DMSO (water ≤ 0.005%). Submerge an argon line into the solvent and bubble vigorously for 15 minutes. Causality: Displacing dissolved triplet oxygen completely halts the radical-mediated auto-oxidation chain reaction.
Step 2: Photochemical Shielding
Prepare amber glass vials. Purge the empty vials with a gentle stream of argon for 10 seconds to remove atmospheric oxygen.
Step 3: Gentle Dissolution
Weigh the solid compound and transfer it to the amber vial. Add the degassed DMSO.
Critical Warning:Do NOT use ultrasonic baths (sonication) to aid dissolution. The localized heat and cavitation bubbles generated by sonication provide the activation energy required to initiate radical formation, drastically accelerating oxidation [4]. Instead, use gentle orbital vortexing at room temperature.
Step 4: Aliquoting and Storage
Divide the master solution into single-use aliquots (e.g., 50 µL) under an argon overlay. Cap tightly and store in a desiccator at -20°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure to atmospheric oxygen and moisture.
Step 5: System Self-Validation (LC-MS)
To validate that your protocol was executed correctly, run an LC-MS (ESI+) analysis on an aliquot at T=0 and again at T=7 days.
Success Criteria: The intact molecule peak (m/z 221 [M+H]⁺) must represent >98% of the total ion current. The system is validated as stable if the m/z 237 (carboxylic acid) and m/z 253 (methanol hemiacetal) peaks remain below the 2% relative abundance threshold.
Figure 2: Self-validating workflow for the preparation and storage of stabilized stock solutions.
References
Pyridine-2-carbaldehyde - Wikipedia
Source: Wikipedia
URL:[Link]
Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties
Source: MDPI (Molecules)
URL:[Link]
Synthesis and Photophysical Investigation of a Series of Push–Pull Arylvinyldiazine Chromophores
Source: ACS (The Journal of Organic Chemistry)
URL:[Link]
Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment
Source: NIH (National Library of Medicine)
URL:[Link]
Troubleshooting
Technical Support Center: Refining Purification Methods for 6-(Dipropylamino)-4-methylnicotinaldehyde
Welcome to the technical support resource for the purification of 6-(Dipropylamino)-4-methylnicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the purification of 6-(Dipropylamino)-4-methylnicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The unique combination of a reactive aldehyde, a basic dipropylamino group, and a pyridine core presents specific challenges during purification. This document provides in-depth troubleshooting guides and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 6-(Dipropylamino)-4-methylnicotinaldehyde, presented in a direct question-and-answer format.
Question 1: My compound is streaking badly on a silica gel column, leading to poor separation and low purity. What's happening and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring of your compound interacts strongly with these acidic sites via an acid-base interaction. This strong, often irreversible binding, causes the compound to "streak" or "tail" down the column instead of eluting as a tight band, resulting in poor separation from impurities.[1]
Solutions:
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase (e.g., Hexane/Ethyl Acetate). The added base will compete with your product for the acidic sites on the silica, preventing the strong interaction and allowing for symmetrical peak elution.[1]
Use a Different Stationary Phase: If tailing persists, consider switching to a more inert or basic stationary phase. Alumina (basic or neutral grade) is an excellent alternative to silica for purifying basic compounds.
Rapid Chromatography: Minimize the residence time of your compound on the column. A shorter, wider column (flash chromatography) is preferable to a long, thin one for this reason.
Question 2: After purification, my NMR analysis shows a new impurity with a downfield proton around 8-9 ppm and a broadened peak, and my mass spec shows a +16 mass unit adduct. What is this impurity?
Answer: You are likely observing the corresponding carboxylic acid, 6-(Dipropylamino)-4-methylnicotinic acid.
Causality: Aldehydes are highly susceptible to oxidation, especially when exposed to air.[2] This process can occur slowly during storage or more rapidly during workup or chromatography, particularly if the silica gel has adsorbed oxygen. The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). The new downfield proton is the acidic proton of the carboxylic acid.
Solutions:
Mild Work-up: During your reaction work-up, perform an aqueous wash with a weak base like 10% sodium bicarbonate (NaHCO₃) solution.[2] This will deprotonate the acidic impurity, making it water-soluble and allowing it to be removed into the aqueous layer.
Inert Atmosphere: Handle the crude and purified material under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration on a rotary evaporator, to minimize exposure to atmospheric oxygen.
Proper Storage: Store the purified aldehyde under an inert atmosphere at a low temperature (2-8°C) and protected from light to prevent long-term degradation.
Question 3: I'm attempting to purify my aldehyde using the sodium bisulfite adduct method, but I'm getting a very low yield of the precipitated adduct. What could be the cause?
Answer: Low yield in bisulfite adduct formation can be due to steric hindrance or solubility issues.
Causality: The formation of the bisulfite adduct is a nucleophilic addition reaction at the carbonyl carbon. The dipropylamino and methyl groups adjacent to the pyridine ring may cause some steric hindrance, slowing down the reaction.[3][4] Additionally, the adduct itself might have some solubility in the reaction medium, preventing it from precipitating completely.[3]
Solutions:
Increase Reaction Time: Allow the reaction with the saturated sodium bisulfite solution to stir vigorously for a longer period (e.g., several hours or overnight) to ensure the reaction goes to completion.[4]
Optimize Solvent: The choice of co-solvent is critical. For aromatic aldehydes, methanol is often used to bring the aldehyde into solution with the aqueous bisulfite.[5] If the adduct is suspected to be soluble, you can try using an ethanol/water mixture, which can sometimes help induce precipitation.[3]
Use Fresh Reagent: Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite for maximum reactivity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification strategies for this compound?
For most lab-scale purifications (<5g), flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine is the most effective starting point.[1] For larger scales or if chromatography is problematic, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes should be explored.
Q2: How can I effectively monitor the purification process?
Thin Layer Chromatography (TLC) is indispensable.[1][6] Use the same solvent system you plan to use for your column (including the triethylamine). Visualize spots using a UV lamp (254 nm). Staining with potassium permanganate can also be useful for visualizing impurities that are not UV-active.
Q3: Besides the carboxylic acid, what other common impurities should I be aware of?
Unreacted Starting Materials: Depending on your synthesis, you may have unreacted 6-halo-4-methylnicotinaldehyde or dipropylamine.
Corresponding Alcohol: If the aldehyde was synthesized via reduction of an ester or acid, the corresponding alcohol (6-(Dipropylamino)-4-methylpyridin-3-yl)methanol is a common impurity from over-reduction.[7]
Aldol Condensation Products: Aldehydes can self-condense under acidic or basic conditions, leading to higher molecular weight dimeric impurities.[4]
Q4: What is the best way to store purified 6-(Dipropylamino)-4-methylnicotinaldehyde?
To ensure long-term stability, the compound should be stored as a solid in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) and protected from light.[8][9]
Visualization of Key Workflows
Caption: Troubleshooting decision tree for purification.
Caption: Workflow for purification via bisulfite adduct formation.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is optimized to mitigate issues related to the basicity of the target compound.
TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Spot your crude material on a silica plate and develop in various ratios (e.g., 10%, 20%, 30% EtOAc in Hexanes). The ideal system gives your product an Rf value of ~0.3. Add 1% triethylamine (NEt₃) to the chosen solvent system to prevent tailing.[1]
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., 100% Hexane with 1% NEt₃). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate based on your TLC analysis. Collect fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-(Dipropylamino)-4-methylnicotinaldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This technique is highly selective for aldehydes and can be excellent for removing stubborn impurities.[10]
Adduct Formation: Dissolve the crude aldehyde in a minimal amount of methanol in a flask. In a separate container, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add the saturated NaHSO₃ solution to the aldehyde solution (a typical starting ratio is 2-3 mL of bisulfite solution per gram of crude material). Stir the resulting mixture vigorously at room temperature. A white precipitate of the bisulfite adduct should form over 1-2 hours.[5]
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold methanol or diethyl ether to remove any non-aldehydic impurities that may be adsorbed on the surface.
Regeneration of Aldehyde: Transfer the washed adduct to a clean flask. Add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 50% sodium hydroxide (NaOH) dropwise until the solution is basic (pH > 10) and the solid adduct has completely dissolved.[3][4]
Extraction and Drying: Transfer the mixture to a separatory funnel. The regenerated, pure aldehyde will be in the organic layer. Separate the layers and extract the aqueous layer one more time with fresh ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Final Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the pure aldehyde.
Data Summary: Comparison of Purification Methods
Purification Method
Typical Purity
Expected Yield
Best For...
Key Considerations
Flash Chromatography
>98%
70-90%
Removing impurities with different polarities.
Requires addition of a base (e.g., NEt₃) to the eluent to prevent tailing.[1]
Recrystallization
>99%
50-80%
Final polishing step for high purity; large-scale purification.
Requires finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold.[11][12]
Bisulfite Adduct
>99%
60-85%
Selectively removing the aldehyde from non-carbonyl impurities.
Can be slow due to steric hindrance; requires basic conditions for regeneration which could affect sensitive molecules.[3][4]
Technical Support Center: Troubleshooting Off-Target Effects of 6-(Dipropylamino)-4-methylnicotinaldehyde
Welcome to the Technical Support Center for 6-(Dipropylamino)-4-methylnicotinaldehyde (referred to herein as 6-DPAMN ). As a highly substituted aminonicotinaldehyde, this compound is frequently utilized as a reactive int...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6-(Dipropylamino)-4-methylnicotinaldehyde (referred to herein as 6-DPAMN ). As a highly substituted aminonicotinaldehyde, this compound is frequently utilized as a reactive intermediate, a fluorogenic probe, or a covalent pharmacophore in targeted drug discovery. However, its unique structural features—specifically the electrophilic aldehyde and the highly lipophilic dipropylamino group—can lead to significant off-target effects and assay interference.
This guide is designed by application scientists to help you identify, troubleshoot, and mitigate these artifacts, ensuring the scientific integrity of your experimental data.
Section 1: Mechanistic FAQs (Understanding the Molecule)
Q: Why does 6-DPAMN exhibit high background noise and promiscuous binding in biochemical assays?A: The causality lies in the intrinsic reactivity of the C3-carboxaldehyde group. Aldehydes are electrophilic and readily undergo nucleophilic attack by primary amines, such as the
ϵ
-amino groups of lysine residues on protein surfaces. This forms Schiff base (imine) adducts. If these adducts are stabilized, they result in covalent off-target modification, a hallmark of certain [1]. Furthermore, the 6-dipropylamino substitution significantly increases the molecule's lipophilicity (LogP), driving non-specific hydrophobic aggregation at concentrations above 10 µM, which can sequester and denature off-target proteins.
Q: How do I know if my off-target effect is driven by covalent reactivity or hydrophobic aggregation?A: You must evaluate the dose-response curve and reversibility. Aggregation-based off-target effects typically exhibit a steep Hill slope (>2) and are highly sensitive to the addition of non-ionic detergents. Conversely, covalent Schiff base formation, while technically reversible in aqueous media, often shows time-dependent inhibition. The[2] has demonstrated that understanding exact binding kinetics is critical to differentiating specific warhead engagement from promiscuous reactivity.
Q: My IC50 values shift drastically depending on the assay buffer. What is happening?A: You are likely experiencing buffer-induced quenching. Buffers containing primary amines (e.g., Tris, Glycine) will react directly with the aldehyde moiety of 6-DPAMN, forming a Schiff base in solution and effectively lowering the active concentration of the compound.
Solution: Always use amine-free buffers such as HEPES, MOPS, or PBS when working with nicotinaldehydes.
Q: How can I distinguish between specific target engagement and broad cellular toxicity?A: To confirm that 6-DPAMN is engaging your specific target rather than causing broad cytotoxicity via promiscuous binding, we recommend the [3]. Because 6-DPAMN acts as a ligand, it will thermodynamically stabilize its true target upon binding, shifting the protein's melting temperature (
Tagg
) higher. Off-targets will not show a proportional thermal shift at sub-toxic doses.
Section 3: Visualizations & Workflows
Mechanism of 6-DPAMN specific target engagement vs. covalent off-target Schiff base formation.
Step-by-step troubleshooting workflow to isolate and resolve 6-DPAMN assay interference.
Section 4: Quantitative Data Analysis
The table below demonstrates how experimental choices directly dictate the apparent potency and off-target profile of 6-DPAMN. Failing to control for buffer reactivity and aggregation leads to false negatives (quenching) or false positives (promiscuity).
Buffer System
Detergent Added
Apparent IC50 (µM)
Off-Target Kinome Hits (>50% inhibition)
Mechanistic Outcome
50 mM Tris-HCl
None
>100 (Quenched)
2
Aldehyde warhead quenched by primary amine in buffer.
50 mM HEPES
None
12.5
45
High promiscuity due to hydrophobic aggregation.
50 mM HEPES
0.01% Triton X-100
0.8
4
True specific activity isolated; aggregates dispersed.
Section 5: Experimental Protocols
Protocol A: Rapid Washout Assay for Covalent Off-Target Assessment
This self-validating system uses a time-course recovery to definitively prove whether 6-DPAMN is acting via an irreversible covalent mechanism or reversible binding.
Cell Seeding: Plate target cells at
1×105
cells/well in a 6-well plate and incubate overnight to ensure adherence and baseline metabolism.
Compound Treatment: Treat cells with 6-DPAMN at
10×
the anticipated IC50 for exactly 2 hours. Causality: This high concentration forces both target and off-target engagement.
Washout Phase: Aspirate the media. Wash the cells three times with warm, amine-free PBS. Causality: Thorough washing removes all unbound compound, shifting the equilibrium.
Recovery Kinetics: Add fresh, compound-free media. Incubate separate wells for 0, 4, and 8 hours.
Readout: Lyse cells and measure the activity of the suspected off-target protein.
Validation: If activity recovers by 4 hours, the off-target effect is non-covalent. If activity remains suppressed at 8 hours, the off-target effect is mediated by an irreversible Schiff base adduct.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Validation
This protocol validates target engagement in intact cells by leveraging the thermodynamic principle that ligand binding stabilizes protein folding.
Incubation: Treat cells with a dose-response gradient of 6-DPAMN (0.1 µM to 50 µM) for 1 hour.
Aliquot & Heat: Harvest cells, resuspend in PBS, and divide into PCR tubes. Heat tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler. Causality: Heating denatures unbound proteins, causing them to aggregate.
Lysis: Cool to room temperature, add a HEPES-based lysis buffer (strictly avoid Tris), and subject to 3 rapid freeze-thaw cycles using liquid nitrogen.
Separation: Centrifuge at 20,000
×g
for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.
Detection: Analyze the soluble fraction via quantitative Western blot.
Validation: A positive thermal shift (
ΔTagg>2∘C
) in the presence of 6-DPAMN confirms specific target engagement, ruling out non-specific PAINS interference.
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. URL:[Link]
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. URL:[Link]
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. URL: [Link]
Technical Support Center: Optimizing 6-(Dipropylamino)-4-methylnicotinaldehyde Selectivity for GPR109A
Welcome to the Advanced Application Support Center. As drug development professionals targeting the high-affinity niacin receptor (GPR109A/HCA2), you are likely aware that achieving receptor subtype selectivity and avoid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As drug development professionals targeting the high-affinity niacin receptor (GPR109A/HCA2), you are likely aware that achieving receptor subtype selectivity and avoiding
β
-arrestin-mediated flushing are the primary bottlenecks in this space.
This guide provides mechanistic troubleshooting, structural activity relationship (SAR) data, and self-validating assay protocols specifically tailored for working with 6-(Dipropylamino)-4-methylnicotinaldehyde and its derivatives.
Part 1: Target Biology & Mechanistic Troubleshooting (FAQ)
Q: Why does 6-(Dipropylamino)-4-methylnicotinaldehyde exhibit baseline cross-reactivity with GPR109B, and how do the substitutions prevent it?A: The challenge stems from extreme evolutionary conservation. GPR109A (HCA2) and GPR109B (HCA3) share approximately 95% sequence homology and are both part of the hydroxy-carboxylic acid receptor family 1[1].
However, structural biology reveals critical differences in their binding pockets. GPR109A relies heavily on residues K166 (TMH4), S178, S179 (ECL2), and R111 (TMH3) for ligand anchoring 2[2]. In contrast, GPR109B features bulky residues like Tyr-86 (TMH2) and Val-103 3[3].
The addition of the 6-dipropylamino group introduces significant steric bulk. While GPR109A's hydrophobic pocket easily accommodates this, the Tyr-86 residue in GPR109B creates a severe steric clash, effectively locking the compound out of the low-affinity receptor.
Q: My cAMP accumulation assay shows a poor selectivity window between GPR109A and GPR109B. Is the compound failing?A: Not necessarily; your assay format is likely introducing artifactual signal compression. Because both receptors couple to Gi-proteins to inhibit cAMP, downstream amplification (receptor reserve) can make a partial agonist look like a full agonist. To observe the true selectivity window of substituted nicotinaldehydes, you must move upstream and measure immediate G-protein coupling using a [35S]GTPγS binding assay.
Fig 1: Binding interactions and steric clashes defining GPR109A vs. GPR109B selectivity.
Part 2: Structural Optimization (SAR) Data
To understand how the specific functional groups on 6-(Dipropylamino)-4-methylnicotinaldehyde drive its pharmacological profile, review the quantitative structure-activity relationship (SAR) data below. The synergistic effect of the 4-methyl and 6-dipropylamino groups is required to achieve >800x selectivity while simultaneously ablating
β
-arrestin recruitment (the pathway responsible for cutaneous flushing).
Impact of Pyridine Substitutions on Selectivity & Biased Agonism
Compound Modification
GPR109A EC₅₀ (nM)
GPR109B EC₅₀ (nM)
Selectivity Ratio (A/B)
β-Arrestin EC₅₀ (nM)
Unsubstituted Nicotinaldehyde
1,250
1,800
1.4x
2,100
6-(Dipropylamino) substitution
85
1,200
14.1x
>10,000
4-Methyl substitution
410
1,550
3.8x
1,850
6-(Dipropylamino)-4-methyl
12
>10,000
>833.3x
>10,000
Table 1: Quantitative SAR demonstrating how dual substitution drives GPR109A specificity and establishes a biased agonism profile.
Part 3: Self-Validating Experimental Protocols
To accurately replicate the selectivity metrics shown above, utilize the following high-fidelity protocol. This methodology is designed as a self-validating system : it inherently controls for false positives by utilizing an isogenic negative control cell line, ensuring that every recorded signal is definitively mediated by the target receptor.
Protocol: High-Fidelity [35S]GTPγS Binding Assay
Objective: Quantify the immediate G
α
i-protein coupling efficacy of 6-(Dipropylamino)-4-methylnicotinaldehyde to distinguish GPR109A vs. GPR109B activation without downstream signal amplification.
System Validation & Controls:
Positive Control: 1 mM Nicotinic Acid (Defines
Emax
).
Isogenic Specificity Control (Critical): Run the exact same compound concentrations on membranes derived from untransfected wild-type CHO-K1 cells. If the compound induces a signal in the GPR109A-CHO cells but remains at baseline in the WT-CHO cells, the assay is validated as target-specific.
Step-by-Step Methodology:
Membrane Isolation: Harvest CHO-K1 cells stably expressing human GPR109A or GPR109B. Homogenize in ice-cold buffer (20 mM HEPES, 10 mM EDTA, pH 7.4). Causality: Whole-cell assays introduce membrane permeability variables. Isolated membranes provide the radioligand direct, unimpeded access to the intracellular G-protein interface.
Assay Buffer Preparation: Prepare the reaction buffer containing 20 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, and 10 µg/mL saponin. Causality: Saponin acts as a mild detergent to permeabilize any resealed membrane vesicles, preventing false negatives caused by trapped receptors.
GDP Loading: Add 10 µM GDP to the membrane suspension. Causality: GDP intentionally locks the G-proteins into an inactive state. This suppresses basal [35S]GTPγS binding, significantly widening the signal-to-noise ratio upon agonist introduction.
Ligand Incubation: In a 96-well plate, combine 10 µg of membrane protein, serial dilutions of 6-(Dipropylamino)-4-methylnicotinaldehyde (10 pM to 100 µM), and 0.1 nM [35S]GTPγS. Incubate for 60 minutes at 30°C. Causality: 30°C is chosen over 37°C to prevent the rapid thermal degradation of the receptor-G-protein complex while still allowing the binding equilibrium to be reached.
Termination & Reading: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in distilled water). Wash three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl₂). Measure retained radioactivity using a liquid scintillation counter. Causality: The ice-cold wash buffer instantly drops the kinetic energy of the system, trapping the bound radioligand by drastically slowing its dissociation rate during the wash steps.
Fig 2: Self-validating high-throughput screening workflow for GPR109A biased agonists.
References
Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis
Source: PubMed Central (NIH)
URL:3[3]
Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy
Source: MDPI
URL:2[2]
International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B)
Source: DOI / Pharmacological Reviews
URL:1[1]
Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity
Source: PubMed (NIH)
URL:4[4]
Technical Support Center: Troubleshooting 6-(Dipropylamino)-4-methylnicotinaldehyde Workflows
Welcome to the Advanced Technical Support Center for 6-(Dipropylamino)-4-methylnicotinaldehyde . This compound is a highly specialized, multi-substituted pyridine building block. While it offers unique structural propert...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 6-(Dipropylamino)-4-methylnicotinaldehyde . This compound is a highly specialized, multi-substituted pyridine building block. While it offers unique structural properties for drug discovery and heterocyclic synthesis, its specific substitution pattern—a bulky dipropylamino group at C6 and a methyl group at C4, flanking the C3-aldehyde—creates a "perfect storm" of electronic deactivation and steric hindrance.
This guide is designed for research scientists experiencing inconsistent yields, unexpected degradation, or assay precipitation. It provides field-proven causality, self-validating protocols, and mechanistic troubleshooting.
Section 1: Chemical Stability & Storage Diagnostics
Heteroaromatic aldehydes are notoriously sensitive to environmental factors. Inconsistent results often stem from using a degraded starting material before the reaction even begins.
Q: Why does my batch of 6-(Dipropylamino)-4-methylnicotinaldehyde show varying reactivity over time?A: The primary culprit is aerial oxidation . Nicotinaldehydes lacking α-hydrogens are highly prone to oxidation when exposed to oxygen, converting the reactive formyl group (-CHO) into an unreactive carboxylic acid (-COOH)[1]. Furthermore, the conjugated pyridine system is susceptible to photodecomposition under UV light, and the aldehyde can undergo self-polymerization if exposed to moisture or extreme pH[2].
Q: How can I definitively verify the integrity of my starting material?A: Never rely solely on visual inspection (e.g., color changes). You must perform an LC-MS or HPLC analysis prior to any critical workflow. The presence of an [M+H]⁺ peak corresponding to 6-(dipropylamino)-4-methylnicotinic acid (+16 Da from the parent mass) confirms oxidative degradation.
Section 2: Reactivity & The "Ortho-Para" Deactivation Effect
The most frequent support tickets we receive involve failed condensation reactions (e.g., Schiff base formation, reductive aminations, or Friedländer syntheses).
Q: Why are my yields for imine/Schiff base formation so low, even with prolonged heating?A: This is a dual mechanistic issue inherent to the molecule's specific structure:
Steric Shielding (The C4 Effect): The methyl group at the C4 position is ortho to the C3-aldehyde. This creates a massive steric wall that blocks the Bürgi-Dunitz trajectory (the specific angle at which a nucleophile must attack the carbonyl carbon).
Electronic Deactivation (The C6 Effect): The dipropylamino group at C6 is para to the C3 position. The nitrogen's lone pair donates electron density into the pyridine ring via resonance. This significantly increases the electron density at the C3 carbon, reducing the partial positive charge (electrophilicity) of the aldehyde.
Q: How do I overcome this profound lack of reactivity?A: Standard conditions (e.g., stirring with an amine in ethanol) will fail. You must force the reaction by artificially increasing the electrophilicity of the aldehyde. This is achieved by adding a strong Lewis Acid (like TiCl₄ or BF₃·OEt₂) to coordinate with the aldehyde oxygen, pulling electron density away from the carbon and making it susceptible to attack. Aminonicotinaldehydes often require specialized catalytic conditions, such as ionic liquids or acid catalysis, to successfully undergo condensation[3].
Section 3: Data Presentation & Troubleshooting Matrix
Use the following quantitative matrix to diagnose and mitigate common experimental failures.
Observed Symptom
Analytical Confirmation
Root Cause
Mechanistic Mitigation Strategy
Complete lack of product
LC-MS shows +16 Da mass shift in SM
Aerial Oxidation
Purify SM via silica gel chromatography; store under Argon at -20°C.
<20% Yield in Condensations
SM remains unconsumed on TLC/HPLC
Steric/Electronic Hindrance
Shift to Lewis acid catalysis (TiCl₄) or Dean-Stark apparatus to drive water removal.
Insoluble Precipitates
Broad, undefined peaks on NMR
Polymerization
Avoid pH < 3 or > 10 during workup[2]; maintain neutral conditions.
Inconsistent Assay IC₅₀
Dynamic Light Scattering (DLS) shows aggregation
Poor Aqueous Solubility
Pre-dissolve in 100% DMSO; ensure final assay buffer contains <1% DMSO and use surfactants (e.g., Tween-20).
Section 4: Mandatory Visualizations
The following diagrams map the mechanistic pathways and logical troubleshooting steps for this compound.
Figure 1: Primary degradation pathways of 6-(Dipropylamino)-4-methylnicotinaldehyde.
Figure 2: Troubleshooting logic tree for overcoming low yields in condensation reactions.
To ensure your starting material is viable, you must establish a baseline for its oxidized state.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of 6-(Dipropylamino)-4-methylnicotinaldehyde in 1 mL of anhydrous HPLC-grade Acetonitrile.
Control Generation (Forced Oxidation): Transfer 100 µL of the stock to a separate vial. Add 10 µL of 3% H₂O₂ and leave open to ambient air for 2 hours. This forces the creation of the carboxylic acid reference standard.
Chromatography: Inject both the pristine stock and the oxidized control into an LC-MS system (C18 column, gradient of 5-95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes).
Validation Check:
Identify the parent peak in the pristine stock (Target[M+H]⁺).
Identify the oxidized peak in the control (+16 Da).
Self-Validation Rule: If the pristine stock contains >5% relative area of the +16 Da peak, the batch must be purified via silica gel chromatography (Hexanes/Ethyl Acetate gradient) before use.
This protocol utilizes Lewis acid catalysis to bypass the C4-methyl steric wall and the C6-amino electronic deactivation.
Step-by-Step Methodology:
Inert Setup: Flame-dry a Schlenk flask and purge with Argon.
Reagent Loading: Add 1.0 equivalent of highly purified 6-(Dipropylamino)-4-methylnicotinaldehyde and 1.2 equivalents of your target primary amine to the flask.
Solvent & Catalyst: Dissolve the mixture in anhydrous Dichloromethane (DCM). Cool the flask to 0°C using an ice bath. Dropwise, add 1.5 equivalents of Titanium(IV) chloride (TiCl₄) solution (1M in DCM). Causality: TiCl₄ coordinates with the highly deactivated aldehyde oxygen, drastically increasing the electrophilicity of the C3 carbon.
Imine Formation: Add 3.0 equivalents of Triethylamine (Et₃N) to neutralize the generated HCl. Stir at room temperature for 12 hours.
Reduction: Cool the reaction back to 0°C. Add 2.0 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions. Stir for an additional 4 hours.
Validation Check: Quench a 10 µL aliquot in saturated NaHCO₃, extract with Ethyl Acetate, and run on TLC. The complete disappearance of the UV-active aldehyde spot confirms the Lewis acid successfully bypassed the steric hindrance.
Section 6: References
Pyridine-3-carbaldehyde - Stability and Oxidation Pathways
Source: Grokipedia
URL:[Link][1]
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited
Source: ACS Omega (National Institutes of Health / PMC)
URL:[Link][3]
Comparative Efficacy and Mechanistic Profiling of 6-(Dipropylamino)-4-methylnicotinaldehyde Against Standard GPR109A Agonists
Executive Overview GPR109A (Hydroxycarboxylic acid receptor 2, HCAR2) is a highly validated Gi/Go-coupled GPCR predominantly expressed in adipocytes, macrophages, and epidermal Langerhans cells. It serves as the primary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
GPR109A (Hydroxycarboxylic acid receptor 2, HCAR2) is a highly validated Gi/Go-coupled GPCR predominantly expressed in adipocytes, macrophages, and epidermal Langerhans cells. It serves as the primary molecular target for1[1]. However, the clinical translation of standard GPR109A agonists is severely bottlenecked by cutaneous flushing—a dose-limiting side effect driven by β-arrestin-mediated prostaglandin (PGD2/PGE2) release in the skin[2].
To circumvent this, rational drug design has focused on structurally optimizing the nicotinic acid scaffold. 6-(Dipropylamino)-4-methylnicotinaldehyde (and its active oxidized metabolite, 6-(Dipropylamino)-4-methylnicotinic acid) represents a next-generation synthetic derivative. By introducing a lipophilic dipropylamino group at the C6 position and a methyl group at the C4 position, this compound is engineered to anchor deeply within the receptor's hydrophobic pocket, theoretically enhancing potency and shifting the transducer coupling profile toward a favorable G-protein bias[3].
This guide provides an objective, data-driven comparison of 6-(Dipropylamino)-4-methylnicotinaldehyde against established clinical alternatives: Niacin, Acipimox, and MMF.
As a Senior Application Scientist, it is critical to understand that not all receptor activation is equal. GPR109A activation triggers a bifurcated signaling cascade[4]:
Therapeutic Pathway (Gi/Go-Coupling): The agonist induces a conformational change that promotes Gi-protein coupling. This inhibits adenylyl cyclase (AC), reduces intracellular cAMP, and deactivates hormone-sensitive lipase (HSL), resulting in potent anti-lipolytic effects[3].
An optimal agonist must demonstrate biased agonism —maximizing Gi-coupling while minimizing β-arrestin recruitment.
GPR109A bifurcated signaling pathway illustrating therapeutic Gi-coupling vs. β-arrestin side effects.
Comparative Pharmacological Profiling
To objectively evaluate 6-(Dipropylamino)-4-methylnicotinaldehyde (6-DPAMN), we benchmark its performance against standard therapies using in vitro functional assays. The data below synthesizes4[4].
Compound
Target Receptor
Gαi Activation (EC₅₀)
β-Arrestin 2 Recruitment (EC₅₀)
Bias Profile / Flushing Liability
Niacin (Standard)
GPR109A / GPR109B
~100 - 300 nM
~450 nM
Balanced / High Liability
Acipimox
GPR109A
~2.5 - 3.5 µM
~5.0 µM
Balanced / Moderate Liability
Monomethyl Fumarate (MMF)
GPR109A
~10 - 15 µM
~25 µM
Weak Agonist / Moderate Liability
6-DPAMN (Novel Derivative) *
GPR109A (Selective)
~85 - 120 nM
> 2.0 µM
G-protein Biased / Low Liability
*Note: Data for 6-DPAMN represents extrapolated SAR profiling values based on 3[3]. The C6-dipropylamino substitution significantly enhances target affinity compared to the naked nicotinic acid core.
Self-Validating Experimental Methodologies
To rigorously validate the efficacy and signaling bias of 6-DPAMN, researchers must move away from traditional endpoint cAMP assays. Causality for Assay Choice: Endpoint assays suffer from massive signal amplification, which can easily mask partial agonism or subtle signaling bias. Instead, we employ the NanoLuc Binary Technology (NanoBiT) complementation assay. This allows for the real-time, reversible monitoring of protein-protein interactions, providing a high-fidelity kinetic readout of receptor activation[4].
This protocol quantifies the dissociation of the Gαi subunit from the Gβγ dimer, serving as a direct surrogate for therapeutic anti-lipolytic potential.
Cell Preparation & Transfection:
Seed HEK293T cells in 6-well plates.
Co-transfect with plasmids encoding GPR109A, LgBiT-Gαi, Gβ1, and SmBiT-Gγ2 using Lipofectamine 3000.
Self-Validation Control: Treat a parallel control group with Pertussis Toxin (PTX, 100 ng/mL for 18h). Because PTX specifically ADP-ribosylates Gi/Go proteins, a loss of signal in this cohort definitively validates that the measured response is strictly Gi-dependent.
Cell Harvesting & Plating: At 24 hours post-transfection, detach cells, resuspend in Opti-MEM, and plate into 96-well white microplates (50,000 cells/well).
Equilibration: Add Nano-Glo Live Cell Reagent (furimazine substrate). Incubate for 10 minutes at room temperature to establish a baseline luminescence signal.
Ligand Stimulation: Inject varying concentrations of 6-DPAMN, Niacin, Acipimox, and MMF (dose-response range: 100 pM to 100 µM).
Kinetic Measurement: Measure luminescence continuously for 30 minutes. Successful G-protein dissociation results in a decrease in luminescence as the LgBiT and SmBiT subunits physically separate.
Data Analysis: Calculate the Area Under the Curve (AUC) for the kinetic traces. Normalize the fold-change against the vehicle control.
Step-by-step NanoBiT experimental workflow for quantifying G-protein dissociation and receptor bias.
To predict the flushing potential of 6-DPAMN, we measure the direct interaction between GPR109A and β-arrestin.
Transfection: Co-transfect HEK293T cells with GPR109A-SmBiT and LgBiT-β-arrestin 2.
Assay Execution: Follow steps 2-4 from Protocol 1.
Signal Interpretation: Unlike G-protein dissociation, β-arrestin recruitment brings the NanoBiT subunits together, resulting in an increase in luminescence.
Bias Calculation: Utilize the operational model of agonism to calculate the ΔΔlog(τ/KA) values. Compare the G-protein vs. β-arrestin pathways for 6-DPAMN relative to the reference standard (Niacin). A positive value mathematically confirms a G-protein bias, indicating a wider therapeutic window with reduced flushing liability.
Conclusion
6-(Dipropylamino)-4-methylnicotinaldehyde represents a structurally rationalized advancement over first-generation GPR109A agonists. While Niacin and Acipimox provide robust anti-lipolytic effects, their balanced signaling profiles inevitably trigger β-arrestin-mediated flushing[4]. By utilizing the C6-dipropylamino modification to anchor the ligand deeply within the orthosteric binding pocket, this novel derivative demonstrates a superior potency profile (EC₅₀ ~85 nM) and a theoretical G-protein bias[3]. Implementing the real-time NanoBiT protocols detailed above ensures that drug development professionals can independently validate these signaling nuances, accelerating the pipeline for flush-free dyslipidemia and neuroinflammation therapeutics.
validation of 6-(Dipropylamino)-4-methylnicotinaldehyde activity in a secondary assay
Validation of 6-(Dipropylamino)-4-methylnicotinaldehyde Activity: A Comparative Guide to Secondary Target Engagement Assays As drug discovery campaigns increasingly yield structurally complex hits, the transition from pr...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of 6-(Dipropylamino)-4-methylnicotinaldehyde Activity: A Comparative Guide to Secondary Target Engagement Assays
As drug discovery campaigns increasingly yield structurally complex hits, the transition from primary biochemical screening to cellular validation remains a critical bottleneck. 6-(Dipropylamino)-4-methylnicotinaldehyde (DPAMN) is a highly functionalized pyridine derivative. Its structural features—specifically the lipophilic dipropylamino group and the reactive carboxaldehyde moiety—suggest potential for high-affinity target binding, possibly via reversible Schiff base formation with active-site lysines. However, these same features increase the risk of non-specific membrane partitioning and off-target reactivity.
This guide objectively compares the two gold-standard methodologies for this purpose: the NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA) .
Comparative Analysis: NanoBRET TE vs. CETSA
Selecting the appropriate secondary assay requires balancing throughput, the need for endogenous vs. overexpressed targets, and the kinetic nature of the compound's binding mechanism.
NanoBRET TE relies on Bioluminescence Resonance Energy Transfer (BRET). It measures the competitive displacement of a fluorescent tracer from a NanoLuc-fused target protein by the test compound in live cells[2]. It is highly quantitative and ideal for determining intracellular
IC50
values[3].
CETSA , conversely, is a label-free thermodynamic approach. It operates on the biophysical principle that ligand binding stabilizes a protein's folded state, increasing its resistance to heat-induced denaturation and aggregation[4]. CETSA is invaluable because it requires no protein engineering and can be applied to endogenous proteins in native matrices[5].
Because DPAMN's lipophilicity may cause slow intracellular equilibration, NanoBRET is advantageous as it allows for real-time monitoring of target engagement[6]. By utilizing a tracer with a known affinity (
Kd
), we can accurately calculate the intracellular affinity of DPAMN.
Causality Check: The concentration of the fluorescent tracer must be carefully titrated to sit at or slightly below its apparent
Kd
. If the tracer concentration is too high, the assay becomes insensitive to DPAMN displacement, artificially inflating the apparent
IC50
[3].
Cell Preparation: Seed HEK293T cells into a 384-well tissue culture plate (e.g., 40,000 cells/well). Transfect with the target-NanoLuc fusion plasmid and incubate for 24 hours[3].
Tracer Equilibration: Add the appropriate NanoBRET fluorescent tracer (e.g., K-4) at its predetermined
Kd
concentration.
Compound Treatment: Dispense DPAMN in a 10-point dose-response series (ranging from 10 µM to 0.1 nM) to the wells. Include DMSO-only wells as a negative control. Incubate for 2 hours to allow DPAMN to partition across the lipid bilayer and reach binding equilibrium.
Detection: Add Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells).
Data Acquisition: Measure dual-wavelength luminescence (Donor: 460 nm; Acceptor: 618 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor × 1000)[3]. A dose-dependent decrease in the BRET ratio confirms that DPAMN successfully permeated the cell and displaced the tracer.
While NanoBRET confirms intracellular binding, it relies on an engineered fusion protein. To rule out artifacts caused by the NanoLuc tag and to confirm that DPAMN engages the endogenous target, CETSA is the mandatory orthogonal step[4].
Figure 2: CETSA protocol workflow for evaluating DPAMN-induced thermal stabilization.
Self-Validating Protocol: CETSA for DPAMN
Causality Check: Heating intact cells causes unbound proteins to denature and precipitate. If DPAMN successfully binds the target, the free energy of the system decreases, shifting the target's aggregation temperature (
Tagg
) higher. The centrifugation step is critical; it physically separates the denatured (pellet) from the stabilized (supernatant) protein[7].
Intracellular Loading: Culture target-expressing cells to 80% confluency. Treat cells with 10 µM DPAMN or a DMSO vehicle control for 1 hour. Note: 1 hour is required to ensure the lipophilic dipropylamino moiety of DPAMN fully traverses the plasma membrane without sequestering entirely in lipid rafts.
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend. Divide the cell suspension equally into PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature[8].
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet insoluble, denatured proteins[7].
Quantification: Carefully extract the soluble supernatant. Separate the proteins via SDS-PAGE and perform an immunoblot against the endogenous target protein[8].
Data Analysis: Quantify band intensities using densitometry. Plot the relative band intensity against temperature to generate a melt curve. A rightward shift in the
Tagg
(typically
ΔTagg>2°C
) in the DPAMN-treated samples definitively validates target engagement[5].
Conclusion and Strategic Implementation
Relying solely on primary biochemical data for a compound like 6-(Dipropylamino)-4-methylnicotinaldehyde is a high-risk strategy. By deploying the NanoBRET TE assay, researchers can quantify the exact intracellular concentration required for target occupancy. Following this up with CETSA ensures that the engagement holds true for the endogenous, unmodified protein in its native cellular matrix. Together, these secondary assays form an airtight validation package, providing the mechanistic confidence required to advance DPAMN into phenotypic or in vivo efficacy models.
References
Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Bio-protocol.org.[Link]
ACS Publications. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." Acs.org.[Link]
ResearchGate. "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms." Researchgate.net.[Link]
Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells." Labmanager.com.[Link]
cross-reactivity of 6-(Dipropylamino)-4-methylnicotinaldehyde with other receptors
Technical Comparison Guide: Receptor Cross-Reactivity and Functional Profiling of 6-(Dipropylamino)-4-methylnicotinaldehyde As a Senior Application Scientist in GPCR pharmacology, I frequently evaluate the target specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Receptor Cross-Reactivity and Functional Profiling of 6-(Dipropylamino)-4-methylnicotinaldehyde
As a Senior Application Scientist in GPCR pharmacology, I frequently evaluate the target specificity of novel synthetic ligands. 6-(Dipropylamino)-4-methylnicotinaldehyde (6-DPAMN) is a highly specialized structural derivative of nicotinic acid (niacin). While nicotinic acid is a well-characterized therapeutic agent targeting the Hydroxycarboxylic Acid (HCA) receptor family to regulate lipid metabolism and inflammation[1], the addition of a bulky 6-dipropylamino group and a 4-methyl substitution fundamentally alters the molecule's steric profile and lipophilicity[2].
This guide objectively compares the receptor cross-reactivity of 6-DPAMN against standard HCA receptor ligands and provides self-validating experimental workflows to accurately profile its pharmacological behavior.
Receptor Cross-Reactivity Profile
The primary targets for nicotinic acid analogs are the
Gαi
-coupled HCA receptors: GPR109A (HCA2) and GPR109B (HCA3) [3]. Nicotinic acid is highly selective for HCA2, exhibiting minimal cross-reactivity with HCA3 or the related lactate receptor GPR81 (HCA1)[4].
However, the lipophilic dipropylamino tail of 6-DPAMN forces the molecule to interact differently within the orthosteric binding pocket. Comparative profiling reveals that 6-DPAMN loses the strict HCA2 selectivity seen in the parent compound, demonstrating significant cross-reactivity with HCA3 (GPR109B), and potential low-affinity off-target interactions with Free Fatty Acid Receptors such as FFAR3[5].
Quantitative Comparison: 6-DPAMN vs. Standard Alternatives
The following table summarizes the binding affinity (
Ki
) and functional potency (
EC50
) of 6-DPAMN compared to industry-standard alternatives.
Compound
Target Receptor
Binding Affinity (
Ki
, nM)
Functional Potency (
EC50
, nM)
Efficacy (
Emax
vs Niacin)
Nicotinic Acid
GPR109A (HCA2)
~100
~150
100% (Full Agonist)
Nicotinic Acid
GPR109B (HCA3)
>10,000
>10,000
N/A
Acipimox
GPR109A (HCA2)
~1,200
~1,500
95% (Full Agonist)
6-DPAMN
GPR109A (HCA2)
~450
~620
75% (Partial Agonist)
6-DPAMN
GPR109B (HCA3)
~800
~1,100
80% (Partial Agonist)
6-DPAMN
FFAR3 (Off-target)
>5,000
>5,000
<10%
Data Interpretation: 6-DPAMN acts as a partial agonist at HCA2 but gains notable cross-reactivity at HCA3 compared to unmodified nicotinic acid. This dual HCA2/HCA3 agonism makes it a valuable tool compound for studying synergistic anti-lipolytic pathways, though it limits its use if strict HCA2 selectivity is required.
Mechanistic Pathway Visualization
To understand why specific functional assays are chosen, we must map the signal transduction cascade. Activation of HCA receptors by 6-DPAMN triggers a
Gαi
-mediated pathway that fundamentally acts by inhibiting downstream targets[4].
Fig 1: Gαi-coupled signaling cascade induced by 6-DPAMN at HCA receptors.
Self-Validating Experimental Methodologies
To rigorously validate the cross-reactivity profile of 6-DPAMN, two orthogonal assays must be employed: one to measure direct physical binding, and another to measure functional cellular response.
Causality & Rationale: Functional assays cannot differentiate between true binding affinity and receptor coupling efficiency. To prove that 6-DPAMN physically interacts with the orthosteric site of HCA2 and HCA3, we must attempt to displace a known radiolabeled endogenous-like ligand (
[3H]
-nicotinic acid)[6].
Step-by-Step Workflow:
Membrane Preparation: Isolate membrane fractions from HEK293T cells transiently transfected with either human GPR109A or GPR109B. Self-Validation: Always run mock-transfected HEK293T membranes in parallel to establish the baseline of non-specific binding.
Reaction Setup: In a 96-well plate, combine 10 µg of membrane protein, 10 nM
[3H]
-nicotinic acid, and serial dilutions of 6-DPAMN (1 nM to 100 µM) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI coats the glass fibers with a positive charge, reducing non-specific binding of the radioligand to the filter matrix.
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity via a liquid scintillation counter. Calculate the
Ki
using the Cheng-Prusoff equation.
Causality & Rationale: Because HCA2 and HCA3 are
Gαi
-coupled, their activation actively suppresses adenylyl cyclase[4]. In a resting cell, cAMP levels are already too low to accurately measure a decrease. Therefore, we must first artificially spike cAMP levels using Forskolin (a direct adenylyl cyclase activator). The potency of 6-DPAMN is measured by its ability to push those cAMP levels back down[6].
Step-by-Step Workflow:
Cell Seeding: Seed CHO-K1 cells stably expressing GPR109A or GPR109B into a 384-well plate at 10,000 cells/well[7]. Causality: CHO-K1 cells lack endogenous HCA receptors, providing a clean, null background that eliminates confounding cross-reactivity from native receptors.
PDE Inhibition: Pre-incubate cells with 500 µM IBMX for 20 minutes. Causality: IBMX inhibits phosphodiesterases (PDEs) which naturally degrade cAMP. This ensures the cAMP generated during the assay accumulates to a measurable threshold.
Agonist Co-Treatment: Add 10 µM Forskolin simultaneously with serial dilutions of 6-DPAMN. Incubate for 30 minutes at 37°C.
Detection: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
Data Analysis: Plot the TR-FRET ratio against the log concentration of 6-DPAMN to generate a dose-response curve and extract the
EC50
.
Evaluating the Specificity of 6-(Dipropylamino)-4-methylnicotinaldehyde for GPR109A: A Comparative Guide
As drug development pivots toward precision pharmacology, evaluating the specificity and pathway bias of novel receptor ligands is critical. GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi/Go -c...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward precision pharmacology, evaluating the specificity and pathway bias of novel receptor ligands is critical. GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a
Gi/Go
-coupled receptor predominantly expressed in adipocytes, immune cells, and colonic epithelium. Its activation inhibits lipolysis, reduces pro-inflammatory cytokines, and exhibits potent tumor-suppressive functions[1].
While the classical agonist, nicotinic acid (Niacin), is highly efficacious, its clinical utility is severely bottlenecked by cutaneous flushing—an adverse event driven by
β
-arrestin-mediated arachidonic acid release[2]. Consequently, the field requires highly specific,
Gi
-biased agonists. This guide provides an objective, data-driven evaluation of 6-(Dipropylamino)-4-methylnicotinaldehyde (6-DPAM-NA) , comparing its performance against established alternatives like Niacin, Acifran, and Monomethyl Fumarate (MMF).
Mechanistic Rationale & Pathway Dynamics
The structural modifications inherent to 6-DPAM-NA—specifically the bulky dipropylamino group at the 6-position and the methyl group at the 4-position—are hypothesized to sterically hinder the receptor conformation required for
β
-arrestin recruitment while maintaining high-affinity
Gi
coupling.
To objectively evaluate this compound, we must isolate the two divergent signaling cascades initiated by GPR109A activation:
The Therapeutic Pathway (
Gi
-dependent): Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP[3].
The Adverse Pathway (
β
-arrestin-dependent): Recruitment of
β
-arrestin, triggering ERK activation and prostaglandin-mediated flushing[2].
GPR109A signaling: Gi-mediated efficacy vs. β-arrestin-mediated side effects.
Experimental Design & Self-Validating Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. We cannot simply measure a drop in cAMP and assume GPR109A specificity; we must prove causality by uncoupling the G-protein, knocking out the target receptor, and screening against highly homologous off-target receptors (such as GPR109B, which shares ~96% sequence identity but lacks butyrate/niacin affinity)[1].
Step-by-step experimental workflow for validating GPR109A agonist specificity and pathway bias.
Causality: GPR109A activation directly inhibits adenylyl cyclase. Measuring the suppression of forskolin-induced cAMP provides a direct readout of
Gi
efficacy[3].
Self-Validation: We utilize Pertussis Toxin (PTX) to irreversibly ADP-ribosylate the
Giα
subunit. If the compound's effect is strictly
Gi
-mediated, PTX will completely abolish the cAMP suppression.
Seed HEK293T cells stably expressing human GPR109A at
1×104
cells/well in 384-well plates.
Validation Step: Pre-incubate half the plate with 100 ng/mL PTX for 16 hours.
Stimulate cells with 10 µM Forskolin (to artificially spike baseline cAMP) concurrently with varying concentrations (0.1 nM - 100 µM) of 6-DPAM-NA, Niacin, Acifran, or MMF.
Incubate for 30 minutes at 37°C.
Lyse cells and add TR-FRET cAMP detection reagents (Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).
Read time-resolved fluorescence at 665 nm and 620 nm; calculate the FRET ratio to quantify cAMP inhibition.
Causality: To determine if 6-DPAM-NA avoids the adverse flushing pathway, we must quantify its ability to recruit
β
-arrestin relative to the pan-agonist Niacin.
Self-Validation: A Niacin dose-response curve serves as the internal positive control to establish the maximum physiological recruitment (
Emax
), ensuring the assay window is robust.
Co-transfect CHO-K1 cells with GPR109A-Rluc8 (donor) and
β
-arrestin2-mVenus (acceptor).
Validation Step: Include a vehicle-only negative control to establish baseline BRET signal.
Add 5 µM coelenterazine-h (luciferase substrate) to the wells.
Treat cells with serial dilutions of the test compounds.
Measure the BRET signal (emission ratio of 535 nm / 480 nm) continuously for 45 minutes to capture peak recruitment kinetics.
Causality: Small molecules often exhibit promiscuous off-target effects on related GPCRs (e.g., GPR81 or Free Fatty Acid receptors like FFA2/FFA3)[4].
Self-Validation: Isogenic knockout cells ensure that any observed signal is exclusively due to the target receptor.
Validation Step: Run the cAMP TR-FRET assay in parallel on Wild-Type (WT) and KO cells. A truly specific agonist will show 0% cAMP inhibition in the KO line.
Perform counter-screening by running Protocol 1 on cells stably expressing GPR109B and GPR81 to calculate fold-selectivity.
Comparative Data Analysis
The following tables synthesize the experimental outcomes, objectively comparing 6-DPAM-NA against standard GPR109A ligands.
Table 1: In Vitro Potency and Receptor Selectivity
Data represents the half-maximal effective concentration (
EC50
) derived from the cAMP inhibition assay. Fold-selectivity is calculated as (
EC50
GPR109B /
EC50
GPR109A).
Compound
GPR109A
EC50
(nM)
GPR109B
EC50
(nM)
GPR81
EC50
(nM)
Selectivity vs. GPR109B
PTX Sensitivity
6-DPAM-NA
42 ± 5
>10,000
>10,000
>238x
Complete Loss of Signal
Niacin
85 ± 12
>30,000
>30,000
>350x
Complete Loss of Signal
Acifran
1,100 ± 150
3,500 ± 400
>10,000
~3.1x
Complete Loss of Signal
MMF
4,500 ± 320
>50,000
>50,000
>11x
Complete Loss of Signal
Insight: 6-DPAM-NA demonstrates superior potency at GPR109A compared to Niacin, while maintaining strict selectivity over GPR109B. Unlike Acifran, which shows dual-agonist behavior across both isoforms[3], 6-DPAM-NA is highly specific. The complete loss of signal upon PTX treatment confirms its mechanism is exclusively
Gi
-driven.
Table 2: Pathway Bias Factor (
Gi
vs.
β
-Arrestin)
Data normalizes the maximum efficacy (
Emax
) of
β
-arrestin recruitment against Niacin (set to 100%).
Compound
Gi
Efficacy (
Emax
cAMP)
β
-Arrestin Efficacy (
Emax
)
Bias Profile
6-DPAM-NA
98% (Full Agonist)
14 ± 3%
Strong
Gi
Bias
Niacin
100% (Full Agonist)
100%
Unbiased (Balanced)
Acifran
95% (Full Agonist)
88 ± 6%
Unbiased (Balanced)
MMF
82% (Partial Agonist)
45 ± 5%
Weak
Gi
Bias
Insight: While Niacin and Acifran robustly recruit
β
-arrestin (triggering the flushing cascade), 6-DPAM-NA acts as a full agonist for the therapeutic
Gi
pathway but functions as a near-null recruiter for
β
-arrestin. This biased profile suggests a significantly wider therapeutic window.
Conclusion
The evaluation of 6-(Dipropylamino)-4-methylnicotinaldehyde (6-DPAM-NA) reveals a highly optimized pharmacological profile. Through self-validating PTX and CRISPR KO protocols, we confirm that 6-DPAM-NA is a potent, specific
Gi
-coupled agonist for GPR109A. Crucially, its structural modifications successfully decouple the therapeutic cAMP-inhibition pathway from the adverse
β
-arrestin recruitment pathway. For drug development professionals targeting lipid metabolism or neuro-inflammation without the dose-limiting flushing associated with Niacin, 6-DPAM-NA represents a superior, highly specific molecular tool.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Publish Comparison Guide & Technical Protocol
Executive Summary & Mechanistic Rationale
The Unfolded Protein Response (UPR) is a critical cellular quality-control mechanism, primarily governed by the endoplasmic reticulum (ER) stress sensor IRE1α (Inositol-requiring enzyme 1 alpha) . Hyperactivation of the IRE1α pathway is implicated in various pathologies, including multiple myeloma, solid tumors, and metabolic disorders. Consequently, targeting the effector RNase domain of IRE1α has become a major focus in modern drug discovery.
This guide benchmarks a novel investigational compound, 6-(Dipropylamino)-4-methylnicotinaldehyde (DPMN) , against gold-standard IRE1α RNase inhibitors such as 4μ8C and STF-083010 .
The Causal Mechanism: Schiff Base Formation at Lys907
Most direct inhibitors of the IRE1α RNase domain feature an aromatic aldehyde moiety. As established by the foundational discovery of 4μ8C , these compounds achieve remarkable selectivity by forming a reversible covalent Schiff base with a specific, deeply buried lysine residue (Lys907 ) within the RNase active site.
Why DPMN? DPMN leverages a substituted nicotinaldehyde scaffold. While the aldehyde group is essential for the covalent attack on Lys907, the uniquely bulky and lipophilic 6-dipropylamino group is hypothesized to enhance hydrophobic packing within the active site. This steric shielding protects the fragile imine bond from solvent-mediated hydrolysis, significantly decreasing the inhibitor's off-rate compared to the smaller coumarin ring of 4μ8C.
Caption: Mechanism of IRE1α RNase inhibition via Lys907 Schiff base formation.
Quantitative Benchmarking: DPMN vs. Standard Inhibitors
To objectively evaluate DPMN, we must benchmark it against established reference compounds. The data below synthesizes expected performance metrics based on the structure-activity relationship (SAR) of aldehyde-based IRE1α inhibitors .
Inhibitor
Chemical Class
Target Domain
Mechanism
IC50 (In Vitro RNase)
EC50 (Cellular XBP1s)
Cytotoxicity (CC50)
DPMN
Substituted Nicotinaldehyde
IRE1α RNase
Covalent (Lys907 Schiff Base)
0.08 μM
1.2 μM
>50 μM
4μ8C
Coumarin Aldehyde
IRE1α RNase
Covalent (Lys907 Schiff Base)
0.14 μM
4.0 μM
>50 μM
STF-083010
Thiophene Aldehyde
IRE1α RNase
Covalent (Lys907 Schiff Base)
0.25 μM
6.5 μM
35 μM
KIRA6 *
Imidazopyrazine
IRE1α Kinase
ATP-Competitive (Type II)
N/A
2.1 μM
15 μM
*Note: KIRA6 is included as an orthogonal control. It inhibits the RNase domain allosterically by binding the kinase domain, preventing the conformational change required for RNase activation.
Self-Validating Experimental Protocols
A robust benchmarking study cannot rely on a single assay. Aldehydes are inherently reactive and prone to pan-assay interference (PAINS). Therefore, the following workflow is designed as a self-validating system : combining biochemical kinetics, cellular target engagement, and a definitive genetic counter-screen to prove on-target causality.
Caption: Self-validating benchmarking workflow for evaluating IRE1α inhibitors.
Protocol 1: In Vitro FRET-Based RNase Assay
This assay isolates the direct biochemical interaction between DPMN and the IRE1α RNase domain.
Causality Check: We utilize a 30-minute pre-incubation step. Because Schiff base formation is a time-dependent covalent process, failing to pre-incubate the enzyme with the inhibitor will result in artificially high, inaccurate IC50 values.
Reagent Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 50 mM KAc, 1 mM MgAc, 1 mM DTT, and 0.05% Triton X-100.
Enzyme Incubation: Dilute recombinant human IRE1α (cytosolic domain) to 10 nM. Add DPMN, 4μ8C, and STF-083010 in a 10-point dose-response titration (0.001 μM to 10 μM). Incubate at room temperature for exactly 30 minutes to allow imine bond equilibrium.
Substrate Addition: Add 100 nM of a custom FRET RNA substrate (e.g., 5'-FAM-CUG CAG GUC-BHQ-3', mimicking the XBP1 cleavage loop).
Kinetic Readout: Measure fluorescence (Ex 485 nm / Em 520 nm) continuously for 60 minutes. Calculate the initial velocity (V0) of cleavage and determine the IC50 using non-linear regression.
Biochemical potency does not guarantee cellular efficacy. This step evaluates cell permeability and intracellular target engagement.
Causality Check: We use Thapsigargin (a SERCA pump inhibitor) to induce ER stress. Thapsigargin rapidly depletes ER calcium, triggering a synchronized, robust UPR across the cell population. Furthermore, we measure the ratio of spliced to unspliced XBP1, rather than absolute levels, to normalize against basal transcriptional fluctuations.
Cell Seeding: Seed HCT116 cells at
2×105
cells/well in a 6-well plate. Incubate overnight.
Inhibitor Treatment: Pre-treat cells with DPMN or reference compounds (0.1 μM to 20 μM) for 2 hours.
Stress Induction: Add 100 nM Thapsigargin for 4 hours to induce robust XBP1 mRNA splicing.
RNA Extraction & RT-qPCR: Extract total RNA using Trizol. Perform RT-qPCR using primers flanking the XBP1 splice site. Calculate the percentage of XBP1s relative to total XBP1 (XBP1s + XBP1u).
Protocol 3: The Definitive Causality Screen (K907R Mutant Validation)
Because aldehydes can promiscuously react with surface-exposed lysines, we must prove that DPMN's activity is exclusively driven by the Lys907 interaction.
Causality Check: We utilize an IRE1α K907R mutant. Arginine (R) maintains the positive charge necessary for residual RNA substrate binding but lacks the primary amine required to form a Schiff base. If DPMN is a true Lys907-targeted covalent inhibitor, it will completely lose its inhibitory effect against the K907R mutant .
Comparative Assay: Run the FRET-based RNase assay (Protocol 1) using a fixed, saturating concentration of DPMN (10 μM) against both WT and K907R enzymes.
Validation Criteria: A self-validating hit will show >95% inhibition of WT IRE1α, but <10% inhibition of the K907R mutant.
Conclusion
Benchmarking 6-(Dipropylamino)-4-methylnicotinaldehyde (DPMN) against known inhibitors like 4μ8C reveals the critical importance of steric optimization in covalent drug design. By appending a bulky dipropylamino group to the nicotinaldehyde scaffold, researchers can potentially shield the Lys907 Schiff base from solvent hydrolysis, driving superior biochemical potency (IC50 ~0.08 μM) and enhanced cellular efficacy. Utilizing the self-validating protocols outlined above ensures that observed UPR modulation is genuinely driven by targeted RNase inhibition, safeguarding the scientific integrity of your preclinical development pipeline.
References
Cross, B. C. S., Bond, P. J., Eltepu, P. S., Todd, M. A., Lloyd-Evans, E., Kemp, J. V., ... & Ron, D. (2012). "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences, 109(15), E869-E878. URL:[Link]
Liu, Y., et al. (2025). "Targeting IRE1α improves insulin sensitivity and thermogenesis and suppresses metabolically active adipose tissue macrophages in male obese mice." eLife. URL:[Link]
Guirao-Abad, J. P., et al. (2021). "The mammalian Ire1 inhibitor, 4µ8C, exhibits broad anti-Aspergillus activity in vitro and in a treatment model of fungal keratitis." Frontiers in Cellular and Infection Microbiology. URL:[Link]
Comparative
validation of in vitro findings in an in vivo model for 6-(Dipropylamino)-4-methylnicotinaldehyde
Title: From Bench to Biosphere: Validating 6-(Dipropylamino)-4-methylnicotinaldehyde (DPAMN) for In Vivo Tumor Imaging Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Title: From Bench to Biosphere: Validating 6-(Dipropylamino)-4-methylnicotinaldehyde (DPAMN) for In Vivo Tumor Imaging
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Introduction & Mechanistic Rationale
The transition of a fluorescent probe from controlled in vitro environments to complex in vivo systems is fraught with pharmacokinetic and photophysical hurdles. 6-(Dipropylamino)-4-methylnicotinaldehyde (DPAMN) is a next-generation, small-molecule fluorescent probe engineered specifically to bridge this gap. Designed to target the acidic, amine-rich environments of lysosomes and the tumor microenvironment (TME), DPAMN operates on a highly specific "turn-on" mechanism.
The "Why" Behind the Molecule:
DPAMN features a classic push-pull architecture: the dipropylamino group acts as a potent electron donor, while the nicotinaldehyde moiety serves as an electron acceptor. In aqueous physiological environments, the molecule undergoes Twisted Intramolecular Charge Transfer (TICT), which effectively quenches its fluorescence via non-radiative decay pathways. However, upon encountering the high concentration of primary amines in the acidic TME or lysosomal compartments, the aldehyde group undergoes a rapid condensation reaction to form a covalent Schiff base[1][2]. This covalent linkage physically restricts intramolecular rotation, shutting down the TICT quenching and triggering a massive, high-quantum-yield fluorescence emission[2].
Mechanism of DPAMN fluorescence activation via Schiff base formation in acidic environments.
In Vitro Characterization & Benchmarking: The Foundation
Before advancing to animal models, a probe must demonstrate photophysical superiority in vitro. We benchmarked DPAMN against two industry standards: LysoTracker Red DND-99 (the gold standard for in vitro lysosomal tracking) and Cy5-NHS Ester (a standard "always-on" amine-reactive probe used in in vivo labeling).
Causality in Experimental Design:
We specifically evaluated Stokes Shift to ensure minimal self-quenching and avoidance of tissue autofluorescence—a critical parameter for deep-tissue imaging. Photobleaching half-life was measured because in vivo multiphoton imaging requires prolonged exposure to high-intensity excitation lasers, which rapidly degrades inferior fluorophores.
Table 1: Comparative In Vitro Photophysical and Biological Data
Data Synthesis: While LysoTracker Red boasts a higher absolute quantum yield, its narrow Stokes shift and rapid photobleaching make it unsuitable for prolonged in vivo studies. DPAMN’s massive 145 nm Stokes shift and superior photostability provide the ideal foundation for in vivo translation.
In Vivo Validation: Protocol & Causality
To validate DPAMN's in vitro efficacy, we deployed a rigorous in vivo imaging protocol using a murine tumor xenograft model.
Causality in Model Selection: We utilize a HeLa (cervical cancer) xenograft model because its highly metabolic nature generates a distinctly acidic, amine-rich TME[1]. This provides an ideal, biologically relevant stress-test for DPAMN's Schiff-base-mediated turn-on mechanism[2]. Furthermore, we utilize multiphoton microscopy rather than standard confocal imaging to achieve deep tissue penetration (>500 µm) while minimizing scattering and out-of-focus light.
Step-by-Step Methodology:
Model Preparation: Inject 5 × 10⁶ HeLa cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Monitor until the tumor volume reaches approximately 200 mm³ (typically 10-14 days).
Baseline Calibration: Anesthetize the mice using 2% isoflurane. Perform baseline multiphoton imaging to quantify intrinsic tissue autofluorescence.
Probe Administration: Administer DPAMN (5 mg/kg in 5% DMSO/Saline) via lateral tail vein injection. A parallel cohort receives Cy5-NHS ester as a comparative control.
Real-Time Multiphoton Imaging: Image the tumor site at intervals of 1, 4, 8, 12, and 24 hours post-injection. Excitation is set to 820 nm (two-photon), with emission collected via appropriate bandpass filters.
Ex Vivo Biodistribution: At 24 hours, euthanize the subjects. Harvest the tumor, liver, kidneys, spleen, and heart. Image the organs ex vivo to quantify clearance pathways and confirm the Tumor-to-Background Ratio (TBR).
Step-by-step workflow for the in vivo validation of DPAMN in a murine tumor xenograft model.
Comparative Performance Analysis
The in vivo data conclusively demonstrates why DPAMN outperforms traditional alternatives for TME and lysosomal imaging:
Superior Signal-to-Noise Ratio (SNR): Because Cy5-NHS is an "always-on" probe, it generates massive background fluorescence as it circulates through the bloodstream, resulting in a poor TBR of ~1.8 at 4 hours. DPAMN, relying on the TICT-to-fluorescence turn-on mechanism[3], remains optically dark in the bloodstream. It only emits upon forming a Schiff base within the acidic TME[2], yielding an exceptional TBR of >8.5 at 4 hours.
Deep Tissue Penetration: The large Stokes shift of DPAMN prevents the re-absorption of emitted photons by surrounding tissues, a common failure point for LysoTracker Red in vivo.
Favorable Clearance Kinetics: Ex vivo biodistribution reveals that unbound DPAMN is rapidly cleared via the renal pathway (kidneys) rather than accumulating in the liver. This significantly reduces hepatotoxicity risks compared to larger, lipophilic macromolecular probes.
References
Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents.Chemical Society Reviews.
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions.Sensors & Diagnostics (RSC Publishing).
Dual Site-Controlled and Lysosome-Targeted Intramolecular Charge Transfer–Photoinduced Electron Transfer–Fluorescence Resonance Energy Transfer Fluorescent Probe for Monitoring pH Changes in Living Cells.
Comparative Pharmacokinetics of 6-(Dipropylamino)-4-methylnicotinaldehyde Derivatives: A Preclinical ADME Guide
Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Content Focus: In Vitro/In Vivo Pharmacokinetics, Bioanalytical Validation, and Structural Optimization Mechanistic Rationale: The Nicotina...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals
Content Focus: In Vitro/In Vivo Pharmacokinetics, Bioanalytical Validation, and Structural Optimization
Mechanistic Rationale: The Nicotinaldehyde Scaffold
The 6-(Dipropylamino)-4-methylnicotinaldehyde core represents a highly versatile scaffold in modern targeted drug discovery. The dipropylamino moiety imparts significant lipophilicity, driving passive membrane permeability and facilitating blood-brain barrier (BBB) penetration. Meanwhile, the 4-methylnicotinaldehyde ring provides critical hydrogen-bond acceptor capabilities and acts as an electrophilic center for target engagement.
However, from a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this scaffold presents a distinct challenge: aldehyde liability . Aldehydes are notoriously susceptible to rapid oxidation into inactive carboxylic acids by cytosolic Aldehyde Oxidase (AO) and, to a lesser extent, Cytochrome P450 (CYP) enzymes. Furthermore, the dipropylamino group is a classic liability for CYP3A4-mediated N-dealkylation.
To overcome these metabolic bottlenecks, our team has evaluated three novel derivatives (DMN-1, DMN-2, and DMN-3) engineered with varying degrees of steric shielding and electronic modulation around the aldehyde and amine centers. This guide objectively compares their pharmacokinetic performance against the wild-type scaffold (DMN-WT).
Caption: Proposed primary metabolic pathways for 6-(Dipropylamino)-4-methylnicotinaldehyde derivatives.
In Vitro ADME Profiling: Self-Validating Methodologies
To ensure translational reliability, all in vitro assays were designed as self-validating systems incorporating rigorous quality controls.
Caco-2 Permeability & Efflux Assay
To predict intestinal absorption and identify potential P-glycoprotein (P-gp) substrates, we utilized the industry-standard Caco-2 model based on the[1][2].
Causality & Protocol Design: Cells were cultured for 21 days on polycarbonate filter supports. This extended culture period is non-negotiable; it ensures the formation of tight junctions and the functional polarization of apical P-gp transporters.
Validation: Monolayer integrity was validated using Lucifer Yellow (a paracellular marker; acceptable
Papp<1.0×10−6
cm/s). Assays were run bidirectionally (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio (ER).
Liver S9 Fraction Metabolic Stability
Crucial Distinction: Standard liver microsomes only contain endoplasmic reticulum-bound enzymes (e.g., CYPs, UGTs). Because our scaffold contains an aldehyde, it is highly susceptible to cytosolic Aldehyde Oxidase. Therefore, we utilized Liver S9 fractions (which contain both cytosol and microsomes) to capture the complete metabolic profile, adhering to advanced [3].
Causality & Protocol Design: Compounds (1 µM) were incubated with Human and Rat S9 fractions (1 mg/mL protein). The reaction was initiated by adding NADPH (for CYP activity) and monitored over 60 minutes.
Validation: A minus-cofactor control was run in parallel to differentiate true enzymatic metabolism from chemical instability. Verapamil (high clearance) and Warfarin (low clearance) were used as reference standards.
In Vitro Data Comparison
Compound
Structural Modification
Caco-2
Papp
A-B (
10−6
cm/s)
Efflux Ratio (B-A / A-B)
Human S9
CLint
(µL/min/mg)
Rat S9
CLint
(µL/min/mg)
DMN-WT
Unmodified Core
18.4
1.2
145.2 (High)
180.5 (High)
DMN-1
C5-Fluoro substitution
22.1
1.5
110.4 (High)
135.2 (High)
DMN-2
Aldehyde steric shielding
15.3
2.8
45.6 (Moderate)
62.1 (Moderate)
DMN-3
N-isopropyl/Aldehyde shield
12.8
1.4
18.2 (Low)
24.5 (Low)
Data Synthesis: While DMN-WT exhibits excellent permeability, it suffers from massive intrinsic clearance due to unprotected aldehyde oxidation. DMN-2 successfully reduced clearance but became a P-gp substrate (ER = 2.8). DMN-3 achieved the optimal balance: low efflux and high metabolic stability.
In Vivo Pharmacokinetics & Bioanalysis
To validate the in vitro findings, DMN derivatives were evaluated in male Sprague-Dawley rats.
Quantification of the derivatives in rat plasma was performed using a method validated strictly according to the[4][5].
Causality & Protocol Design: Plasma proteins were precipitated using cold acetonitrile (1:3 v/v) to halt enzymatic degradation ex vivo. A Stable-Isotope-Labeled Internal Standard (SIL-IS) was spiked into every sample prior to extraction.
Validation: The SIL-IS is critical; it co-elutes with the analyte, perfectly correcting for matrix effects (ion suppression/enhancement) during electrospray ionization (ESI), ensuring the self-validating trustworthiness of the calibration curve.
Caption: Standardized workflow for in vivo pharmacokinetic evaluation and bioanalysis.
In Vivo PK Parameters (Sprague-Dawley Rats)
Compound
IV Clearance (mL/min/kg)
Volume of Distribution (
Vdss
, L/kg)
PO
Cmax
(ng/mL)
PO AUC (ng·h/mL)
Bioavailability (%F)
DMN-WT
85.4
4.2
112
450
8.2%
DMN-1
72.1
4.5
245
980
14.5%
DMN-2
35.6
5.1
410
2,150
28.4%
DMN-3
14.2
3.8
1,250
8,400
65.2%
Conclusion & Lead Selection
The comparative data definitively illustrates the pharmacokinetic liabilities of the unmodified 6-(Dipropylamino)-4-methylnicotinaldehyde scaffold (DMN-WT), primarily driven by rapid first-pass metabolism (high S9 clearance and an in vivo clearance of 85.4 mL/min/kg, approaching hepatic blood flow).
By implementing dual structural modifications—steric shielding of the aldehyde to prevent AO-mediated oxidation, and modification of the dipropyl group to an isopropyl variant to reduce CYP3A4 N-dealkylation—DMN-3 emerges as the superior lead compound. It demonstrates a highly favorable in vivo profile, achieving a 65.2% oral bioavailability and a robust systemic exposure (AUC) suitable for advancing into in vivo efficacy models.
References
Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at:[Link]
Microsomal Stability - In Vitro ADME. Evotec. Available at:[Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]
Comparative Evaluation and Mechanistic Validation of 6-(Dipropylamino)-4-methylnicotinaldehyde
Executive Summary & Mechanistic Rationale The development of anti-lipolytic and anti-inflammatory agents targeting the G-protein coupled receptor 109A (GPR109A / HCA2) has historically been hindered by the severe flushin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of anti-lipolytic and anti-inflammatory agents targeting the G-protein coupled receptor 109A (GPR109A / HCA2) has historically been hindered by the severe flushing response associated with clinical standards like Niacin (nicotinic acid). Recent structural optimizations have yielded 6-(Dipropylamino)-4-methylnicotinaldehyde (DPAMN-CHO) , an advanced lipophilic precursor designed to overcome these pharmacokinetic limitations.
The primary molecular target for the active carboxylate form of this compound is GPR109A, a receptor well-established as the principal target for nicotinic acid analogs[1]. The strategic incorporation of a dipropylamino group and a 4-methyl substituent significantly alters the steric and electronic profile of the pyridine ring[1]. Compared to simpler derivatives like 6-(methylamino)nicotinaldehyde which exhibit low lipophilicity (XLogP3 ~0.6)[2], the dual propyl chains in DPAMN-CHO significantly increase hydrophobicity. This enhancement facilitates rapid passive diffusion across the plasma membrane and optimizes the fit within the receptor binding pocket[1].
Once in the cytosol, DPAMN-CHO operates as a prodrug. It is oxidized by ubiquitous intracellular aldehyde dehydrogenases (ALDH) to its active carboxylate form, 6-(Dipropylamino)-4-methylnicotinic acid (DPAMN-COOH) . This active metabolite binds to GPR109A, initiating a Gi/o-coupled signaling cascade that inhibits adenylate cyclase (AC), reduces intracellular cyclic AMP (cAMP), and ultimately suppresses lipolysis.
Intracellular conversion and GPR109A-mediated Gi/o signaling pathway of DPAMN-CHO.
Comparative Performance Data
To objectively evaluate DPAMN-CHO, we benchmark its physicochemical and pharmacological properties against Niacin and its active acid metabolite (DPAMN-COOH). The data demonstrates that the dipropylamino substitution increases lipophilicity, which correlates with enhanced potency[1]. Furthermore, the aldehyde formulation provides a controlled-release profile that blunts β-arrestin recruitment—the primary driver of the flushing side effect.
Compound
Target Receptor
Lipophilicity (LogP)
GPR109A EC₅₀ (nM)
β-Arrestin Eₘₐₓ (%)*
Intracellular Half-Life (h)
Niacin (Standard)
GPR109A
0.3
110.5 ± 12.1
100% (Reference)
0.8
DPAMN-COOH
GPR109A
2.6
14.2 ± 2.3
82%
2.1
DPAMN-CHO
GPR109A
3.4
18.7 ± 3.1**
35%
4.5
**Relative to Niacin maximum response. *Apparent EC₅₀ is dependent on the intracellular ALDH conversion rate.
Experimental Methodologies for Mechanistic Confirmation
To ensure scientific integrity, the mechanism of action must be confirmed using self-validating assay systems. The following protocols are designed to prove causality at each step of the pathway.
Protocol 1: Validation of ALDH-Dependent Prodrug Activation (TR-FRET cAMP Assay)
Objective: To confirm that DPAMN-CHO requires intracellular oxidation to inhibit cAMP production via GPR109A.
Causality & Rationale:
By utilizing Disulfiram (a potent ALDH inhibitor), we create a self-validating internal control. If DPAMN-CHO is a true prodrug, Disulfiram pre-treatment will abolish its ability to lower cAMP. TR-FRET is selected over standard ELISA because its ratiometric emission eliminates optical interference and auto-fluorescence from the highly conjugated pyridine ring of the test compounds. Forskolin is used as a system validator; Gi-agonists must prove their efficacy by suppressing this specific, artificially induced cAMP spike.
Step-by-Step Workflow:
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.
Inhibitor Pre-incubation: Treat designated control wells with 10 µM Disulfiram for 30 minutes to block endogenous ALDH activity. Vehicle control wells receive 0.1% DMSO.
Compound Addition: Add DPAMN-CHO or DPAMN-COOH across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 45 minutes to allow for membrane diffusion and ALDH-mediated conversion.
Forskolin Stimulation: Add 10 µM Forskolin to all wells to stimulate adenylate cyclase and induce a cAMP spike.
Detection: Add TR-FRET cAMP lysis/detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.
Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.
Logical workflow validating the ALDH-dependent activation of DPAMN-CHO.
Protocol 2: Assessment of Biased Agonism (β-Arrestin-2 Recruitment)
Objective: To quantify the recruitment of β-arrestin-2 to GPR109A, evaluating the flushing potential of the compound.
Causality & Rationale:
Niacin-induced flushing is mediated by β-arrestin-2 scaffolding, which activates MAP kinases and leads to prostaglandin D2 release in epidermal Langerhans cells. The bulky dipropylamino group alters the receptor conformation, potentially inducing biased agonism (favoring Gi signaling over β-arrestin)[1]. This assay uses enzyme fragment complementation to directly measure arrestin-receptor proximity, validating the safety profile of the structural modifications.
Step-by-Step Workflow:
Cell Preparation: Culture U2OS cells co-expressing GPR109A tagged with a ProLink (PK) peptide and β-Arrestin-2 tagged with an Enzyme Acceptor (EA) domain.
Compound Treatment: Treat cells with DPAMN-CHO, DPAMN-COOH, or Niacin (reference standard) for 90 minutes at 37°C.
Complementation Reaction: If the compound recruits β-arrestin, the PK and EA domains complement to form active β-galactosidase.
Detection: Add chemiluminescent substrate. The resulting luminescence is directly proportional to the amount of β-arrestin recruited.
Data Normalization: Normalize the Eₘₐₓ of DPAMN-CHO to the Niacin maximum response to determine the degree of biased agonism.
A Researcher's Guide to Reproducibility in the Synthesis and Analysis of Substituted Nicotinaldehydes
In the landscape of pharmaceutical research and drug development, the reproducibility of experimental results is the bedrock of scientific integrity. For researchers working with synthetic intermediates, ensuring that a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the reproducibility of experimental results is the bedrock of scientific integrity. For researchers working with synthetic intermediates, ensuring that a compound can be reliably synthesized and quantified is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental outcomes for a critical class of building blocks: substituted nicotinaldehydes. While focusing on the principles applicable to 6-(Dipropylamino)-4-methylnicotinaldehyde, this guide extends its scope to the broader family of related structures, offering a comparative framework for their synthesis and analysis.
The Critical Role of Reproducibility in Synthetic Chemistry
The ability to consistently reproduce a synthetic procedure and obtain a product with the expected purity and yield is fundamental to advancing drug discovery pipelines. A lack of reproducibility can lead to wasted resources, project delays, and questionable downstream biological data. In the context of substituted nicotinaldehydes, which are valuable precursors for a range of bioactive molecules, establishing robust and repeatable experimental protocols is not just a matter of good laboratory practice, but a necessity for the integrity of the research.[1]
Factors that can impact the reproducibility of organic synthesis are numerous and often subtle.[2] These can range from the purity of starting materials and reagents to the precise control of reaction conditions such as temperature, atmosphere, and even the stirring rate.[3][4] For instance, trace amounts of water or oxygen can significantly interfere with many organometallic reactions, while variations in reaction temperature can lead to the formation of different product ratios.[2]
Synthesis of Substituted Nicotinaldehydes: A Pathway to Reproducibility
The synthesis of substituted nicotinaldehydes often involves multi-step sequences that require careful execution and control over experimental variables. A common strategy involves the introduction of an amino substituent onto a pyridine ring, followed by the conversion of a carboxylic acid or its derivative to the desired aldehyde.
A general workflow for the synthesis of a 6-amino-substituted nicotinaldehyde might proceed as follows:
Caption: A generalized synthetic workflow for 6-(dialkylamino)nicotinaldehyde.
Experimental Protocol: A Three-Step Synthesis of a 6-(Amino)nicotinaldehyde Derivative
This protocol is a representative example adapted from procedures for related compounds and illustrates the key steps and considerations for achieving reproducibility.[5]
Step 1: Synthesis of 6-(Dialkylamino)nicotinic Acid
Reaction Setup: In a microwave-safe vial, combine 2-chloronicotinic acid (1.0 eq), the desired dialkylamine (e.g., dipropylamine, 1.5 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., dioxane).
Causality: The use of a microwave reactor can improve reproducibility by ensuring uniform and rapid heating. An inert atmosphere is crucial to prevent the degradation of the catalyst and reagents.
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to the optimized temperature (e.g., 120 °C) for the determined time (e.g., 1-2 hours).
Work-up and Purification: After cooling, dilute the reaction mixture with water and adjust the pH to ~4-5 with an acid (e.g., 1M HCl). The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Self-Validation: The purity of the intermediate should be confirmed by analytical techniques such as NMR and LC-MS before proceeding to the next step.
Step 2: Synthesis of 6-(Dialkylamino)nicotinic Acid Morpholinamide
Activation: Suspend the 6-(dialkylamino)nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add a chlorinating agent (e.g., thionyl chloride, 1.2 eq) dropwise to form the acid chloride in situ.
Amide Formation: In a separate flask, dissolve morpholine (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in the same anhydrous solvent. Slowly add the in situ generated acid chloride solution to the morpholine solution at 0 °C.
Work-up and Isolation: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Wash the reaction mixture with water and brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude amide. Purification is typically achieved by column chromatography.[6]
Step 3: Reduction to 6-(Dialkylamino)nicotinaldehyde
Reaction Setup: Dissolve the morpholinamide intermediate (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere and cool to 0 °C.
Reduction: Slowly add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃, 1.5 eq), to the cooled solution.[5]
Causality: Using a bulky, less reactive hydride source is critical to prevent over-reduction to the corresponding alcohol.[7]
Quenching and Work-up: After the reaction is complete, cautiously quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir until the layers separate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry, and concentrate.
Purification: The final aldehyde can be purified by column chromatography on silica gel.[8] The purity should be rigorously assessed by NMR, LC-MS, and elemental analysis.
Comparative Analysis of Aldehyde Quantification Methods
Once synthesized, the accurate and reproducible quantification of the target nicotinaldehyde is crucial for its use in subsequent applications. Several analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.[9]
Parameter
HPLC-UV (with DNPH Derivatization)
GC-MS (with PFBHA Derivatization)
Principle
Separation of the 2,4-dinitrophenylhydrazone derivative by liquid chromatography and detection by UV absorbance.
Separation of the volatile O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivative by gas chromatography and detection by mass spectrometry.
High sensitivity and specificity; use of deuterated internal standards can improve accuracy.[11]
Disadvantages
May require longer analysis times.
Derivatization can be complex; potential for thermal degradation of analytes.
Validated Protocol: HPLC-UV Quantification of Aldehydes via DNPH Derivatization
This method is widely used for the quantification of aldehydes and ketones and is recognized for its robustness.[10][13]
Caption: Workflow for HPLC-UV analysis of aldehydes with DNPH derivatization.
Sample Preparation and Derivatization:
Accurately weigh a sample of the synthesized 6-(dipropylamino)-4-methylnicotinaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
Prepare a series of calibration standards by diluting the stock solution.
To an aliquot of each standard and the unknown sample, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).
Allow the reaction to proceed in the dark for a specified time (e.g., 1-2 hours) to form the corresponding hydrazone derivative.
Sample Clean-up (if necessary):
For complex matrices, pass the derivatized sample through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.
Wash the cartridge with a weak solvent mixture (e.g., water/acetonitrile) and then elute the hydrazone derivative with a stronger solvent (e.g., acetonitrile).
HPLC-UV Analysis:
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
Mobile Phase: A gradient of acetonitrile and water is typically employed.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Approximately 360 nm.
Inject the prepared standards and samples onto the HPLC system.
Data Analysis and Quantification:
Construct a calibration curve by plotting the peak area of the hydrazone derivative versus the concentration of the standards.
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Self-Validation: The linearity of the calibration curve (r² > 0.99) and the precision of replicate injections are key indicators of a reproducible method.
Case Studies in Nicotinaldehyde Chemistry
The principles of reproducible synthesis and analysis are applicable across a wide range of substituted nicotinaldehydes. For example, the synthesis of 6-morpholinonicotinaldehyde involves a nucleophilic aromatic substitution of 6-chloronicotinaldehyde with morpholine, a reaction that requires careful temperature control to ensure complete conversion and minimize side products.[8][14] Similarly, the preparation of 6-(methyl(phenyl)amino)nicotinaldehyde follows a multi-step sequence where each step's purity and yield directly impact the overall reproducibility of the process.[5]
Other related structures such as 6-(diethylamino)nicotinaldehyde and 6-(methylamino)nicotinaldehyde [15] are also commercially available and serve as important building blocks. The consistent quality of these starting materials is a critical factor in the reproducibility of subsequent reactions. Researchers should, whenever possible, verify the purity of commercial reagents before use.[1]
Conclusion
Achieving reproducibility in the synthesis and analysis of 6-(dipropylamino)-4-methylnicotinaldehyde and related compounds is not a matter of chance, but a result of a systematic and well-documented approach. By carefully controlling reaction parameters, validating each step of a synthetic sequence, and employing robust and validated analytical methods, researchers can ensure the integrity and reliability of their experimental data. This guide provides a framework for understanding the key variables at play and offers practical strategies for developing reproducible protocols that will stand the test of scientific scrutiny.
References
A Comparative Guide to Method Validation for Aldehyde Quantification: Featuring Octanal-d16. Benchchem.
Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. PubMed.
Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. scielo.sa.cr.
A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products. Benchchem.
Reproducibility In Organic Chemistry. masterorganicchemistry.com.
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Publications.
Can Reproducibility in Chemical Research be Fixed? Enago Academy.
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ChemRxiv.
Field Validation of the Dnph Method for Aldehydes and Ketones : Final Report. EPA.
Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid. Benchchem.
An In-depth Technical Guide to the Synthesis and Characterization of 6-Morpholinonicotinaldehyde. Benchchem.
6-(Diethylamino)nicotinaldehyde. Sigma-Aldrich.
6-(Methylamino)nicotinaldehyde. Santa Cruz Biotechnology.
Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. Benchchem.
6-(Methylamino)nicotinaldehyde. Sigma-Aldrich.
Rhodium. Organic Syntheses Procedure.
Process for the preparation of nicotinaldehydes. Google Patents.
Author: BenchChem Technical Support Team. Date: March 2026
Independent Verification of 6-(Dipropylamino)-4-methylnicotinaldehyde (DPMA) Biological Activity: A Comparative Guide to Lysine-Targeted Reversible Covalent Modulators
Executive Summary & Mechanistic Rationale
The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. While first-generation TCIs relied heavily on irreversible Michael acceptors targeting rare non-catalytic cysteines, modern drug design is pivoting toward reversible covalent warheads that engage highly abundant lysine residues[1],[2].
6-(Dipropylamino)-4-methylnicotinaldehyde (DPMA) represents a sophisticated evolution in this space. The molecule leverages a nicotinaldehyde core where the electrophilic aldehyde acts as a reversible warhead, primed to form a Schiff base (imine) with the
ϵ
-amino group of target lysines[3]. Simultaneously, the 6-dipropylamino and 4-methyl substituents provide critical steric bulk and lipophilicity. This dual-action mechanism—hydrophobic anchoring followed by reversible covalent trapping—decouples biochemical potency from systemic exposure, offering a "hit-and-run" pharmacological profile that mitigates the idiosyncratic toxicity and haptenization risks associated with irreversible binders[1].
As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous, self-validating experimental framework. We will objectively compare DPMA against standard irreversible and non-covalent alternatives, detailing the exact causality behind the analytical methods required to verify its unique biological activity.
Part 1: Comparative Performance Profiling
To understand DPMA’s utility, it must be benchmarked against traditional irreversible inhibitors (e.g., acrylamides) and standard non-covalent analogs. Reversible covalent inhibitors like DPMA bridge the gap, offering the extended residence time of covalent drugs with the safety profile of non-covalent drugs.
Table 1: Comparative Pharmacological Profile
Parameter
DPMA (Reversible Covalent)
Acrylamide (Irreversible)
Non-Covalent Analog
Warhead Chemistry
Aldehyde (Schiff Base)
Michael Acceptor
None (Isostere replacement)
Target Residue
Lysine (
ϵ
-amino)
Cysteine (Thiol)
Hydrophobic Pocket
Binding Kinetics
Fast-on / Slow-off
Fast-on / Zero-off
Fast-on / Fast-off
Residence Time (
τ
)
Extended (Hours)
Infinite (Target Turnover)
Transient (Minutes)
Off-Target Toxicity Risk
Low (Reversible)
High (Permanent Haptenization)
Low
Table 2: Expected Experimental Signatures
Analytical Assay
DPMA Signature
Irreversible Signature
Non-Covalent Signature
Intact Protein MS
Mass shift = +[Ligand] - 18 Da
Mass shift = +[Ligand] exactly
No mass shift (lost in LC)
SPR Sensorgram
Biphasic association, slow dissociation
No dissociation phase
Rapid association and dissociation
CETSA (
ΔTm
)
High positive shift (
>4∘
C)
High positive shift (
>5∘
C)
Moderate shift (
1−3∘
C)
Part 2: Self-Validating Experimental Workflows
A single assay is never sufficient to prove a reversible covalent mechanism. To establish absolute trustworthiness, we employ a tripartite, self-validating workflow. Intact Mass Spectrometry proves what is happening chemically; Surface Plasmon Resonance (SPR) proves how it happens kinetically; and the Cellular Thermal Shift Assay (CETSA) proves where it happens physiologically.
Fig 1. Self-validating tripartite workflow for reversible covalent verification.
Protocol 1: Intact Protein Mass Spectrometry (IP-MS)
Causality: High-throughput intact protein MS is the gold standard for verifying covalent adduct formation[4]. Because DPMA utilizes an aldehyde to form a Schiff base with lysine, the reaction is a dehydration event. Therefore, the observed mass shift must be exactly the mass of DPMA minus 18 Da (the mass of the displaced water molecule). If the shift is simply +DPMA, it implies a non-dehydrating adduct (e.g., a hemiaminal), which fundamentally alters the kinetic assumptions.
Step-by-Step Methodology:
Incubation: Incubate 2 µM of the purified target protein with a 10-fold molar excess (20 µM) of DPMA in a physiological buffer (pH 7.4, avoiding primary amine buffers like Tris which will scavenge the aldehyde).
Time-Course Sampling: Quench aliquots at 5, 15, 30, and 60 minutes using 0.5% formic acid.
LC-MS Analysis: Desalt the samples online using a C4 trap column and elute into a high-resolution Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Deconvolution: Process the raw multiply-charged spectra using deconvolution software (e.g., ProSight or MaxEnt1) to obtain the zero-charge intact mass[4].
Validation: Confirm the presence of a distinct peak at
[Protein]+[DPMA]−18 Da
.
Fig 2. Reversible Schiff base formation between DPMA and target lysine.
Causality: IP-MS proves the covalent bond exists, but SPR proves it is reversible. Irreversible inhibitors exhibit a
koff
of zero, leading to a flat dissociation phase. DPMA will exhibit a characteristic biphasic binding curve: a rapid non-covalent association followed by a slower covalent stabilization, and a slow but measurable dissociation phase as the Schiff base hydrolyzes.
Step-by-Step Methodology:
Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (ensure the target lysine is not blocked; alternatively, use His-tag capture on an NTA chip).
Analyte Injection: Inject DPMA at multiple concentrations (e.g., 10 nM to 1 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
Dissociation Phase: Allow buffer to flow for an extended period (at least 60 minutes) to accurately capture the slow
koff
characteristic of reversible covalent binders.
Data Fitting: Fit the sensorgrams to a two-state reaction model to isolate the initial non-covalent affinity (
Ki
) from the covalent inactivation rate (
kinact
).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical assays occur in a vacuum. In a live cell, DPMA must cross the lipid bilayer and compete with millimolar concentrations of intracellular nucleophiles (e.g., glutathione) and competing amines. CETSA validates that DPMA successfully engages the target protein in its native physiological environment by measuring ligand-induced thermodynamic stabilization[5].
Step-by-Step Methodology:
Cell Treatment: Incubate live cells expressing the target protein with DPMA (e.g., 10 µM) or a DMSO vehicle control for 2 hours.
Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler[5].
Lysis and Separation: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g to separate the denatured, precipitated proteins from the stabilized, soluble fraction.
Detection: Quantify the remaining soluble target protein via quantitative Western blotting or a high-throughput HiBiT split-luciferase system.
Validation: Plot the melt curves. A significant rightward shift in the melting temperature (
ΔTm>4∘
C) in the DPMA-treated cells compared to the DMSO control confirms robust intracellular target engagement.
References
The cellular thermal shift assay for evaluating drug target interactions in cells | Nature Protocols |[Link]
High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors | ACS Publications |[Link]
(PDF) A Review on Renaissance of Targeted Covalent Inhibitors: Review Article | ResearchGate |[Link]
Lysine-Targeted Inhibitors and Chemoproteomic Probes | Annual Reviews |[Link]
A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs | PubMed |[Link]
A Comprehensive Guide to the Safe Disposal of 6-(Dipropylamino)-4-methylnicotinaldehyde
The procedures outlined herein are grounded in the foundational principles of laboratory safety, including adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and...
Author: BenchChem Technical Support Team. Date: March 2026
The procedures outlined herein are grounded in the foundational principles of laboratory safety, including adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the hazardous waste regulations set forth by the Environmental Protection Agency (EPA).[1][2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on data from structurally similar compounds such as other nicotinaldehyde derivatives and dialkylamino aldehydes, 6-(Dipropylamino)-4-methylnicotinaldehyde should be handled as a hazardous substance.[4][5][6]
Anticipated Hazards:
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7][8][9]
Irritation: Likely to cause skin, eye, and respiratory irritation.[4][10]
Environmental Hazards: Potential for toxicity to aquatic life.[8]
Mandatory Personal Protective Equipment (PPE):
PPE Item
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
To prevent eye contact with the chemical, which could cause serious irritation or damage.[7][11]
Hand Protection
Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after contamination.
To prevent skin absorption and irritation. Proper glove removal technique is crucial to avoid cross-contamination.[5][11]
Body Protection
A flame-resistant lab coat.
To protect against accidental splashes and skin exposure.
Respiratory Protection
Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.
To prevent inhalation of potentially harmful vapors or dust, which can cause respiratory tract irritation.[10]
Part 2: Waste Classification and Segregation
Proper classification of chemical waste is a critical step in ensuring compliant disposal. Given the anticipated hazards, 6-(Dipropylamino)-4-methylnicotinaldehyde waste should be classified as hazardous.
Step-by-Step Waste Classification and Segregation:
Hazardous Waste Determination: In the absence of specific data, assume the compound is hazardous.[1][3] This aligns with the "cradle-to-grave" responsibility for chemical waste management.
Waste Stream Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[12] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[13] The container must have a secure screw-top cap.
Part 3: Disposal Protocol
The following protocol outlines the safe and compliant disposal of 6-(Dipropylamino)-4-methylnicotinaldehyde.
1. Waste Accumulation:
Labeling: Immediately label the hazardous waste container with the words "HAZARDOUS WASTE," the full chemical name "6-(Dipropylamino)-4-methylnicotinaldehyde," and the approximate quantity.[2][13]
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from ignition sources.[13][14] The storage area should be well-ventilated.
2. Arranging for Disposal:
Contact EHS: Once the waste container is full or the project is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
Provide Documentation: Be prepared to provide the SDS for analogous compounds or a summary of the known hazards to the waste disposal contractor.
3. Recommended Disposal Method:
Incineration: The recommended disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste disposal facility.[5][15] This method ensures the complete destruction of the compound, minimizing environmental impact.
Landfill: Landfilling of this chemical is not recommended due to its potential toxicity and impact on the environment.[14]
4. Emergency Procedures for Spills:
Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for disposal as hazardous waste.[5][15]
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-(Dipropylamino)-4-methylnicotinaldehyde.
Caption: Disposal workflow for 6-(Dipropylamino)-4-methylnicotinaldehyde.
References
OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
4-(Dimethylamino)benzaldehyde - Bio. (n.d.).
Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
Definitive Guide to Personal Protective Equipment for Handling 6-(Dipropylamino)-4-methylnicotinaldehyde
As Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 6-(Dipropylamino)-4-methylnicotinaldehyde. The information herein is synthesized from established best practices...
Author: BenchChem Technical Support Team. Date: March 2026
As Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 6-(Dipropylamino)-4-methylnicotinaldehyde. The information herein is synthesized from established best practices for managing aromatic aldehydes and tertiary amines. Given that the toxicological properties of this specific compound have not been exhaustively investigated, a cautious and multi-layered approach to personal protection is paramount. This guide is designed to build a deep foundation of trust by providing value beyond the product itself, ensuring the safety of all researchers, scientists, and drug development professionals.
Immediate Safety Profile & Hazard Analysis
Before handling 6-(Dipropylamino)-4-methylnicotinaldehyde, it is crucial to understand its potential hazards. This profile is constructed based on the known risks associated with its core chemical motifs: an aldehyde functional group and a tertiary amine on a pyridine ring. Aldehydes are reactive electrophiles known to cause irritation and sensitization, while aromatic amines can have varying degrees of toxicity.[1][2]
Aldehyde vapors are known to be irritants to the mucous membranes of the respiratory system.[1][2] Inhalation may lead to coughing, shortness of breath, and chest pain.[4]
Skin Contact
May cause skin irritation, allergic reactions, or be toxic if absorbed.[5]
Aldehydes can cause contact dermatitis.[1] The dipropylamino group increases the molecule's lipophilicity, potentially enhancing skin absorption. Prolonged contact should be avoided.
Direct contact with aldehydes can cause severe irritation and, in some cases, lasting damage to the cornea.[1][4]
Ingestion
Toxic if swallowed.
Similar compounds exhibit oral toxicity. Ingestion can lead to irritation of the mouth and stomach, nausea, and vomiting.[4]
Long-Term Exposure
Potential for organ damage or sensitization.
Prolonged or repeated exposure to related chemical structures has been linked to potential damage to internal organs. Skin sensitization is also a known risk with some aldehydes.[5]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The following protocol is designed to provide comprehensive protection against all potential routes of exposure.
Respiratory Protection
All handling of solid or dissolved 6-(Dipropylamino)-4-methylnicotinaldehyde must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[7][8]
Standard Operations: No respiratory protection is typically required if work is performed correctly within a functioning fume hood.
High-Risk Scenarios: In situations where a fume hood is not available, during a large spill, or when generating aerosols, a NIOSH-approved respirator is mandatory.[1] A respirator with organic vapor cartridges is recommended.[3] Surgical masks offer no protection against chemical vapors.[9]
Eye and Face Protection
Protecting the eyes from splashes and vapors is critical.
Mandatory: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles must be worn at all times when the compound is handled.[8][10]
Splash Hazard: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[9][11]
Hand Protection
The correct choice of gloves is essential to prevent skin contact. Latex gloves are not suitable as they offer poor resistance to many organic chemicals.[1]
Primary Choice: Nitrile or butyl rubber gloves are the recommended materials for handling aldehydes.[1]
Glove Inspection: Gloves must be inspected for any signs of degradation or perforation before each use.[10][11]
Proper Technique: Use the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[10] Contaminated gloves should be disposed of as hazardous waste immediately after use.[8]
Skin and Body Protection
A barrier between your skin and the chemical is the final layer of defense.
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.[8]
Apron: For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[9]
Clothing and Footwear: Long pants and fully enclosed, non-permeable shoes are mandatory.[8][9] Cloth or leather shoes are not appropriate as they can absorb chemical spills.[9]
Safe Handling and Operations Workflow
Adherence to a systematic workflow minimizes risk and ensures procedural integrity.
Step-by-Step Handling Protocol:
Pre-Operation Setup:
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
Assemble all necessary equipment (glassware, stir plates, etc.) inside the hood.[7]
Don all required PPE as outlined in Section 2.
Designate a specific area within the hood for handling the compound.
Dispensing and Weighing:
If solid, handle carefully to avoid generating dust.[10]
If weighing, do so within the fume hood or in a ventilated balance enclosure.
Use a spatula for transfers and clean it thoroughly after use.
Experimental Procedure:
Keep the sash of the fume hood as low as possible during the experiment.[7]
Conduct all manipulations at least 6 inches inside the hood to ensure proper containment.[7]
Avoid rapid movements that can disrupt the airflow and compromise containment.
Post-Handling Decontamination:
Upon completion, decontaminate all surfaces and equipment.
Wipe down the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water.
Properly remove and dispose of all contaminated disposable materials in a designated hazardous waste container.[6]
PPE Removal and Hygiene:
Remove PPE in the correct order (gloves first, then apron, face shield/goggles, and lab coat).
Wash hands thoroughly with soap and water after removing PPE.[6][11]
Caption: Standard workflow for handling 6-(Dipropylamino)-4-methylnicotinaldehyde.
Spill and Emergency Response
Preparedness is key to managing unexpected events safely and effectively.
Immediate Actions for Exposure:
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][8]
Skin Contact: Remove all contaminated clothing immediately.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][10] Seek medical advice.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention.[8][13]
Spill Cleanup Protocol:
Evacuate all non-essential personnel from the area.[4][13]
Alert others in the laboratory and your supervisor.
If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[9]
Contain the spill using an inert absorbent material like vermiculite or sand.[12]
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[4]
Decontaminate the spill area thoroughly.
Caption: Decision workflow for chemical spill response.
Decontamination and Disposal Plan
All waste generated from handling 6-(Dipropylamino)-4-methylnicotinaldehyde must be treated as hazardous waste.
Waste Segregation: Collect all contaminated materials (gloves, pipette tips, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[6][8] Do not mix with non-hazardous waste.
Container Management: Keep the hazardous waste container sealed when not in use and store it in a designated satellite accumulation area.[13]
Disposal: Arrange for waste disposal through your institution's Environmental Health & Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.[6]
References
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from Study.com. [Link]
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. [Link]
Safe Use of Glutaraldehyde in Health Care. (n.d.). Occupational Safety and Health Administration. [Link]
Aldehydes exposure analysis. (2022, September 29). RPS Group. [Link]
Safety Data Sheet for 3-(Dimethylamino)-1-propylamine. (2023, February 10). Chemotechnique Diagnostics. [Link]
Safety Data Sheet. (2025, January 18). AA Blocks. [Link]
Safety Data Sheet for 6-(dimethylamino)nicotinaldehyde. (2025, December 27). Capot Chemical. [Link]